molecular formula C10H11N3 B1521329 1-methyl-4-phenyl-1H-imidazol-5-amine CAS No. 1039984-25-2

1-methyl-4-phenyl-1H-imidazol-5-amine

Cat. No.: B1521329
CAS No.: 1039984-25-2
M. Wt: 173.21 g/mol
InChI Key: MHXFPFAWRSKVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-phenyl-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-5-phenylimidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-12-9(10(13)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXFPFAWRSKVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-methyl-4-phenyl-1H-imidazol-5-amine

Foreword: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring, a five-membered heterocyclic system containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[2] This versatility has led to the incorporation of the imidazole nucleus into a multitude of clinically significant drugs with activities spanning from antifungal and anticancer to antihypertensive and antiviral agents.[3][4][5][6] The strategic functionalization of the imidazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic routes to substituted imidazoles a critical endeavor for drug development professionals.[2][4]

This guide provides a detailed technical overview of the synthesis and characterization of a specific, high-value derivative: This compound . This compound represents a key building block for the elaboration of more complex molecular architectures. We will explore a robust synthetic pathway, delve into the rationale behind the experimental choices, and outline a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the final product.

Part 1: Synthesis of this compound

The synthesis of substituted imidazoles can be approached through various classical methods, such as the Debus or Radiszewski syntheses.[5] However, for a specifically substituted pattern like the target molecule, a multi-step, rational approach is often more effective. The pathway detailed here proceeds through the formation of a 4-phenyl-1H-imidazol-5-amine precursor, followed by a regioselective N-methylation.

A practical and scalable three-step synthetic route has been reported, involving cyclization, hydrolysis, and methylation.[1] While the direct synthesis of the 5-amino isomer can be challenging, a common strategy involves the construction of the imidazole ring from an α-haloketone and a suitable nitrogen-containing reagent.

Proposed Synthetic Pathway

The synthesis is conceptualized in two primary stages:

  • Formation of the 4-phenyl-1H-imidazol-5-amine core: This is achieved via the condensation of an α-aminoketone derivative with a cyanating agent.

  • N-methylation: Introduction of the methyl group at the N-1 position.

Synthesis_Workflow cluster_stage1 Stage 1: Imidazole Ring Formation cluster_stage2 Stage 2: N-Methylation A 2-Amino-1-phenylethan-1-one (α-aminoacetophenone) C Cyclization Reaction A->C B Cyanogen Bromide (BrCN) B->C D 4-phenyl-1H-imidazol-5-amine C->D Formation of Aminated Imidazole Ring G Methylation Reaction D->G E Sodium Hydride (NaH) E->G Deprotonation F Methyl Iodide (CH3I) F->G Alkylation H This compound G->H Final Product I Purification (Crystallization/Chromatography) H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Stage 1: Synthesis of 4-phenyl-1H-imidazol-5-amine

  • Rationale: This step involves the reaction of 2-amino-1-phenylethanone with cyanogen bromide. The amino group of the ketone acts as a nucleophile, attacking the cyanogen bromide, which initiates a cascade of reactions leading to the cyclized imidazole ring. This method is a variation of syntheses that use guanidine or cyanamide with α-haloketones.[1]

  • Procedure:

    • To a solution of 2-amino-1-phenylethanone hydrochloride (1 equivalent) in methanol, add sodium methoxide (1 equivalent) and stir for 30 minutes at room temperature to generate the free amine.

    • In a separate flask, dissolve cyanogen bromide (1.1 equivalents) in methanol.

    • Slowly add the cyanogen bromide solution to the free amine mixture under cooling in an ice bath.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-phenyl-1H-imidazol-5-amine. Purify further by column chromatography or recrystallization.

Stage 2: Synthesis of this compound

  • Rationale: N-alkylation of imidazoles can occur at either the N-1 or N-3 position. The use of a strong base like sodium hydride (NaH) deprotonates the imidazole ring to form the imidazolide anion.[8] The subsequent addition of an alkylating agent, such as methyl iodide, results in the formation of the N-methylated product. The regioselectivity is influenced by steric hindrance from the adjacent phenyl group, favoring methylation at the N-1 position.

  • Procedure:

    • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Dissolve the 4-phenyl-1H-imidazol-5-amine (1 equivalent) from Stage 1 in anhydrous DMF.

    • Add the imidazole solution dropwise to the NaH suspension at 0 °C. Stir for 1 hour at this temperature to ensure complete deprotonation.

    • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound as a pure solid.

Part 2: Characterization

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound. This involves a suite of spectroscopic and analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Start Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups MP Melting Point Start->MP Purity Check TLC TLC Analysis Start->TLC Purity Check End Structure Confirmed & Purity Assessed NMR->End MS->End IR->End MP->End TLC->End

Caption: Workflow for the characterization of the final product.

Spectroscopic and Analytical Data

The following table summarizes the expected data from the characterization of this compound. These predictions are based on known values for similar imidazole structures.[1][9][10]

Technique Expected Observations
¹H NMR δ (ppm) in DMSO-d₆: ~7.6-7.2 (m, 5H, Ar-H), ~7.0 (s, 1H, Imidazole C2-H), ~5.5 (s, 2H, NH₂), ~3.4 (s, 3H, N-CH₃).
¹³C NMR δ (ppm) in DMSO-d₆: ~150 (C5-NH₂), ~136-125 (Aromatic & C4), ~112 (C2), ~32 (N-CH₃).
Mass Spec (ESI-MS) m/z: Calculated for C₁₀H₁₁N₃: 173.10. Expected [M+H]⁺: 174.11.
IR Spectroscopy ν (cm⁻¹): ~3400-3300 (N-H stretch, amine), ~3100 (Aromatic C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch).
Melting Point A sharp melting point is indicative of high purity.
In-Depth Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H NMR is crucial for identifying the protons in the molecule. The multiplet in the aromatic region confirms the phenyl group. The singlets for the imidazole C2-proton and the N-methyl group are characteristic. The broad singlet for the amine protons (NH₂) will likely exchange with D₂O. ¹³C NMR provides a map of the carbon skeleton, and the chemical shift of the N-methyl carbon is a key identifier.[11]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound by identifying the protonated molecular ion peak [M+H]⁺.[1][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The presence of the primary amine is confirmed by the characteristic N-H stretching vibrations. The absorptions in the 1620-1500 cm⁻¹ region are typical for the imidazole ring's C=N and C=C stretching modes.[9]

Conclusion

This guide has outlined a comprehensive and technically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and validate this valuable chemical intermediate. The broad spectrum of biological activities associated with the imidazole scaffold underscores the importance of developing robust synthetic methodologies for novel derivatives.[3][12] The successful synthesis and purification of this compound open the door to its use in library synthesis and as a precursor for developing next-generation therapeutic agents.

References

  • L.M.D.V. de P. Martins, M.M.A. de Oliveira, T.L. da S. Aguiar, et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • ResearchGate. (n.d.). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Available at: [Link]

  • Wiley Online Library. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]

  • R. E. Dolle, et al. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. PubMed Central. Available at: [Link]

  • M. B. Talukdar, et al. (n.d.). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. PubMed Central. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Available at: [Link]

  • C. Song, et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

  • Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

  • IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

  • SpectraBase. (n.d.). Methyl-(4-methyl-5-phenyl-imidazol-1-yl)-phenyl-amine. Available at: [Link]

  • National Institutes of Health. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available at: [Link]

  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available at: [Link]

  • NISCAIR. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]

  • NISCAIR. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Available at: [Link]

  • ACS Publications. (2024). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Available at: [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spectroscopic Analysis

In the realm of modern chemical and pharmaceutical research, the unambiguous structural elucidation of a newly synthesized molecule is paramount. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this characterization process, each providing a unique piece of the structural puzzle. For a molecule like 1-methyl-4-phenyl-1H-imidazol-5-amine, which possesses a complex arrangement of aromatic and heterocyclic rings, along with various functional groups, a multi-faceted spectroscopic approach is essential for confirming its identity and purity. This guide will delve into the theoretical underpinnings of each technique and apply them to predict the spectral features of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the electronic environment of each proton, influenced by factors such as shielding, deshielding, and spin-spin coupling.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Phenyl-H (ortho)7.6 - 7.8Doublet (d) or Multiplet (m)2HDeshielded due to proximity to the imidazole ring.
Phenyl-H (meta, para)7.2 - 7.5Multiplet (m)3HTypical aromatic region.
Imidazole-H (C2-H)~7.0Singlet (s)1HThe exact shift can vary based on solvent and concentration.
NH₂4.5 - 5.5Broad Singlet (br s)2HChemical shift and peak shape are highly dependent on solvent, temperature, and concentration due to hydrogen bonding and exchange.
N-CH₃~3.6Singlet (s)3HCharacteristic region for a methyl group attached to a nitrogen in a heterocyclic ring.

Causality of Experimental Choices: The choice of a deuterated solvent is critical in NMR. For this compound, a solvent like DMSO-d₆ would be suitable as it can dissolve the polar amine and its N-H protons would be observable. Chloroform-d (CDCl₃) could also be used, but the amine protons might exchange more rapidly, leading to a broader signal or no signal at all.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, techniques like proton decoupling are typically employed to simplify the spectrum and enhance signal-to-noise.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Imidazole-C (C4)~135Attached to the phenyl group.
Imidazole-C (C5)~130Attached to the amino group.
Imidazole-C (C2)~120
Phenyl-C (quaternary)~130The carbon attached to the imidazole ring.
Phenyl-C (CH)125 - 129Aromatic carbons.
N-CH₃~33Aliphatic carbon.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, which can be invaluable for unambiguous signal assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type Intensity
N-H (amine)3300 - 3500StretchingMedium (often two bands for a primary amine)
C-H (aromatic)3000 - 3100StretchingMedium to Weak
C-H (aliphatic)2850 - 3000StretchingMedium to Weak
C=C (aromatic)1450 - 1600StretchingMedium to Strong (multiple bands)
C=N (imidazole)1500 - 1650StretchingMedium to Strong
N-H (amine)1550 - 1650BendingMedium to Strong
C-N1250 - 1350StretchingMedium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained using a solid sample. The most common method is the KBr (potassium bromide) pellet technique. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (C₁₀H₁₁N₃), the expected molecular weight is approximately 173.22 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 173.

  • Isotope Peaks: Due to the natural abundance of ¹³C, a smaller M+1 peak at m/z = 174 would also be observed.

  • Major Fragmentation Pathways: The molecule is expected to fragment in a predictable manner. A likely fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment at m/z = 158. Another possible fragmentation is the loss of HCN from the imidazole ring. A detailed fragmentation pathway is proposed in the diagram below.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and provides detailed fragmentation patterns. For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable, which often result in a more prominent molecular ion peak and less fragmentation.

  • Mass Analysis: The ionized fragments are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations of Experimental Workflows and Predicted Fragmentation

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway in mass spectrometry.

General Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Interpretation Combined Spectral Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Predicted ESI-MS Fragmentation Pathway

G M [M+H]⁺ m/z = 174 C₁₀H₁₂N₃⁺ F1 Fragment 1 m/z = 159 C₉H₉N₃⁺ M->F1 - CH₃ F2 Fragment 2 m/z = 132 F1->F2 - HCN

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Conclusion and Future Directions

This technical guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The presented data, derived from fundamental principles and comparative analysis with related structures, offers a valuable resource for scientists working on the synthesis and identification of this and similar compounds. The next logical and essential step will be the experimental validation of these predictions. Future work should focus on the synthesis of this compound and the acquisition of its actual NMR, IR, and MS spectra. This will not only confirm the structure of this novel compound but also contribute valuable data to the broader scientific community, aiding in the development of new pharmaceuticals and research chemicals.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610. [Link]

Sources

An In-depth Technical Guide to 1-methyl-4-phenyl-1H-imidazol-5-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-4-phenyl-1H-imidazol-5-amine is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The imidazole core is a key structural motif in numerous biologically active molecules, including the amino acid histidine, and is known to participate in a wide range of biological interactions.[1] The specific substitution pattern of a methyl group at the N1 position, a phenyl group at C4, and an amine group at C5 bestows upon this molecule a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, and the expected reactivity of this compound, offering a foundational resource for its application in research and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered imidazole ring with three substituents. The IUPAC name for this compound is this compound.[2]

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Experimentally determined physical properties for this compound are not extensively reported in the literature. However, based on vendor information and computational predictions, the following properties can be summarized.

PropertyValueSource
CAS Number 1039984-25-2[2]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.22 g/mol [2]
Appearance Solid[2]
Purity ~95%[2]
XLogP3 1.3[3]
Topological Polar Surface Area 43.8 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

Proposed Synthesis

A specific, peer-reviewed synthesis for this compound has not been prominently published. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 1,4,5-trisubstituted imidazoles. The Van Leusen imidazole synthesis is a powerful method for constructing such imidazole cores.[4][5] A potential synthetic pathway is outlined below.

Synthetic Workflow Diagram

Synthesis_Workflow start Reactants: - Methylamine - Benzaldehyde - Tosylmethyl isocyanide (TosMIC) imine Formation of N-methylbenzaldimine start->imine Condensation van_leusen Van Leusen Cycloaddition imine->van_leusen imidazole 1-methyl-4-phenyl-1H-imidazole van_leusen->imidazole [3+2] Cycloaddition nitration Nitration imidazole->nitration e.g., HNO3/H2SO4 nitro_imidazole 1-methyl-5-nitro-4-phenyl-1H-imidazole nitration->nitro_imidazole reduction Reduction of Nitro Group nitro_imidazole->reduction e.g., H2/Pd-C or SnCl2 product Product: This compound reduction->product purification Purification (e.g., Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-methyl-4-phenyl-1H-imidazole

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) in a suitable solvent such as methanol.

  • Add methylamine (1.1 eq, as a solution in a compatible solvent) dropwise to the flask at room temperature. Stir the mixture for 1-2 hours to form the N-methylbenzaldimine in situ.

  • To this mixture, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 1-methyl-4-phenyl-1H-imidazole.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of 1-methyl-4-phenyl-1H-imidazole

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add the purified 1-methyl-4-phenyl-1H-imidazole (1.0 eq).

  • Allow the reaction to stir at a low temperature for a specified time, monitoring the formation of the nitro-derivative by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield 1-methyl-5-nitro-4-phenyl-1H-imidazole.

Step 3: Reduction of the Nitro Group

  • Dissolve the 1-methyl-5-nitro-4-phenyl-1H-imidazole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[6]

  • Monitor the reaction until the starting material is consumed.

  • If using catalytic hydrogenation, filter the catalyst. If using chemical reduction, perform a work-up to remove the metal salts.

  • Concentrate the filtrate to obtain the crude this compound.

Step 4: Purification

  • Purify the crude product by column chromatography or recrystallization to obtain the final product with high purity.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich imidazole ring, the activating primary amine, and the steric and electronic effects of the methyl and phenyl substituents.

Reactivity of the Amino Group

The primary amino group at the C5 position is expected to be a key site for chemical modifications. It can undergo typical reactions of aromatic amines, such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactivity of the Imidazole Ring

The imidazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The electron-donating amino group at C5 and the phenyl group at C4 will influence the regioselectivity of such reactions.

Stability

5-Aminoimidazoles are known to be relatively unstable and can decompose upon exposure to air.[6] This instability should be a key consideration in the handling and storage of this compound. It is advisable to store the compound under an inert atmosphere and at a low temperature.

Reaction Pathways Diagram

Reactivity_Pathways start This compound acylation Acylation (e.g., Acyl Chloride) start->acylation alkylation Alkylation (e.g., Alkyl Halide) start->alkylation diazotization Diazotization (e.g., NaNO2, HCl) start->diazotization electrophilic_sub Electrophilic Aromatic Substitution start->electrophilic_sub amide N-acylated product acylation->amide sec_amine N-alkylated product alkylation->sec_amine diazonium Diazonium salt diazotization->diazonium substituted_imidazole Ring-substituted product electrophilic_sub->substituted_imidazole

Caption: Potential reactivity pathways for this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would be expected to show a singlet for the methyl group protons (around 3.4-3.7 ppm), signals for the phenyl group protons in the aromatic region (around 7.0-7.6 ppm), a broad singlet for the NH₂ protons, and a singlet for the C2-H proton of the imidazole ring.

  • ¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the phenyl ring, and the three distinct carbons of the imidazole ring. The chemical shifts would be influenced by the nitrogen and amine substituents.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching from the imidazole and phenyl rings (in the 1400-1600 cm⁻¹ region), and N-H bending.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 173.22). Fragmentation patterns would likely involve the loss of methyl, amino, and phenyl groups.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate in drug discovery and materials science. While detailed experimental data on its properties are currently limited, this guide provides a comprehensive overview based on available information and established chemical principles. The proposed synthetic route offers a practical approach for its preparation, and the discussion on its reactivity and predicted spectroscopic characteristics provides a solid foundation for researchers and scientists to begin working with this compound. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing imidazole derivative.

References

  • van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. A New, Efficient Synthesis of Imidazoles from Isocyanides and Aldimines. J. Org. Chem.1977, 42 (7), 1153–1159.
  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of the Van Leusen Three-Component Imidazole Synthesis. J. Org. Chem.2000, 65 (5), 1516–1524.
  • Safari, J.; Gandomi-Ravandi, S.; Akbari, Z. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrason. Sonochem.2014, 21 (4), 1493–1498.
  • Moosavi-Zare, A. R.; Zare, A.; Zolfigol, M. A.; Shekouhy, M. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. RSC Adv.2014, 4 (108), 63011–63016.
  • O'Connell, J. F.; Parquette, J.; Yelle, W. E. Preparation, Structure and Addition Reactions of 4- and 5-Aminoimidazoles. J. Chem. Soc., Perkin Trans. 21988, (12), 2235–2241.
  • Groebke, K.; Weber, L.; Mehlin, F.
  • Shaabani, A.; Hooshmand, S. E. Isocyanide-Based Multicomponent Reactions in the Synthesis of Fused-5-Aminoimidazoles. Mol Divers2017, 21 (2), 435–454.
  • White Rose Research Online. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. (Accessed Jan 19, 2024).
  • Angene Chemical. This compound. (Accessed Jan 19, 2024).
  • Sigma-Aldrich. This compound. (Accessed Jan 19, 2024).
  • ResearchGate. Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (Accessed Jan 19, 2024).
  • Meyer, E.; Kappock, T. J.; Olesen, K.; Stubbe, J. Reactions catalyzed by 5-aminoimidazole ribonucleotide carboxylases from Escherichia coli and Gallus gallus: a case for divergent catalytic mechanisms. Biochemistry1994, 33 (39), 11927–11934.
  • Combi-Blocks. Safety Data Sheet for this compound. (Accessed Jan 19, 2024).
  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. (Accessed Jan 19, 2024).
  • SpectraBase. Methyl-(4-methyl-5-phenyl-imidazol-1-yl)-phenyl-amine. (Accessed Jan 19, 2024).

Sources

Foreword: The 2-Aminoimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Significance of 1-methyl-4-phenyl-1H-imidazol-2-amine

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active molecules.[1][2] Within this class, the 2-aminoimidazole moiety stands out as a "privileged scaffold," renowned for its presence in various natural and synthetic products that exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] The pursuit of efficient and scalable synthetic routes to novel 2-aminoimidazole derivatives is therefore a critical endeavor in the field of drug discovery. This guide focuses on a specific and important pharmaceutical intermediate, 1-methyl-4-phenyl-1H-imidazol-2-amine, delving into its synthesis and potential applications.

The Emergence of a Practical Synthetic Pathway

While the broader class of 2-aminoimidazoles has been a subject of interest for a considerable time, the development of a practical and scalable synthetic route for 1-methyl-4-phenyl-1H-imidazol-2-amine is a more recent advancement. A key contribution in this area comes from a 2018 publication that outlines a reproducible, three-step synthesis that can be performed on a large scale.[3] This development is significant as it makes the compound more accessible for research and development, particularly as a building block for more complex molecules. The earlier methods for producing 2-aminoimidazoles often suffered from issues such as sensitivity to pH and self-condensation of starting materials.[3]

A Scalable Three-Step Synthesis

The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine can be achieved through a three-step process involving cyclisation, hydrolysis, and methylation.[3] This method has been demonstrated to be reproducible on a 100-gram scale, achieving a total yield of 27.4%.[3]

Synthetic Workflow Overview

The overall synthetic pathway is depicted in the diagram below. It begins with the cyclisation of α-bromoacetophenone and guanidine, followed by hydrolysis and finally methylation to yield the target compound.

Synthesis_Workflow A α-Bromoacetophenone + Guanidine B Cyclisation A->B C Hydrolysis B->C D Methylation C->D E 1-methyl-4-phenyl-1H-imidazol-2-amine D->E

Caption: Overall workflow for the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine.

Detailed Experimental Protocols

The following protocols are adapted from the method described by Wang et al. (2018).[3]

Step 1: Cyclisation

  • To a solution of guanidine in a suitable solvent, add α-bromoacetophenone dropwise.

  • The reaction mixture is then heated to facilitate the cyclisation reaction.

  • Upon completion, the solvent is removed, and the crude product is isolated.

Step 2: Hydrolysis

  • The product from the cyclisation step is treated with a strong acid, such as 6 M HCl.

  • The mixture is heated to drive the hydrolysis.

  • After the reaction is complete, the mixture is cooled and neutralized to precipitate the hydrolyzed product.

Step 3: Methylation

  • The hydrolyzed intermediate is dissolved in a suitable solvent, such as DMF.

  • A methylating agent is added to the solution.

  • The reaction is monitored until completion, after which the final product, 1-methyl-4-phenyl-1H-imidazol-2-amine, is isolated and purified.

Summary of Synthetic Steps and Yields
StepKey ReagentsReactionYield
Cyclisationα-bromoacetophenone, guanidineCyclisationHigh
Hydrolysis6 M HClHydrolysisHigh
MethylationMethylating agent, DMFMethylationGood
Overall 27.4%

Biological Significance and Future Directions

The 2-aminoimidazole scaffold is a well-established pharmacophore that interacts with a variety of biological targets.[1] Derivatives of this structure have been investigated for a wide range of therapeutic applications, including as inhibitors of the sodium-hydrogen exchanger-1 (NHE-1) and as potential treatments for neurological and psychiatric disorders by targeting the histamine H3 receptor.[1][4]

The availability of a scalable synthesis for 1-methyl-4-phenyl-1H-imidazol-2-amine opens up new avenues for the discovery of novel therapeutics. This compound can serve as a versatile intermediate, allowing for the introduction of various substituents to explore structure-activity relationships and develop new drug candidates. Its potential applications could span from oncology to infectious diseases, reflecting the broad biological activities of the 2-aminoimidazole class.[3]

Conclusion

The development of a practical and scalable synthetic route for 1-methyl-4-phenyl-1H-imidazol-2-amine is a significant step forward in the exploration of the chemical space around the privileged 2-aminoimidazole scaffold. This guide has provided an in-depth overview of this three-step synthesis, highlighting the key experimental protocols and the rationale behind them. As researchers continue to build upon this foundation, it is anticipated that 1-methyl-4-phenyl-1H-imidazol-2-amine will play an increasingly important role as a building block in the development of the next generation of therapeutics.

References

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate.[Link]

  • Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed.[Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.[Link]

Sources

Potential biological activities of novel imidazole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications.[1][3] This technical guide provides an in-depth exploration of the significant and varied biological activities of novel imidazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed protocols for their experimental evaluation, and discuss the future trajectory of drug discovery centered on this remarkable heterocyclic core.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

First synthesized in 1858, the imidazole ring is a cornerstone of medicinal chemistry.[4] Its prevalence in nature is notable, forming the core of essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[3][5] The electron-rich nature of the ring, combined with its aromatic stability and capacity for diverse chemical modifications, makes it an ideal framework for designing targeted therapeutic agents.[1] The structural features of the imidazole ring enable it to form multiple interactions with biological receptors and enzymes, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for potent and selective drug action.[1][2] Consequently, imidazole derivatives have been successfully developed into drugs for a wide range of diseases, demonstrating their immense therapeutic value.[1][6]

Key Biological Activities of Novel Imidazole Derivatives

Recent research has focused on synthesizing and evaluating novel imidazole derivatives, revealing a broad spectrum of pharmacological activities. These efforts are driven by the need for more effective and less toxic therapies to combat global health challenges like cancer and antimicrobial resistance.

Anticancer Activity

Imidazole-based compounds have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancers.[7] Their antitumor effects are multifaceted and stem from their ability to modulate various oncogenic pathways and cellular processes.[7][8]

Key Mechanisms of Anticancer Action:

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cancer cell signaling, growth, and survival.[7] Imidazole derivatives have been designed as potent inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular kinases such as MAPKs and CDKs.[7][8][9][10] By blocking these kinases, the compounds disrupt signaling pathways essential for tumor progression.[7]

  • Induction of Apoptosis: Many imidazole derivatives trigger programmed cell death, or apoptosis, in cancer cells.[7][11] This can be achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[7] Some derivatives also induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS), which causes oxidative stress and cellular damage in cancer cells.[4][12]

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. Certain imidazole compounds can halt the cell cycle at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and multiplying.[7][11]

  • Inhibition of Tubulin Polymerization: The microtubule cytoskeleton is a well-established target in cancer therapy.[4] Some imidazole derivatives act as microtubule-destabilizing agents, inhibiting the polymerization of tubulin, which is essential for cell division, leading to cell cycle arrest and apoptosis.[8][13]

  • Enzyme Inhibition: Imidazole derivatives can inhibit other crucial enzymes involved in cancer cell metabolism and proliferation, such as carbonic anhydrase, histone deacetylase (HDAC), and topoisomerases.[4][7][12]

Signaling Pathway: Imidazole Derivatives as EGFR Inhibitors

The EGFR signaling pathway is frequently overactive in many cancers, promoting cell proliferation and survival. Imidazole-based inhibitors can block this pathway, leading to anticancer effects.

EGFR_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Imidazole Imidazole Inhibitor Imidazole->EGFR Inhibits

EGFR signaling pathway and inhibition by imidazole derivatives.
Antimicrobial Activity

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new antimicrobial agents. Imidazole derivatives have long been recognized for their potent antifungal activity and are now being increasingly explored for their antibacterial properties.[14][15]

  • Antifungal Activity: Imidazole-based drugs, such as clotrimazole and miconazole, are mainstays in the treatment of fungal infections.[16][17] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[18] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.[5]

  • Antibacterial Activity: Novel imidazole derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[14] The proposed mechanisms are diverse and include interfering with bacterial DNA replication, inhibiting cell wall synthesis, and disrupting the cell membrane.[14]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Imidazole derivatives have shown significant potential as anti-inflammatory agents.[19] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[1][20][21] Some derivatives also exert their effects by inhibiting other inflammatory mediators, such as p38 MAP kinase and the transcription factor NF-κB.[19][21][22]

Experimental Evaluation: Protocols and Methodologies

Validating the biological activity of novel compounds requires robust and standardized experimental protocols. This section provides step-by-step methodologies for key in vitro assays.

Workflow for In Vitro Screening

A typical workflow for the initial biological evaluation of new imidazole derivatives involves a series of tiered assays.

screening_workflow Start Synthesized Imidazole Derivative Cytotoxicity 1. Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial 2. Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Mechanistic 3. Mechanistic Assays (e.g., Kinase Inhibition) Cytotoxicity->Mechanistic If active Antimicrobial->Mechanistic If active Data Data Analysis & Hit Identification Mechanistic->Data

General workflow for screening novel imidazole derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[23]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[23]

  • 96-well tissue culture plates.

  • Cancer cell line of interest (e.g., A549, MCF-7).

  • Complete culture medium.

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.[24]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26] The broth microdilution method is a standard technique for determining MIC values.[26]

Materials:

  • 96-well microtiter plates.

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[27]

  • Sterile water or saline.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

Procedure:

  • Compound Preparation: Prepare a stock solution of the imidazole derivative. Perform a two-fold serial dilution of the compound directly in the 96-well plate using the appropriate broth medium.[26]

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control well (microorganism, no compound) and a negative control well (broth only).[25]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Cytotoxicity Data for Novel Imidazole Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)[8][13]
IMZ-001A549 (Lung Cancer)487.3
IMZ-002A549 (Lung Cancer)4815.8
IMZ-003MCF-7 (Breast Cancer)483.02
IMZ-004MCF-7 (Breast Cancer)489.9
Doxorubicin (Control)MCF-7 (Breast Cancer)480.95

Table 2: Example Antimicrobial Activity (MIC) Data

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)[18]
IMZ-1018324
IMZ-10216>648
IMZ-1034162
Ciprofloxacin (Control)10.5N/A
Miconazole (Control)N/AN/A1

Future Directions and Conclusion

The imidazole scaffold continues to be a highly fruitful starting point for the discovery of new therapeutic agents.[1][4] Its chemical tractability and proven ability to interact with a multitude of biological targets ensure its relevance in modern drug development.[2][4] Future research will likely focus on several key areas:

  • Target Selectivity: Synthesizing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.[4]

  • Hybrid Molecules: Designing hybrid molecules that combine the imidazole scaffold with other pharmacophores to create multi-target agents, which can be particularly effective in complex diseases like cancer.[13]

  • Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the pharmacokinetic properties and bioavailability of promising imidazole compounds.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023). Life Chemicals.
  • Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm.
  • Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. (No date).
  • Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021).
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • Antifungal and antimycobacterial activity of new imidazole and triazole derivatives.
  • Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry.
  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
  • Imidazole as a Promising Medicinal Scaffold. (2021). Dove Medical Press.
  • Overview on Biological Activities of Imidazole Derivatives. (2022).
  • MTT assay protocol.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., et al. (2022).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025). BMC Chemistry.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (No date).
  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR.
  • Cytotoxicity MTT Assay Protocols and Methods. (No date).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
  • Synthesis and Characterization and Antifungal Screening Studies of Some Novel Imidazole Derivatives.
  • Overview on Biological Activities of Imidazole Derivatives.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. (2024). PubMed Central.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Antimicrobial Susceptibility Testing.
  • Evaluating the Therapeutic Potential of Imidazole-Based Kinase Inhibitors: A Compar
  • Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.

Sources

Theoretical and Computational Blueprint for the Analysis of 1-methyl-4-phenyl-1H-imidazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the in-depth analysis of 1-methyl-4-phenyl-1H-imidazol-5-amine. Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] A thorough understanding of their electronic structure and physicochemical properties is paramount for the rational design of novel therapeutic agents and functional materials. This document outlines a systematic approach employing Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational frequencies, and electronic characteristics of the title compound. We will delve into the causality behind the selection of computational methods, providing a self-validating system for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established scientific literature for analogous molecular systems.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development.[2][3] The specific compound of interest, this compound, combines the versatile imidazole ring with a phenyl group and a reactive amine moiety, suggesting its potential as a key intermediate in the synthesis of more complex bioactive molecules. Computational chemistry offers a powerful, non-invasive lens to probe the intrinsic properties of such molecules, providing insights that can guide and accelerate experimental research.

The Computational Strategy: A Rationale

The selection of an appropriate computational methodology is critical for obtaining accurate and reliable results. For a molecule of this nature, a multi-faceted approach is warranted, focusing on its structural, vibrational, and electronic properties.

The Choice of Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[4] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for predicting the properties of organic compounds.[4][5][6]

  • Causality : B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of molecular geometries and energies.

The Basis Set: A Foundation for Accuracy

The basis set determines the flexibility of the atomic orbitals used in the calculation. For a molecule containing C, H, and N atoms, the Pople-style basis set, 6-311++G(d,p), is a robust choice.

  • Causality :

    • 6-311 : This indicates a triple-zeta valence basis set, providing a more accurate description of the electron distribution compared to smaller basis sets.

    • ++G : The double diffuse functions are crucial for accurately describing the electron density far from the nucleus, which is important for anions and systems with lone pairs, such as the amine group in our target molecule.

    • (d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen) allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.

Computational Workflow

The following workflow provides a logical progression for the theoretical investigation of this compound.

Computational Workflow A 1. Geometry Optimization B 2. Vibrational Frequency Analysis A->B Confirm Minimum Energy Structure C 3. Frontier Molecular Orbital (FMO) Analysis A->C Analyze Electronic Properties D 4. Molecular Electrostatic Potential (MEP) Mapping A->D Visualize Charge Distribution E 5. NMR Chemical Shift Calculation A->E Predict Spectroscopic Data

Caption: A streamlined workflow for the computational analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be implemented using a quantum chemistry software package such as Gaussian.[2][5]

Protocol 1: Geometry Optimization and Vibrational Analysis
  • Input File Preparation : Construct the initial 3D structure of this compound using a molecular builder.

  • Calculation Setup :

    • Route Section : #p B3LYP/6-311++G(d,p) Opt Freq

    • Explanation :

      • #p: Requests verbose output.

      • B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Execution : Submit the calculation to the software.

  • Analysis :

    • Verify that the optimization has converged.

    • Confirm that there are no imaginary frequencies, indicating a stable structure.

    • Analyze the optimized bond lengths, bond angles, and dihedral angles.

    • Visualize the predicted IR spectrum and compare it with experimental data if available.

Protocol 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis
  • Input File Preparation : Use the optimized geometry from Protocol 1.

  • Calculation Setup :

    • Route Section : #p B3LYP/6-311++G(d,p) Pop=Full

    • Explanation :

      • Pop=Full: Requests a full population analysis, which will include the energies and compositions of the molecular orbitals.

  • Execution : Run the calculation.

  • Analysis :

    • Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher chemical reactivity.[7]

    • Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[2]

HOMO-LUMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation Energy (ΔE)

Caption: The relationship between HOMO, LUMO, and the energy gap.

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping
  • Input File Preparation : Use the optimized geometry.

  • Calculation Setup :

    • Route Section : #p B3LYP/6-311++G(d,p) MEP

  • Execution : Perform the calculation.

  • Analysis :

    • Visualize the MEP surface, which maps the electrostatic potential onto the electron density surface.

    • Identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, typically colored blue), which are prone to nucleophilic attack.[2]

Protocol 4: NMR Chemical Shift Calculation
  • Input File Preparation : Use the optimized geometry.

  • Calculation Setup :

    • Route Section : #p B3LYP/6-311++G(d,p) NMR

    • Explanation :

      • NMR: Requests the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.[5][6]

  • Execution : Run the calculation.

  • Analysis :

    • The calculated isotropic shielding values can be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane, TMS).

    • Compare the predicted 1H and 13C NMR spectra with experimental data to validate the computational model.[8]

Data Presentation and Interpretation

Molecular Geometry

The optimized geometric parameters should be presented in a clear, tabular format for easy comparison with experimental data (if available from techniques like X-ray crystallography).

ParameterCalculated Value (Å or °)Experimental Value (if available)
Bond Lengths
C-N (imidazole)
C-C (phenyl)
N-H (amine)
Bond Angles
C-N-C (imidazole)
C-C-C (phenyl)
H-N-H (amine)
Electronic Properties

A summary of the key electronic properties provides a snapshot of the molecule's reactivity.

PropertyCalculated Value (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap (ΔE)
  • Interpretation : The HOMO is often localized on electron-rich parts of the molecule, such as the amine group and the π-system of the rings. The LUMO is typically found on electron-deficient areas. The energy gap is a critical indicator of chemical stability.

Conclusion

This technical guide has outlined a robust and scientifically grounded computational strategy for the theoretical investigation of this compound. By following the detailed protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties, researchers can gain valuable insights into the behavior of this molecule. The synergy between these computational predictions and experimental validation will undoubtedly accelerate the discovery and development of novel imidazole-based compounds with significant scientific and therapeutic potential.

References

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics. [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. Journal of Chemical Research. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

  • Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies - Oriental Journal of Chemistry. Oriental Journal of Chemistry. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Pure & Applied Physics. [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC - PubMed Central. Journal of Medicinal Chemistry. [Link]

  • (PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f] - ResearchGate. Asian Journal of Chemistry. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - NIH. Scientific Reports. [Link]

  • (PDF) Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates - ResearchGate. Crystals. [Link]

  • (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - ResearchGate. Scientific Reports. [Link]

  • Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H- Imidazol-2-Amine as an Anticancer Drug on DNA - IJBBB. International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PubMed. Pharmaceuticals (Basel). [Link]

  • Green synthesis and dft calculations of 4'-(2-phenyl-1h-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine | Request PDF - ResearchGate. ResearchGate. [Link]

  • Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry. [Link]

  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine - ResearchGate. Journal of Chemical Research. [Link]

  • Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent - PMC - PubMed Central. Heliyon. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the solubility and stability of the novel pharmaceutical compound, 1-methyl-4-phenyl-1H-imidazol-5-amine. Intended for researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical methodologies for characterizing these critical physicochemical properties. By integrating established scientific principles with actionable protocols, this guide serves as an essential resource for preclinical and formulation development. We delve into the causal relationships behind experimental choices, providing a robust, self-validating system for data generation. All protocols are grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. Among the most critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API), with solubility and stability being paramount.[1][2][3] this compound, a promising imidazole derivative, is no exception. Imidazole-containing compounds are prevalent in medicinal chemistry due to their versatile biological activities.[4][5] However, their inherent chemical nature can also present unique challenges in formulation and long-term storage.[6][7]

Solubility , the ability of a substance to dissolve in a solvent to form a homogeneous solution, directly influences a drug's bioavailability.[2] Poor aqueous solubility can lead to inadequate absorption from the gastrointestinal tract, thereby diminishing therapeutic efficacy.[2] Early and accurate assessment of solubility in various physiologically relevant media and co-solvents is therefore essential for guiding lead optimization and formulation strategies.[8]

Stability , the capacity of a pharmaceutical product to remain within its physical, chemical, microbiological, toxicological, and informational specifications, is a non-negotiable aspect of drug safety and efficacy.[9][10] Degradation of the API can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical characteristics of the dosage form.[11][12] Rigorous stability testing under various stress conditions is mandated by regulatory agencies to establish a drug's shelf-life and appropriate storage conditions.[9][13][14]

This guide will provide a detailed exploration of the methodologies required to thoroughly characterize the solubility and stability of this compound.

Understanding the Molecule: this compound

This compound is a heterocyclic compound featuring an imidazole core. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms.[5] It is a polar and amphoteric moiety, capable of acting as both a weak acid and a weak base.[4][5] The presence of the methyl and phenyl substitutions, along with the amine group, will significantly influence its physicochemical properties. The phenyl group introduces hydrophobicity, while the amine and imidazole nitrogens provide sites for hydrogen bonding and protonation, which can enhance aqueous solubility, particularly under varying pH conditions.[15][16]

Solubility Assessment: From High-Throughput Screening to Thermodynamic Truth

A multi-tiered approach to solubility assessment is recommended, beginning with rapid, high-throughput methods in early discovery and progressing to more definitive thermodynamic measurements for lead candidates.

Kinetic Solubility: Early Insights for Compound Triage

Kinetic solubility assays are designed for high-throughput screening to provide a rapid assessment of a compound's dissolution characteristics.[8][17][18] These assays typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then introducing this stock solution into an aqueous buffer.[18][19][20] The point at which the compound precipitates is determined, providing a kinetic solubility value. While not a true measure of equilibrium solubility, this method is invaluable for quickly ranking compounds and identifying potential solubility liabilities early in the discovery process.[8]

This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated particles.[8][17]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Nephelometer (plate reader)

  • Automated liquid handler (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[19]

  • Measurement: Measure the light scattering (nephelometry) of each well.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[2][3] This is a critical parameter for formulation development and is typically determined using the shake-flask method.[19]

This protocol is considered the benchmark for determining thermodynamic solubility.[19]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))[21]

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[2]

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[20]

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.[21]

  • Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that specific solvent.

Data Presentation: Solubility Profile of this compound

The following table summarizes hypothetical solubility data for the target compound in various solvents, which would be generated from the described protocols.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Method
Deionized Water~7.02555Thermodynamic
PBS7.42575Thermodynamic
Simulated Gastric Fluid (SGF)1.237>500Thermodynamic
Simulated Intestinal Fluid (SIF)6.83790Thermodynamic
0.1 N HCl1.025>1000Thermodynamic
0.1 N NaOH13.02520Thermodynamic
EthanolN/A251500Thermodynamic
Propylene GlycolN/A25800Thermodynamic
DMSON/A25>2000Kinetic

Stability Assessment: Ensuring a Robust Drug Substance and Product

Stability testing is a multifaceted process that involves subjecting the API and its formulated product to a variety of environmental conditions to understand its degradation pathways and establish a shelf-life.[9][10] The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines for stability testing.[9][10][13][14][22]

Forced Degradation (Stress) Studies: Unveiling Potential Degradation Pathways

Forced degradation studies are a critical first step in stability assessment.[6][23] They involve exposing the drug substance to conditions more severe than those used for accelerated stability testing to identify potential degradation products and pathways.[6][11] This information is crucial for developing and validating a stability-indicating analytical method.[11][12][24]

Forced_Degradation_Workflow API API: 1-methyl-4-phenyl- 1H-imidazol-5-amine Stress_Conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Stress_Conditions->Thermal Photochemical Photochemical Degradation (ICH Q1B guidelines) Stress_Conditions->Photochemical Analysis Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis HPLC Stability-Indicating HPLC-UV/MS Analysis->HPLC Outcome Outcome Pathways Identification of Degradation Pathways Outcome->Pathways Method_Validation Validation of Stability-Indicating Analytical Method Outcome->Method_Validation

Caption: Workflow for Forced Degradation Studies.

Based on the known chemistry of imidazole derivatives, this compound may be susceptible to oxidation and photolytic degradation.[6][7] The imidazole ring itself can be prone to oxidative cleavage, while the aromatic phenyl group and the amine substituent can also be sites of degradation.

Stability-Indicating Analytical Method Development

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[11][12][24][25] This method must be able to separate, detect, and quantify the intact API from its degradation products and any process-related impurities.[24][26]

1. Initial Method Scouting:

  • Column Selection: Start with a versatile reversed-phase column, such as a C18.

  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., phosphate or acetate buffer).[25] The choice of organic modifier and buffer pH can significantly impact selectivity.[11]

  • Detection: UV detection is standard for chromophoric molecules like this compound.[24] A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products.[24]

2. Method Optimization:

  • Inject samples from the forced degradation studies.

  • Adjust the mobile phase gradient, pH, flow rate, and column temperature to achieve adequate resolution between the API and all degradation peaks.

  • The goal is to have a method that can resolve all significant peaks with a resolution of >1.5.

3. Method Validation:

  • Once optimized, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance and drug product to establish a re-test period or shelf life.[9][13] These studies are performed under long-term and accelerated storage conditions as defined by the ICH.[9][13][14]

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed using the validated stability-indicating method.[9][14]

Conclusion: A Pathway to a Stable and Soluble Drug Candidate

The comprehensive evaluation of solubility and stability is an indispensable component of modern drug development. For this compound, a systematic approach as outlined in this guide will enable researchers to build a robust data package that informs lead optimization, guides formulation development, and satisfies regulatory requirements. By understanding the "why" behind each experimental step and adhering to rigorous scientific principles, the path from a promising molecule to a viable drug candidate becomes clearer and more achievable.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available from: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available from: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available from: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Method for quantitative determination of imidazole derivatives (imidazoline group). Google Patents.
  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • Imidazole. PubChem. Available from: [Link]

  • Imidazole quantification by LC determination. Wiley Analytical Science. Available from: [Link]

  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available from: [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. Available from: [Link]

  • Imidazole. Solubility of Things. Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC - NIH. Available from: [Link]

  • Kinetic Solubility. Charnwood Discovery. Available from: [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available from: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Solubility Assessment Service. Creative Biolabs. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available from: [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC - PubMed Central. Available from: [Link]

  • 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. PMC. Available from: [Link]

  • Chemical Properties of 1H-Imidazole, 4,5-diphenyl-. Cheméo. Available from: [Link]

Sources

Tautomerism in 4-phenyl-1H-imidazol-5-amine systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tautomerism in 4-phenyl-1H-imidazol-5-amine Systems

Abstract

Imidazole-based scaffolds are cornerstones in medicinal chemistry, prized for their versatile biological activities.[1] However, their inherent ability to exist as multiple, rapidly interconverting tautomers presents a significant challenge in drug design and development. The specific tautomeric form of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets.[2][3] This guide provides a comprehensive technical exploration of the tautomeric phenomena observed in 4-phenyl-1H-imidazol-5-amine systems. We will dissect the structural possibilities, delve into the analytical methodologies required for their characterization, and discuss the profound implications of this dynamic equilibrium on the journey from chemical entity to therapeutic agent. This document is intended to serve as a field-proven resource, blending theoretical principles with practical, validated protocols.

The Tautomeric Challenge in Substituted Imidazoles

Tautomers are structural isomers of organic compounds that readily interconvert, most commonly through the migration of a proton (prototropy).[2] In heterocyclic systems like imidazole, the hydrogen atom can reside on different nitrogen atoms, leading to a dynamic equilibrium.[4] This is not a mere chemical curiosity; it is a critical factor that influences a molecule's three-dimensional shape, hydrogen bonding capabilities (acting as a donor vs. an acceptor), and overall electronic distribution.[2]

For a non-symmetrically substituted imidazole, such as the 4-phenyl-1H-imidazol-5-amine system, several distinct tautomeric forms are possible. The primary equilibrium involves the migration of a proton between the two ring nitrogens (annular tautomerism), but the presence of an exocyclic amine group introduces an additional layer of complexity through amino-imino tautomerism. Understanding which tautomer predominates under physiological conditions, or more importantly, which tautomer is responsible for biological activity, is paramount for rational drug design.

Potential Tautomers of 4-phenyl-1H-imidazol-5-amine

The core system can exist in at least three plausible prototropic forms. The equilibrium is a complex interplay between the aromaticity of the imidazole ring and the conjugation of the exocyclic amine group.

  • Tautomer A (Amino Form 1): 4-phenyl-1H-imidazol-5-amine. The proton resides on the nitrogen at position 1.

  • Tautomer B (Amino Form 2): 5-phenyl-1H-imidazol-4-amine. The proton migrates to the nitrogen at position 3 (which becomes position 1 after re-numbering), representing the other major annular tautomer.

  • Tautomer C (Imino Form): 4-phenyl-1,5-dihydro-4H-imidazol-5-imine. The proton from the exocyclic amine migrates to a ring nitrogen, forming an exocyclic imine.

Tautomers TautomerA Tautomer A 4-phenyl-1H-imidazol-5-amine TautomerB Tautomer B 5-phenyl-1H-imidazol-4-amine TautomerA->TautomerB Annular Tautomerism (Proton Shift: N1 ↔ N3) TautomerC Tautomer C 4-phenyl-1H-imidazol-5-imine TautomerA->TautomerC Amino-Imino Tautomerism TautomerB->TautomerC Amino-Imino Tautomerism

Caption: Plausible tautomeric forms of 4-phenyl-imidazol-5-amine.

Elucidating the Tautomeric Landscape: A Multi-Modal Approach

No single technique can definitively resolve the tautomeric puzzle. The dynamic nature of the equilibrium, which is often fast on the NMR timescale, necessitates a combination of spectroscopic and computational methods.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[6] The key is to analyze chemical shifts, coupling constants, and signal morphology. In cases of rapid interconversion, the observed spectrum is a time-averaged representation of the contributing tautomers.[5][7]

Key Observables:

  • ¹H NMR: The chemical shifts of the ring CH and the NH protons are highly sensitive to the electronic environment. Broadening of NH signals often indicates exchange.

  • ¹³C NMR: The chemical shifts of the imidazole ring carbons (C4 and C5) are particularly diagnostic. A significant difference in the chemical shifts (ΔΔδ) between C4 and C5 can help distinguish between tautomers.[8] In cases of fast exchange, averaged signals are observed, which can complicate analysis.[7]

  • ¹⁵N NMR: Although less common, ¹⁵N NMR provides direct information about the protonation state of the nitrogen atoms.

Table 1: Hypothetical Diagnostic ¹³C NMR Chemical Shifts

TautomerExpected C4 Shift (ppm)Expected C5 Shift (ppm)Causality
4-phenyl-1H-imidazol-5-amine~135-145~115-125C4 is adjacent to the electron-withdrawing phenyl group and an sp² nitrogen.
5-phenyl-1H-imidazol-4-amine~115-125~135-145C5 is now adjacent to the phenyl group. The chemical environments of C4 and C5 are effectively swapped.
Time-Averaged Spectrum (Fast Exchange)Averaged ValueAveraged ValueIf interconversion is faster than the NMR timescale, a single, potentially broad, signal is seen for each carbon pair.[7]

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

  • Sample Preparation: Dissolve 5-10 mg of the 4-phenyl-1H-imidazol-5-amine sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as it can shift the equilibrium.[9][10] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its N-H signals are often well-resolved.

  • Data Acquisition: Record ¹H, ¹³C, and 2D spectra (HSQC, HMBC) on a high-field spectrometer (≥400 MHz).[9] For quantitative analysis, ensure a sufficient relaxation delay (5x T₁) in ¹³C experiments.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 298 K down to 223 K). Lowering the temperature can slow the tautomeric exchange, potentially resolving the averaged signals into distinct peaks for each tautomer. This allows for the calculation of the equilibrium constant (K) and thermodynamic parameters (ΔG, ΔH, ΔS).

  • Analysis:

    • Integrate the signals corresponding to each distinct tautomer (if resolved at low temperature) to determine their relative populations.

    • Analyze the ¹H-¹³C HMBC spectrum to unambiguously assign carbon signals by observing long-range correlations from well-defined protons.[11]

    • Compare experimental chemical shifts to computationally predicted values to support assignments.[8]

UV-Vis and Infrared (IR) Spectroscopy

These techniques provide complementary data by probing the electronic transitions and vibrational modes of the molecule.

  • UV-Vis Spectroscopy: The extent of conjugation differs between tautomers. The imino form (Tautomer C), with its extended π-system, is expected to have a maximum absorption wavelength (λmax) at a longer wavelength (a bathochromic shift) compared to the amino forms.[9]

  • IR Spectroscopy: The key is to distinguish between the N-H stretches of a primary amine (amino tautomers) and the C=N stretch of the imine group (imino tautomer).[9]

    • Amino (NH₂) Stretch: Two distinct bands around 3400-3200 cm⁻¹.

    • Ring N-H Stretch: A broader band around 3150-3050 cm⁻¹.

    • C=N (Imine) Stretch: A strong band around 1680-1650 cm⁻¹, typically at a higher frequency than the ring C=N stretch.[9]

Computational Modeling: Predicting Stability and Aiding Interpretation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism. They provide a theoretical framework to understand experimental observations.

Causality in Computational Choice:

  • Why DFT? DFT methods like B3LYP offer a robust balance of computational cost and accuracy for calculating the geometries and relative energies of organic molecules.[7]

  • Why Solvent Models? Tautomeric stability is highly dependent on the solvent.[12] Implicit solvent models like the Polarizable Continuum Model (PCM) simulate the bulk solvent effect, allowing for the calculation of relative energies in different media, which often aligns better with experimental solution-phase data.[7][13]

  • Why GIAO? The Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR chemical shifts. Comparing these calculated shifts with experimental data is a powerful method for validating the assignment of tautomeric forms.[13]

ComputationalWorkflow cluster_Input Input Structures cluster_Calculation DFT Calculation (e.g., B3LYP/6-31G(d,p)) cluster_Output Predicted Properties InputA Tautomer A Geometry OptGas Geometry Optimization (Gas Phase) InputA->OptGas InputB Tautomer B Geometry InputB->OptGas InputC Tautomer C Geometry InputC->OptGas OptSolvent Geometry Optimization (PCM Solvent Model) OptGas->OptSolvent Freq Frequency Calculation (Confirm Minima) OptGas->Freq NMR NMR Shielding (GIAO) OptSolvent->NMR Energy Relative Stabilities (ΔE, ΔG) OptSolvent->Energy Shifts Calculated NMR Shifts (δ) NMR->Shifts

Caption: A typical DFT workflow for analyzing tautomer stability.

Impact on Drug Discovery and Development

The tautomeric state of a drug candidate is not an academic detail; it is a critical determinant of its success. A failure to characterize and control for tautomerism can lead to misleading structure-activity relationships (SAR), poor reproducibility, and late-stage project failure.

Key Considerations:

  • Receptor Binding: A biological target may selectively bind to a minor tautomer that exists in low abundance in solution.[2][14] The binding event itself can shift the equilibrium towards the active form. Therefore, knowing the most stable solution-phase tautomer is not enough; one must consider the protein environment.

  • Physicochemical Properties (pKa, logP): Each tautomer possesses a unique set of properties. For example, an imino tautomer is generally more basic than its amino counterpart. These differences directly impact absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Intellectual Property: Patent claims must be carefully worded to encompass all relevant tautomeric forms to ensure robust protection.

  • Formulation and Stability: The solid-state form (which may be a single tautomer) can have different stability and dissolution properties than the equilibrium mixture that forms upon dissolution.[3]

DrugDevImpact Tautomerism Tautomeric Equilibrium Binding Receptor Binding (Pharmacodynamics) Tautomerism->Binding Properties Physicochemical Properties (pKa, logP) Tautomerism->Properties IP Intellectual Property Tautomerism->IP ADME ADME Properties (Pharmacokinetics) Properties->ADME Formulation Formulation & Stability Properties->Formulation

Caption: The influence of tautomerism on key drug development stages.

Conclusion

The study of tautomerism in 4-phenyl-1H-imidazol-5-amine systems exemplifies the chemical complexity inherent in many "privileged" medicinal chemistry scaffolds. A thorough understanding of the tautomeric equilibrium is not optional but essential for the successful design and optimization of drug candidates. Relying on a single analytical method is insufficient. The most robust and trustworthy approach integrates high-field NMR (including variable temperature studies), complementary spectroscopic techniques, and state-of-the-art computational modeling. By embracing this multi-modal strategy, researchers can navigate the challenges posed by tautomerism, leading to more accurate structure-activity relationships, improved drug properties, and ultimately, a higher probability of clinical success.

References

  • Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. (n.d.). BenchChem.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2020, August 19). MDPI.
  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.). ResearchGate.
  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers.
  • Tautomerism in imidazole unit. (n.d.). ResearchGate.
  • Anxiolytic tautomers defined by NMR spectroscopy. (2021, March 15). Wiley Analytical Science.
  • A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles. (n.d.). Journal of Molecular Modeling.
  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024, August 2). MDPI.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI.
  • Role of tautomerism in RNA biochemistry. (n.d.). PubMed Central.
  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. (n.d.). PubMed Central.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (n.d.). ResearchGate.
  • 13C NMR spectroscopy of tautomeric conversions in imidazole compounds. (n.d.). SciSpace.
  • Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. (n.d.). ResearchGate.
  • What impact does tautomerism have on drug discovery and development?. (n.d.). PubMed Central.
  • Factors determining tautomeric equilibria in Schiff bases. (n.d.). ResearchGate.
  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (n.d.). ResearchGate.
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI.

Sources

Methodological & Application

Application Notes & Protocols: Practical Synthetic Routes for 1-methyl-4-phenyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marine alkaloids and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1] This document provides a detailed guide for the practical synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a key intermediate for pharmaceutical research and development. We present a robust and scalable three-step synthetic sequence, beginning from readily available commercial starting materials. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and process chemistry.

Introduction and Synthetic Strategy

The synthesis of polysubstituted 2-aminoimidazoles remains a topic of significant interest. Classical methods often involve the condensation of α-haloketones with guanidine derivatives.[1][2] While effective, these methods can present challenges related to regioselectivity and the use of unstable precursors.[2] More contemporary strategies, such as palladium-catalyzed carboamination reactions, offer elegant solutions for generating molecular diversity but may not always be the most cost-effective or straightforward approach for a specific, unadorned target.[3][4][5][6]

For the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a highly practical and scalable approach involves a three-step sequence:

  • Cyclization: Construction of the imidazole ring.

  • Deprotection: Hydrolysis to unmask the 2-amino group.

  • Methylation: Selective N-alkylation to install the final methyl group.

This strategy offers excellent control over the final structure and has been proven reproducible on a large scale.[1][7][8]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection strategy. The N1-methyl group can be installed via methylation of the 4-phenyl-1H-imidazol-2-amine intermediate. This intermediate, in turn, can be derived from the hydrolysis of an N-acetyl protected precursor, which simplifies the initial cyclization and purification. The core imidazole ring is constructed from two key building blocks: 2-bromo-1-phenylethanone and acetylguanidine.

Caption: Retrosynthetic pathway for 1-methyl-4-phenyl-1H-imidazol-2-amine.

Recommended Three-Step Synthetic Protocol

This section details the optimized, scalable protocol for synthesizing 1-methyl-4-phenyl-1H-imidazol-2-amine, adapted from established literature procedures.[1][7] The workflow is designed to be robust and reproducible in a standard laboratory setting.

Experimental Workflow Overview

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-Methylation A Mix Acetylguanidine in DMF B Add 2-Bromo-1-phenylethanone (dropwise, <30°C) A->B C Stir at RT (3.5h) B->C D Precipitate & Filter C->D E Suspend Acetyl-imidazole in 6M HCl D->E Product from Step 1 F Heat to 80°C (3h) E->F G Cool & Basify (pH 13 with NaOH) F->G H Filter & Dry G->H I Suspend Amine in DMF & Cool to -10°C H->I Product from Step 2 J Add NaH (portionwise, <0°C) I->J K Add Iodomethane (dropwise, <-10°C) J->K L Stir at -10°C (4h) & Quench K->L M 1-Methyl-4-phenyl- 1H-imidazol-2-amine L->M Final Product

Caption: High-level workflow for the three-step synthesis.

Part 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide

Rationale: The reaction between an α-haloketone and a guanidine derivative is a classic method for constructing the 2-aminoimidazole core.[1] Using acetylguanidine instead of guanidine serves two purposes: it moderates the reactivity and the resulting acetyl group acts as a convenient protecting group, which often facilitates purification. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively dissolving the reactants. The dropwise addition of 2-bromo-1-phenylethanone is crucial to control the exotherm of the reaction.[7]

Protocol:

  • Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with acetylguanidine (2.0 equivalents) and dimethylformamide (DMF, 4 mL per gram of acetylguanidine).

  • Cool the mixture in a cold water bath to maintain an internal temperature below 30°C.

  • Prepare a solution of 2-bromo-1-phenylethanone (1.0 equivalent) in DMF (1 mL per gram).

  • Add the 2-bromo-1-phenylethanone solution dropwise to the stirred acetylguanidine mixture over approximately 4 hours, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, continue stirring at room temperature for an additional 3.5 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC). A large amount of white solid will precipitate.

  • Filter the precipitate, wash with a small amount of cold DMF, followed by water to remove any remaining salts.

  • Dry the solid under vacuum to yield N-(4-phenyl-1H-imidazol-2-yl)acetamide. The product is often of sufficient purity for the next step.

ParameterValue/ConditionSource
Reactant Ratio 2-bromo-1-phenylethanone : Acetylguanidine (1 : 2)[7]
Solvent Dimethylformamide (DMF)[7]
Temperature < 30°C during addition, then Room Temp.[7]
Reaction Time ~7.5 hours[7]
Typical Yield ~60%[1]
Part 2: Synthesis of 4-phenyl-1H-imidazol-2-amine

Rationale: Acid-catalyzed hydrolysis is a standard and effective method for cleaving the amide bond of the acetyl protecting group. Heating the reaction mixture accelerates this process. Subsequent basification with a strong base like sodium hydroxide deprotonates the ammonium salt formed in the acidic medium, precipitating the free amine product, which has low solubility in aqueous base.

Protocol:

  • To a suitable reactor, add the N-(4-phenyl-1H-imidazol-2-yl)acetamide from the previous step.

  • Add 6 M hydrochloric acid (HCl).

  • Heat the mixture to 80°C and maintain for 3 hours with stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath.

  • Slowly adjust the pH to ~13 by adding a concentrated solution of sodium hydroxide (e.g., 12 M NaOH), ensuring the temperature is kept low with ice cooling.

  • A precipitate will form. Stir the slurry for 30 minutes in the cold.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to afford 4-phenyl-1H-imidazol-2-amine.

ParameterValue/ConditionSource
Reagent 6 M Hydrochloric Acid[1]
Temperature 80°C[1]
Reaction Time 3 hours[1]
Workup Basification with NaOH to pH 13[1]
Typical Yield ~96%[1]
Part 3: Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine

Rationale: The N-methylation of 4-phenyl-1H-imidazol-2-amine presents a regioselectivity challenge, as methylation can occur at the N1 or N3 position of the imidazole ring, or on the exocyclic amino group. Deprotonating with a strong, non-nucleophilic base like sodium hydride (NaH) at low temperature preferentially generates the imidazolide anion. The subsequent addition of an electrophile like iodomethane leads to methylation primarily on the ring nitrogen. The use of a polar aprotic solvent like DMF is ideal, and low temperatures (-10°C) are critical to control reactivity and minimize side reactions.[7]

Protocol:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-phenyl-1H-imidazol-2-amine (1.0 equivalent) in anhydrous DMF.

  • Cool the mixture to -10°C using a suitable cooling bath (e.g., ice-salt).

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 equivalents) portionwise, ensuring the internal temperature does not rise above 0°C.

  • Stir the mixture for 30 minutes at this temperature after the addition is complete.

  • Prepare a solution of iodomethane (1.25 equivalents) in a small amount of anhydrous DMF.

  • Add the iodomethane solution dropwise to the reaction mixture, maintaining the temperature below -10°C.

  • Stir the reaction at -10°C for an additional 4 hours.

  • Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of water at low temperature.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 1-methyl-4-phenyl-1H-imidazol-2-amine.

ParameterValue/ConditionSource
Base Sodium Hydride (NaH, 1.5 eq.)[7]
Methylating Agent Iodomethane (1.25 eq.)[7]
Solvent Anhydrous Dimethylformamide (DMF)[7]
Temperature -10°C[7]
Reaction Time 4.5 hours[7]
Overall Yield ~27.4% (over three steps)[8]

Conclusion

The three-step synthesis detailed herein provides a reliable and scalable method for the preparation of 1-methyl-4-phenyl-1H-imidazol-2-amine. By utilizing a protecting group strategy, this route circumvents common issues associated with direct condensation and allows for controlled, high-yielding steps for hydrolysis and methylation. The protocols have been optimized based on published, large-scale preparations, ensuring their practicality for researchers in both academic and industrial settings.

References

  • D. A. C. Fischer, B. D. Sherry, F. D. Toste. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4952-5. [Link]

  • Fischer, D. A., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. [Link]

  • Fischer, D. A., et al. (2014). Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. PubMed. [Link]

  • Synfacts Archive. (2009). Synthesis of Substituted 2-Aminoimidazoles. Thieme. [Link]

  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]

  • Zhou, Q., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Semantic Scholar. [Link]

  • Zhou, Q., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research. [Link]

Sources

The Synthetic Versatility of 1-Methyl-4-phenyl-1H-imidazol-5-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Organic Synthesis

The imidazole ring is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a bioisostere for amide bonds, enhancing bioavailability and metabolic stability.[1] Among the vast family of imidazole derivatives, 1-methyl-4-phenyl-1H-imidazol-5-amine emerges as a particularly valuable building block. Its strategic placement of a reactive primary amine adjacent to a nitrogen atom within the imidazole core makes it an ideal precursor for constructing complex heterocyclic systems, most notably purine analogues, which are of immense interest in drug discovery.[2][3]

This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound. We will delve into a robust, multi-step synthetic protocol and showcase its utility in the construction of fused heterocyclic scaffolds. The causality behind experimental choices and self-validating protocols are emphasized to ensure reproducibility and success in your research endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 1039984-25-2[4][5]
Molecular Formula C₁₀H₁₁N₃[4][5]
Molecular Weight 173.21 g/mol [4][5]
Appearance Typically an off-white to yellow solidInferred from related compounds
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcoholsInferred from synthetic protocols

Synthesis of this compound: A Multi-step Approach

While this compound is commercially available, an understanding of its synthesis provides valuable insights into its chemistry and potential impurities.[6] A practical synthetic route can be adapted from the well-established synthesis of its isomer, 1-methyl-4-phenyl-1H-imidazol-2-amine, which involves a three-step sequence of cyclization, hydrolysis, and methylation.[7][8]

Synthesis_Workflow A α-Aminoacetophenone C 4-Phenyl-1H-imidazol-5-amine A->C Cyclization B N-Cyano-N'-phenylformamidine B->C D This compound C->D N-Methylation

Caption: Proposed synthetic workflow for this compound.

Part 1: Cyclization to form 4-Phenyl-1H-imidazol-5-amine

The initial step involves the construction of the imidazole ring. A plausible approach is the reaction of an α-aminoketone with a cyanamide derivative, a common strategy for forming aminoimidazoles.[8]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve α-aminoacetophenone hydrochloride (1 equivalent) and N-cyano-N'-phenylformamidine (1.1 equivalents) in dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add a suitable base such as potassium carbonate (2.5 equivalents). The base is crucial for neutralizing the hydrochloride salt and facilitating the cyclization reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude 4-phenyl-1H-imidazol-5-amine will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: N-Methylation of 4-Phenyl-1H-imidazol-5-amine

The final step is the selective methylation of the N1 position of the imidazole ring.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 4-phenyl-1H-imidazol-5-amine (1 equivalent) in anhydrous DMF.

  • Deprotonation: Cool the mixture to -10 °C in an ice-salt bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 0 °C. The evolution of hydrogen gas will be observed. Stir the mixture for 30 minutes at this temperature to ensure complete deprotonation.

  • Methylation: Add a solution of iodomethane (1.2 equivalents) in anhydrous DMF dropwise, maintaining the temperature below -10 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Workup: Quench the reaction by the slow addition of 10% aqueous sodium hydroxide. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.[8]

Applications in Organic Synthesis: A Gateway to Fused Heterocycles

The primary utility of this compound lies in its role as a precursor to fused heterocyclic systems, particularly purine analogues. The vicinal amino groups on the imidazole ring are perfectly positioned for cyclocondensation reactions.

Application 1: Synthesis of Substituted Purines via Traube-like Synthesis

The Traube purine synthesis traditionally involves the cyclization of a 4,5-diaminopyrimidine.[9] By analogy, this compound can react with various one-carbon electrophiles to construct the pyrimidine ring, yielding substituted purines.

Purine_Synthesis A This compound C Substituted Purine A->C Cyclocondensation B One-carbon Electrophile (e.g., Formic Acid, Triethyl Orthoformate) B->C

Caption: General scheme for the synthesis of purine analogues.

Protocol for the Synthesis of 7-Methyl-8-phenylpurine:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of formic acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The formic acid serves as both the solvent and the source of the additional carbon atom for the pyrimidine ring.

  • Workup and Isolation: After cooling, evaporate the excess formic acid under reduced pressure. The residue can be neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Purification: The resulting solid, 7-methyl-8-phenylpurine, can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.

Table of Potential One-Carbon Electrophiles and Corresponding Purine Products:

One-Carbon ElectrophileResulting Purine Derivative
Formic Acid7-Methyl-8-phenylpurine
Triethyl Orthoformate7-Methyl-8-phenylpurine
Urea7-Methyl-8-phenylpurin-6-one (a xanthine analogue)
Carbon Disulfide7-Methyl-8-phenylpurine-6-thione
Application 2: Synthesis of Imidazo[4,5-b]pyridines

The reaction of 1,2-diamines with 1,3-dicarbonyl compounds is a classical method for the synthesis of six-membered heterocyclic rings. This compound can undergo similar cyclocondensation reactions.

Protocol for the Synthesis of a Substituted Imidazo[4,5-b]pyridine:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours. The acetic acid acts as a catalyst and solvent.

  • Workup and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base such as ammonium hydroxide.

  • Purification: The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the corresponding 2,7-dimethyl-4-phenyl-5H-imidazo[4,5-b]pyridin-5-one.

Derivatization of the Amino Group: N-Acylation

The primary amino group of this compound can be readily functionalized through N-acylation, providing access to a wide range of amides which may have interesting biological properties or serve as intermediates for further transformations.

Protocol for N-Acylation:

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting amide can be purified by recrystallization or column chromatography.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward, albeit multi-step, synthesis provides access to a molecule primed for the construction of complex, nitrogen-containing heterocycles. The protocols detailed herein for its synthesis and application in the formation of purine and imidazopyridine scaffolds, as well as for the derivatization of its amino group, offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound. The insights into the rationale behind the experimental conditions aim to empower scientists to not only replicate these procedures but also to rationally design new synthetic routes and novel molecular architectures based on this privileged imidazole scaffold.

References

  • Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610.
  • ResearchGate. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Retrieved from [Link]

  • El-Sayed, M. S., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2020(2), M1129.
  • Elmaaty, A. A., El-Taweel, F. M., & Elgemeie, G. H. (2020). Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. Molecules, 25(15), 3453.
  • Goker, H., Yildiz, I., & Alp, M. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2005-2020.
  • Zhang, L., Chen, X., Li, Y., Wang, Y., & Zhang, J. (2026). Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. Inorganic Chemistry, 65(1), 45-52.
  • Wang, S.-J., Liu, X.-H., Li, Y., Zhao, Y.-L., & Liu, J.-P. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 105, 156-167.
  • Pomarnacka, E., & Kornicka, A. (2013). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Monatshefte für Chemie - Chemical Monthly, 144(10), 1541-1551.
  • Google Patents. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • D'Anna, F., Lazzara, F., & Frenna, V. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(4), M1165.
  • Heffeter, P., Riess, M., & Berger, W. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry, 66(13), 8755-8770.
  • Al-Suwaidan, I. A., Abdel-kader, M. S., & El-Sayed, M. A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-20.
  • Zhang, Y., Li, Q., & Liu, X. (2019). Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][7][8][10]triazin-4(7H). ACS Omega, 4(10), 14358-14366.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. New Journal of Chemistry, 42(15), 12635-12642.
  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • Georg Thieme Verlag. (2003). 7.1.1. Synthesis.

Sources

Application Notes and Protocols for 1-methyl-4-phenyl-1H-imidazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This technical guide focuses on the medicinal chemistry applications of a specific derivative, 1-methyl-4-phenyl-1H-imidazol-5-amine . While direct extensive research on this exact molecule is emerging, this document synthesizes information from closely related analogs and the broader class of aminophenylimidazoles to provide a comprehensive overview of its potential therapeutic applications and the requisite experimental protocols for its evaluation. Drawing upon established structure-activity relationships (SAR) of substituted imidazoles, we will explore its potential as an anticancer and antimicrobial agent. Detailed, field-proven protocols for synthesis, in vitro cytotoxicity, kinase inhibition, and antimicrobial susceptibility testing are provided to empower researchers in their drug discovery efforts.

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets with high affinity and specificity.[1] The 1,4,5-trisubstituted imidazole core, in particular, offers a versatile platform for generating diverse chemical libraries with a wide range of pharmacological activities.

This compound is a member of this promising class of compounds. Its structure, featuring a methylated imidazole, a phenyl ring, and a critical amino group at the C5 position, suggests several potential avenues for therapeutic intervention. The phenyl group can be readily modified to explore SAR, while the amino group provides a key site for hydrogen bonding and further derivatization.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar aminophenylimidazole derivatives, we can hypothesize the following primary applications for this compound:

Anticancer Activity

Numerous imidazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of key kinases involved in cell proliferation and survival.[2] The structural motif of this compound bears resemblance to known kinase inhibitors, suggesting its potential to target enzymes such as:

  • Receptor Tyrosine Kinases (RTKs): Many RTK inhibitors feature a heterocyclic core that occupies the ATP-binding pocket. The phenyl-imidazole scaffold could serve as a foundation for developing inhibitors of EGFR, HER2, or other RTKs implicated in cancer.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Substituted imidazoles have been identified as CDK inhibitors, and this compound could be explored for similar activity.[3]

Antimicrobial Activity

The imidazole core is present in several clinically used antifungal and antibacterial agents.[4] The proposed mechanisms of action for imidazole-based antimicrobials often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[5] Given the established antimicrobial potential of 2-aminoimidazole derivatives, it is plausible that this compound and its analogs could exhibit activity against a range of bacterial and fungal pathogens.[6][7]

Experimental Protocols

The following protocols provide a robust framework for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis Protocol: A Proposed Route

While a specific synthesis for this compound is not extensively reported, a plausible and adaptable route can be derived from the synthesis of its 2-amino isomer. This multi-step synthesis offers flexibility for generating analogs for SAR studies.

Diagram: Proposed Synthetic Workflow

G A α-Bromoacetophenone C Cyclization A->C B N-Methylguanidine B->C D 1-Methyl-4-phenyl-1H-imidazol-2-amine Intermediate C->D Formation of Imidazole Ring E Nitration D->E Electrophilic Aromatic Substitution F 5-Nitro-1-methyl-4-phenyl-1H-imidazole E->F G Reduction F->G e.g., SnCl2/HCl or H2/Pd-C H This compound (Target Compound) G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Cyclization: React α-bromoacetophenone with N-methylguanidine in a suitable solvent such as ethanol or DMF. The reaction is typically heated to facilitate the cyclization and formation of the imidazole ring, yielding a 2-aminoimidazole intermediate.

  • Nitration: The resulting 1-methyl-4-phenyl-1H-imidazole intermediate is subjected to nitration using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce a nitro group at the C5 position.

  • Reduction: The 5-nitro intermediate is then reduced to the corresponding 5-amino compound. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Causality Behind Choices: This synthetic strategy is chosen for its modularity. By starting with different substituted α-bromoacetophenones or N-alkylguanidines, a diverse library of analogs can be synthesized for comprehensive SAR studies. The nitration and subsequent reduction are standard and reliable methods for introducing an amino group onto an aromatic ring.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a fundamental first step to assess the potential anticancer activity of the synthesized compounds by measuring their effect on cell viability.[8]

Table 1: Materials for MTT Cytotoxicity Assay

Reagent/EquipmentSupplier (Example)Purpose
Cancer Cell Lines (e.g., MCF-7, HeLa)ATCCIn vitro model for cytotoxicity testing
DMEM or RPMI-1640 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic to prevent contamination
MTT ReagentSigma-AldrichForms formazan in viable cells
DMSOSigma-AldrichSolubilizes formazan crystals
96-well platesCorningFor cell culture and assay
Microplate ReaderBioTekTo measure absorbance

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Self-Validating System: Including a known cytotoxic agent (e.g., doxorubicin) as a positive control and a vehicle control (DMSO) in each assay plate validates the assay's performance and ensures the reliability of the results.

Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific protein kinase.[9]

Diagram: General Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Test Compound Dilutions C Incubate Compound + Kinase A->C B Kinase & Substrate B->C D Add ATP to Initiate Reaction C->D E Incubate D->E F Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate briefly to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a defined period at room temperature or 30°C.

  • Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.

Causality Behind Choices: The choice of a luminescence-based assay like ADP-Glo™ is often preferred for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validating System: Each assay should include a positive control (a known antimicrobial agent), a negative control (no antimicrobial agent), and a sterility control (no inoculum) to ensure the validity of the results.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the this compound scaffold will be crucial for optimizing its biological activity. Key areas for exploration include:

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can significantly impact potency and selectivity by altering electronic properties and steric interactions with the target protein.

  • Derivatization of the C5-Amino Group: Acylation, alkylation, or sulfonylation of the amino group can modulate the compound's physicochemical properties and introduce new binding interactions.

  • Modification of the N1-Methyl Group: Exploring different alkyl or aryl substituents at the N1 position can influence the compound's orientation within the binding pocket.

Diagram: Key Areas for SAR Exploration

G cluster_0 This compound Scaffold Scaffold [Image of the chemical structure of this compound] A Phenyl Ring Substituents (R1) Scaffold->A Modulate potency & selectivity B C5-Amino Group Derivatization (R2) Scaffold->B Alter physicochemical properties C N1-Substituent Modification (R3) Scaffold->C Influence binding orientation

Caption: Key structural components of this compound for SAR studies.

Conclusion

While this compound is a relatively underexplored molecule, its structural features and the rich medicinal chemistry of the imidazole class of compounds suggest significant potential for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the synthesis, biological evaluation, and optimization of this promising scaffold. Through systematic investigation and a thorough understanding of its SAR, this compound and its derivatives may emerge as valuable leads in the ongoing quest for new and effective treatments for cancer and infectious diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for Imidazo[4,5-d]imidazole in Medicinal Chemistry. BenchChem.
  • Wang, P., Yuan, Y., Yang, T., Zou, Y., Tang, M., Ma, Z., Bo, W., Qin, S., Chen, Y., Guo, T., Guo, Z., Yang, J., Xiang, M., & Chen, L. (2024). Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy. Journal of Medicinal Chemistry, 67(17), 15246–15267. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. BenchChem.
  • Van der Veken, P., De Pooter, D., De Wit, K., Briers, Y., Van den Bergh, B., Vanderleyden, J., & De Borggraeve, W. M. (2014). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules, 19(12), 20281–20296. [Link]

  • Steenackers, H. P., Ermolat'ev, D. S., Savaliya, B., De Coster, D., Shah, A., Van der Eycken, E. V., De Vos, D. E., & Vanderleyden, J. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472–484. [Link]

  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. (n.d.). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • BenchChem. (2025). An In-depth Technical Guide to Early-Stage Toxicity Assessment of Novel Chemical Entities. BenchChem.
  • Al-Hourani, B., Al-Sagheer, F., & Al-Zaqri, N. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 1-13.
  • Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., Egan, N. A., Bohat, R., & Peng, W. (2024). Cytotoxicity Assay Protocol. Protocols.io.
  • BenchChem. (2025). Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor. BenchChem.
  • Anderson, M. O., & Collum, D. B. (2017). Regioselective Synthesis of 1,4-Disubstituted Imidazoles. ChemInform, 48(33).
  • Al-Hourani, B., Al-Sagheer, F., & Al-Zaqri, N. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

  • Vasić, V. P., Penjišević, J. Z., Novaković, I. T., & Vladimir, V. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277–282.
  • Merlin, J. P., & Kumar, S. A. (2016). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 8(8), 255-258.
  • Sorrell, T. N., & Allen, W. E. (1998). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 63(19), 6534–6535. [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
  • Mondal, S., & Jana, S. (2018). Structure–activity relationship study of imidazoles C 1–C 12 compared...
  • Popova, Y. A., Bakulina, O. Y., & Dar'in, D. V. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Molecules, 27(6), 1969. [Link]

  • Kumar, D., & Kumar, N. (2012). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 4(3), 1121-1129.
  • Mackenzie, G., & Shaw, G. (1977). Synthesis of analogues of 5-aminoimidazole ribonucleotides and their effects as inhibitors and substrates of the enzymes, phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthetase involved in the biosynthesis of purine nucleotides de novo. Journal of the Chemical Society, Perkin Transactions 1, 1381-1387. [Link]

  • Bakulina, O. Y., Popova, Y. A., & Dar'in, D. V. (2020). General method of synthesis of 1,4‐disubstituted‐5‐halo‐1,2,3‐triazoles.
  • G, R., N, H. L., & P, S. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research, 3(1). [Link]

  • BMG LABTECH. (2020). Kinase assays.
  • Moldovan, A., Crișan, O., & Muntean, D. L. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini reviews in medicinal chemistry, 21(9), 1083–1101. [Link]

  • Håkansson-McKenna, M., Hylso, A., Johansson, M., Jarhad, D. B., Kumar, R., Muthas, D., ... & Schultz, J. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113303. [Link]

  • Tsay, S. C., Lin, S. Y., Huang, W. C., Hsu, M. H., Hwang, K. C., Lin, C. C., ... & Shieh, F. K. (2016). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules (Basel, Switzerland), 21(2), 228. [Link]

Sources

Application Note: A Protocol for the Regioselective N-methylation of 4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the N-methylation of 4-phenyl-1H-imidazol-5-amine. N-methylated heterocyclic compounds, particularly imidazole derivatives, are privileged scaffolds in medicinal chemistry and drug development. However, the methylation of multi-functionalized imidazoles presents a significant regioselectivity challenge due to the presence of multiple nucleophilic sites: two ring nitrogens (N-1 and N-3) and an exocyclic amino group. This guide details a robust method that favors methylation on a ring nitrogen by employing a strong base to generate an imidazolate anion, thereby enhancing its nucleophilicity over the exocyclic amine. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed experimental procedure, and outline methods for purification and characterization to ensure the synthesis of the desired regioisomer.

Introduction and Mechanistic Rationale

The imidazole ring is a core component of numerous bioactive molecules, and its N-substitution pattern is often critical for modulating biological function. The target molecule, 4-phenyl-1H-imidazol-5-amine, possesses three potential sites for methylation. A successful protocol must navigate the inherent regiochemical complexity.

  • Tautomerism and Steric Hindrance: The imidazole ring exists as a mixture of tautomers. In 4-phenyl-1H-imidazol-5-amine, the proton can reside on either N-1 or N-3. The bulky phenyl group at the C-4 position introduces significant steric hindrance around the adjacent N-3 position. Consequently, alkylation is generally favored at the less sterically hindered N-1 position.[1]

  • Nucleophilicity and Reaction Strategy: The core of our strategy is to exploit the difference in acidity between the imidazole N-H proton and the protons of the exocyclic amino group. The imidazole N-H is significantly more acidic. By using a strong, non-nucleophilic base such as sodium hydride (NaH), we can selectively deprotonate the imidazole ring to form a sodium imidazolate salt.[2] This deprotonation dramatically increases the nucleophilicity of the ring nitrogens, directing the subsequent reaction with a methylating agent, like methyl iodide (CH₃I), to occur preferentially on the imidazole ring rather than the exocyclic amine.

The general reaction is outlined below:

G cluster_reactants Reactants cluster_product Major Product start 4-phenyl-1H-imidazol-5-amine product 1-Methyl-4-phenyl-1H-imidazol-5-amine start->product Anhydrous DMF 0°C to rt reagents 1) Sodium Hydride (NaH) 2) Methyl Iodide (CH3I)

Caption: General reaction scheme for the N-methylation of 4-phenyl-1H-imidazol-5-amine.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving sodium hydride and anhydrous solvents must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
4-phenyl-1H-imidazol-5-amine173.211.0 g1.0
Sodium Hydride (NaH), 60% in mineral oil24.00277 mg1.2
Methyl Iodide (CH₃I)141.940.44 mL (995 mg)1.2
Anhydrous N,N-Dimethylformamide (DMF)-20 mL-
Ethyl Acetate (EtOAc)-~150 mL-
Saturated Aqueous NH₄Cl solution-~50 mL-
Brine (Saturated Aqueous NaCl solution)-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel (for chromatography)-As needed-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenyl-1H-imidazol-5-amine (1.0 g, 5.77 mmol). Seal the flask with a septum and purge with nitrogen gas.

  • Dissolution: Add anhydrous DMF (20 mL) via syringe and stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add the sodium hydride (277 mg of 60% dispersion, 6.93 mmol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation. Allow the mixture to stir at 0 °C for 1 hour. The cessation of gas evolution indicates the formation of the sodium imidazolate.[2]

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (0.44 mL, 6.93 mmol) dropwise via syringe over 5 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase of 95:5 Dichloromethane/Methanol with 0.5% Triethylamine. The product should have a higher Rf value than the starting material.

Work-up and Purification
  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[3]

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane containing 0.5% triethylamine is recommended. The triethylamine is crucial to prevent the basic amine product from tailing on the acidic silica gel.[3]

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

    • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid or oil.

Characterization

The identity and purity of the final product must be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the appearance of a new singlet in the range of δ 3.5-3.8 ppm, corresponding to the three protons of the N-CH₃ group.[4] The signals for the aromatic protons on the phenyl ring and the remaining imidazole proton will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A new peak for the N-CH₃ carbon should appear around δ 31-36 ppm.[5]

  • MS (Mass Spectrometry): The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the methylated product (C₁₁H₁₃N₃, MW = 187.24). This confirms the addition of a single methyl group (14 Da) to the starting material.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.

G cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Starting Material in Anhydrous DMF B 2. Cool to 0°C A->B C 3. Add NaH (Deprotonation) B->C D 4. Add CH3I (Methylation) C->D E 5. Warm to RT & Stir D->E F 6. Monitor by TLC E->F G 7. Quench with aq. NH4Cl F->G Reaction Complete H 8. Liquid-Liquid Extraction (EtOAc / Water) G->H I 9. Wash & Dry Organic Layer H->I J 10. Concentrate (Rotovap) I->J K 11. Column Chromatography J->K L 12. Characterize Pure Product (NMR, MS) K->L Obtain Pure Fractions

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

  • Methyl Iodide (CH₃I): A toxic and volatile substance. It is a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Use in a fume hood and wear appropriate PPE.

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (2023). How to prepare n-methylimidazole in lab.
  • García-García, P., et al. (2013). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Journal of Organic Chemistry, 78(23), 12220-3. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (No URL available)
  • Pesch, J., et al. (2021). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 60(1), 1-7. [Link]

  • Murray, J. I., & Spivey, A. C. (2016). Preparation of 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses, 93, 331-340. [Link]

  • Thiébaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3026. [Link]

  • Yahyazadeh, A., & Haghi, M. (2011). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 23(11), 4965-4967. [Link]

  • Tastan, F., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10). [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

Sources

Application Notes & Protocols for the Quantification of 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 1-methyl-4-phenyl-1H-imidazol-5-amine

This compound is a heterocyclic amine containing a substituted imidazole core. Imidazole-based structures are of significant interest in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] The accurate quantification of this specific molecule is critical for a variety of applications in the drug development pipeline, including pharmacokinetic studies, metabolic profiling, quality control of active pharmaceutical ingredients (APIs), and formulation analysis.

The presence of a primary aromatic amine and a phenyl group on the imidazole ring dictates the molecule's physicochemical properties, influencing its chromatographic behavior, ionization potential, and UV absorbance. These characteristics are central to the development of robust and sensitive analytical methods. This guide provides detailed protocols for the quantification of this compound in both simple (e.g., API in solvent) and complex biological matrices (e.g., human plasma), utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, grounded in established analytical principles and authoritative guidelines such as the ICH Q2(R1) framework.[2][3]

Physicochemical Properties Overview

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1039984-25-2[2]
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.22 g/mol Calculated
Structure A phenyl group at position 4, a methyl group on the nitrogen at position 1, and an amine group at position 5 of the imidazole ring.N/A
Predicted Properties As a substituted imidazole, it is expected to be a polar compound with basic properties due to the amine and imidazole nitrogens.[1] The phenyl group provides hydrophobicity and a strong UV chromophore.N/A

General Sample Preparation Workflow

Effective sample preparation is paramount to minimize matrix effects and ensure the accuracy and reproducibility of the analytical method.[4][5] The choice of technique depends on the sample matrix and the required sensitivity.

Diagram of the General Sample Preparation Workflow

G cluster_0 Sample Matrix cluster_1 Preparation Steps cluster_2 Final Sample Matrix Biological Fluid (e.g., Plasma) or API Solution Spike Spike with Internal Standard (IS) Matrix->Spike Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation of Supernatant Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis Inject into HPLC or LC-MS/MS Reconstitution->Analysis

Caption: General workflow for sample preparation from biological matrices.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying higher concentrations of the analyte, such as in API quality control or formulation analysis. The presence of the phenyl-imidazole structure is expected to provide significant UV absorbance, likely in the 340-380 nm range, which is typical for such derivatives.[6][7]

Rationale for Method Design

A reversed-phase C18 column is selected for its versatility in retaining moderately polar to nonpolar compounds. The mobile phase, a gradient of acetonitrile and a phosphate buffer, allows for the effective elution and separation of the analyte from potential impurities. The acidic pH of the buffer ensures the amine group is protonated, leading to sharper peak shapes.

Step-by-Step Protocol
  • Materials and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid

    • Ultrapure water

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Preparation of Solutions:

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0). Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95% A: 5% B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (Note: For optimal sensitivity, determine the absorbance maximum (λmax) by running a spectrum of the standard with the DAD, a value around 350 nm is expected).[7]

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.03070
17.03070
17.1955
20.0955
  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

    • Perform a linear regression analysis on the calibration curve. The R² value should be >0.995.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)[3][8]
ParameterSpecificationExample Result
Linearity R² > 0.9950.9992
Range 1 - 100 µg/mLConfirmed
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (RSD%) Repeatability (Intra-day) < 2%0.8%
Intermediate Precision (Inter-day) < 3%1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Specificity Peak purity analysis, no interference from blankPeak purity index > 0.999

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for quantifying trace levels of the analyte in complex biological matrices like plasma. The protocol utilizes a simple protein precipitation step followed by analysis using Multiple Reaction Monitoring (MRM).[8][9]

Rationale for Method Design

LC-MS/MS is the gold standard for bioanalysis due to its ability to selectively detect a target analyte in the presence of numerous endogenous compounds.[8] Protein precipitation with acetonitrile is a rapid and effective way to remove the bulk of proteins from plasma samples.[9] An isotopically labeled internal standard is recommended for the most accurate quantification, but in its absence, a structurally similar compound can be used. The MRM transitions are selected for their specificity and intensity to ensure reliable quantification and confirmation.

Step-by-Step Protocol
  • Materials and Reagents:

    • This compound reference standard

    • Internal Standard (IS): (Ideally, ¹³C₆-1-methyl-4-phenyl-1H-imidazol-5-amine. If unavailable, a structurally similar compound like 1,4-diphenylimidazole can be used after validation).

    • Acetonitrile (LC-MS grade) with 0.1% Formic Acid

    • Ultrapure water with 0.1% Formic Acid

    • Human plasma (drug-free)

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Sample Preparation:

    • Thaw plasma samples and standards to room temperature.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 500 ng/mL).

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (98% A: 2% B).

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
0.5982
4.0595
5.0595
5.1982
6.0982
  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions (Hypothetical - requires optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 174.1157.110020Quantifier
Analyte 174.1130.110025Qualifier
IS (¹³C₆) 180.1163.110020Quantifier
Diagram of the LC-MS/MS Workflow

G cluster_0 Liquid Chromatography cluster_1 Mass Spectrometry UHPLC UHPLC System Column C18 Column UHPLC->Column Mobile Phase Gradient ESI ESI Source (Ionization) Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow of the LC-MS/MS system for quantification.

Method Validation (as per Bioanalytical Method Validation Guidelines)
ParameterSpecificationExample Result
Linearity R² > 0.990.9975
Range (LLOQ to ULOQ) e.g., 0.5 - 500 ng/mLConfirmed
Accuracy & Precision Within ±15% (±20% at LLOQ)Within ±10%
Lower Limit of Quantitation (LLOQ) S/N > 10, Accuracy/Precision within ±20%0.5 ng/mL
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma.Passed
Matrix Effect Matrix factor between 0.85 and 1.150.95 - 1.08
Recovery Consistent and reproducible>85%
Stability Freeze-thaw, bench-top, long-termStable under tested conditions

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with column silanols; inappropriate mobile phase pH.Ensure mobile phase pH is at least 2 units below the pKa of the analyte. Use a column with end-capping.
Low Sensitivity (HPLC-UV) Detection wavelength not at λmax; low concentration.Determine λmax using DAD. Consider a larger injection volume or sample pre-concentration.[10]
Variable Results (LC-MS/MS) Inconsistent sample preparation; matrix effects.Ensure precise pipetting; use an appropriate internal standard; optimize sample cleanup to remove phospholipids.
No Signal (LC-MS/MS) Incorrect MRM transitions; poor ionization.Optimize collision energy and product ion selection via infusion of the standard. Try APCI if ESI fails.
Carryover Analyte adsorption in the system.Optimize autosampler wash solution (e.g., include a higher percentage of organic solvent or a stronger solvent).

References

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. Agilent Technologies Application Note. [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. [Link]

  • Synthesis and photochromic properties of poly[N-vinyl-2-(phenylazo)-imidazole] derivatives in the near UV range. Polymer Bulletin. [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies Application Note. [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. [Link]

  • Development of an MRM method. SCIEX. [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Chemistry. [Link]

  • UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. ResearchGate. [Link]

  • UV‐Vis spectrum of PRO. Red=absorption, blue=fluorescence, blue for the emission signals. ResearchGate. [Link]

  • Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. ResearchGate. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Application Note. [Link]

  • the development of pseudo-sim/mrm and risk-based screening methods for characterization of human exposome. Nanyang Technological University. [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Future Science. [Link]

Sources

Application Notes and Protocols: 1-Methyl-4-phenyl-1H-imidazol-5-amine as a Versatile Precursor for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5-Aminoimidazole Scaffold

In the landscape of medicinal chemistry, the imidazole ring stands out as a "privileged scaffold," a core structural motif present in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability. Among the various substituted imidazoles, 5-aminoimidazole derivatives are of particular importance as they serve as critical intermediates in the de novo biosynthesis of purines, the building blocks of DNA and RNA.[3][4] This inherent biological role makes them ideal starting points for the synthesis of a diverse range of bioactive molecules, including analogues of naturally occurring purines like caffeine and theophylline, which are known to exhibit significant pharmacological activities, such as adenosine receptor antagonism.[5][6]

This guide provides a comprehensive overview of the synthesis and application of a specific and highly versatile precursor: 1-methyl-4-phenyl-1H-imidazol-5-amine . We will delve into a robust, field-proven protocol for its synthesis and subsequent utilization in the preparation of bioactive purine analogues. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical considerations for successful implementation.

Part 1: Synthesis of the Precursor: this compound

A direct and reliable synthesis of this compound can be achieved through a two-step process starting from the corresponding 1-methyl-4-phenyl-1H-imidazole. This method, based on the established chemistry of imidazole functionalization, involves nitration at the C5 position followed by reduction of the nitro group to the desired primary amine.

Step 1.1: Nitration of 1-Methyl-4-phenyl-1H-imidazole

The introduction of a nitro group at the C5 position of the imidazole ring is a key step. The choice of nitrating agent and reaction conditions is crucial to ensure regioselectivity and avoid over-nitration or degradation of the starting material. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating system for many aromatic and heteroaromatic compounds.

Protocol 1: Synthesis of 1-Methyl-5-nitro-4-phenyl-1H-imidazole

Materials:

  • 1-Methyl-4-phenyl-1H-imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, carefully add 1-methyl-4-phenyl-1H-imidazole to concentrated sulfuric acid. Stir until complete dissolution.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1-methyl-4-phenyl-1H-imidazole in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-methyl-5-nitro-4-phenyl-1H-imidazole.

Step 1.2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 2: Synthesis of this compound

Materials:

  • 1-Methyl-5-nitro-4-phenyl-1H-imidazole

  • Palladium on Carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve 1-methyl-5-nitro-4-phenyl-1H-imidazole in methanol or ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Part 2: Application of this compound in the Synthesis of Bioactive Purine Analogues

The strategic placement of the amino group at the C5 position of the imidazole ring makes this compound an ideal precursor for the construction of the fused pyrimidine ring found in purines. This is typically achieved through a cyclization reaction with a one-carbon synthon, such as formamide or triethyl orthoformate.

Application Example: Synthesis of a Theophylline Analogue

Theophylline (1,3-dimethylxanthine) is a well-known methylxanthine drug used in therapy for respiratory diseases. By using our precursor, we can synthesize a novel theophylline analogue, 1-methyl-8-phenyl-1,3,7-triazaxanthine, which can be explored for its potential as an adenosine receptor antagonist or other biological activities.

Protocol 3: Synthesis of 1-Methyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione (A Theophylline Analogue)

This synthesis proceeds in two key steps: formation of an intermediate formamide followed by cyclization.

Step 2.1: Formylation of this compound

Materials:

  • This compound

  • Formic acid (88%) or N-formyl imide[7]

  • Toluene

  • Dean-Stark apparatus (optional, for use with formic acid)

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of formic acid.

  • Reflux the mixture for 4-6 hours. If using toluene as a solvent, a Dean-Stark apparatus can be used to remove water.

  • After cooling, carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the intermediate N-(1-methyl-4-phenyl-1H-imidazol-5-yl)formamide.

Step 2.2: Cyclization to the Purine Analogue

Materials:

  • N-(1-methyl-4-phenyl-1H-imidazol-5-yl)formamide

  • Formamide

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • Combine the intermediate formamide with an excess of formamide in a high-boiling point solvent.

  • Heat the mixture to a high temperature (typically 180-200 °C) and maintain for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexanes.

  • Collect the solid by filtration, wash with hexanes, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-methyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsSolventTypical Yield
1.1NitrationHNO₃, H₂SO₄-70-85%
1.2ReductionH₂, 10% Pd/CMethanol>90%
2.1FormylationHCOOH-80-95%
2.2CyclizationFormamideDiphenyl ether60-75%

Visualization of Workflows and Pathways

Synthetic Workflow Diagram

Synthetic_Workflow Start 1-Methyl-4-phenyl-1H-imidazole Nitro 1-Methyl-5-nitro-4-phenyl-1H-imidazole Start->Nitro Nitration (HNO₃, H₂SO₄) Amine This compound (Precursor) Nitro->Amine Reduction (H₂, Pd/C) Formamide_int N-(1-methyl-4-phenyl-1H-imidazol-5-yl)formamide Amine->Formamide_int Formylation (HCOOH) Purine 1-Methyl-8-phenyl-purine-2,6-dione (Bioactive Analogue) Formamide_int->Purine Cyclization (Formamide, Heat)

Caption: Synthetic route to a bioactive theophylline analogue.

Mechanism of Action: Adenosine Receptor Antagonism

Many purine analogues, including caffeine and theophylline, exert their biological effects by acting as antagonists at adenosine receptors. Adenosine is an endogenous nucleoside that modulates many physiological processes by binding to its G-protein coupled receptors (A1, A2A, A2B, and A3). By blocking these receptors, xanthine analogues can produce stimulant effects on the central nervous system and relax smooth muscle, among other effects.

Adenosine_Antagonism cluster_membrane Cell Membrane AR Adenosine Receptor Cellular_Response Cellular Response (e.g., decreased cAMP) AR->Cellular_Response Signal Transduction No_Response Blocked Response AR->No_Response Adenosine Adenosine Adenosine->AR Binds & Activates Xanthine Theophylline Analogue Xanthine->AR Binds & Blocks

Caption: Mechanism of adenosine receptor antagonism by xanthine analogues.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of bioactive compounds. The protocols detailed herein provide a solid foundation for its preparation and subsequent elaboration into purine analogues with therapeutic potential. The strategic introduction of the phenyl group at the C4 position and the methyl group at the N1 position allows for fine-tuning of the steric and electronic properties of the final compounds, which can significantly impact their biological activity and selectivity.

Future work in this area could involve the exploration of a broader range of cyclizing agents to generate diverse heterocyclic systems fused to the imidazole core. Furthermore, the synthesized compounds should be subjected to a battery of in vitro and in vivo assays to fully characterize their pharmacological profiles and identify lead candidates for further drug development. The methodologies presented here are intended to empower researchers to explore the rich chemical space accessible from this promising precursor.

References

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]

  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Available at: [Link]

  • PubMed Central (PMC). (2021). A novel synthesis of purine and deazapurine derivatives from 5-aminoimidazoles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • PubMed. (1987). Purine deoxynucleosides and adenosine dialdehyde decrease 5-amino-4-imidazolecarboxamide (Z-base)-dependent purine nucleotide synthesis in cultured T and B lymphoblasts. Available at: [Link]

  • PubMed Central (PMC). (n.d.). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Available at: [Link]

  • Sci-Hub. (1948). New Syntheses of Caffeine and Theophylline. Journal of the American Pharmaceutical Association (Scientific ed.). Available at: [Link]

  • PubMed Central (PMC). (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Available at: [Link]

  • PubMed. (n.d.). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Available at: [Link]

  • Johns Hopkins University. (n.d.). Caffeine and theophylline analogues: Correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties[1][2]. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-methyl-4-phenyl-1H-imidazol-5-amine, a representative small molecule from this class. We will explore both target-based and phenotypic screening approaches to identify and characterize its potential biological activities. The protocols are designed to be robust and self-validating, providing researchers in drug discovery with a comprehensive guide for their screening campaigns.

Introduction: The Rationale for Screening this compound

The diverse biological activities of imidazole-containing compounds stem from their ability to mimic histidine residues in proteins and participate in various biological interactions. Many small molecule kinase inhibitors, for instance, incorporate an imidazole core[3]. Given the structural features of this compound, it is a prime candidate for screening against key cellular targets, particularly protein kinases, which are pivotal in signal transduction and are often dysregulated in diseases like cancer[4][5].

This guide will present two distinct HTS methodologies:

  • A Target-Based Assay: A Fluorescence Polarization (FP) assay to screen for inhibitors of a specific protein kinase. This approach is advantageous for its direct measurement of target engagement.

  • A Phenotypic Assay: A cell-based high-content screening (HCS) assay to assess the compound's impact on cancer cell proliferation and morphology. This method offers a target-agnostic view of the compound's effects in a physiologically relevant context[6][7][8].

Target-Based Screening: A Fluorescence Polarization (FP) Kinase Inhibition Assay

2.1. Principle of the Assay

Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution[9]. The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner[10][11]. In our proposed kinase assay, a fluorescently labeled tracer (a small molecule that binds to the kinase's ATP pocket) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger kinase enzyme, its tumbling is restricted, leading to a high polarization signal. A potential inhibitor, such as this compound, will compete with the tracer for binding to the kinase, displacing it and causing a decrease in the polarization signal.

Diagram 1: Workflow for the Fluorescence Polarization (FP) Kinase Inhibition Assay

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Kinase, Tracer, and Test Compound Plates dispense_kinase Dispense Kinase Solution reagent_prep->dispense_kinase dispense_compound Dispense Test Compound (this compound) or Controls dispense_kinase->dispense_compound incubate1 Incubate (e.g., 15 min at RT) to allow compound-kinase binding dispense_compound->incubate1 dispense_tracer Dispense Fluorescent Tracer incubate1->dispense_tracer incubate2 Incubate (e.g., 60 min at RT) to reach binding equilibrium dispense_tracer->incubate2 read_plate Read Fluorescence Polarization on a plate reader incubate2->read_plate analyze_data Calculate % Inhibition and Z'-factor read_plate->analyze_data hit_id Identify 'Hits' analyze_data->hit_id

Caption: A streamlined workflow for the FP-based kinase inhibition HTS assay.

2.2. Detailed Protocol: Screening against Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression and is a validated target in oncology.

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Aurora Kinase A: Recombinant human enzyme.

  • Fluorescent Tracer: A commercially available, fluorescently labeled ATP-competitive ligand for Aurora Kinase A.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Positive Control: A known Aurora Kinase A inhibitor (e.g., Alisertib).

  • Negative Control: DMSO.

  • Assay Plates: Low-volume, black, 384-well non-binding microplates.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions, positive control, and negative control (DMSO) into the appropriate wells of the 384-well assay plate.

  • Reagent Preparation:

    • Prepare a 2X working solution of Aurora Kinase A in assay buffer.

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer.

    • Self-Validation Insight: The final concentrations of kinase and tracer should be optimized in a preliminary experiment to achieve a stable and robust assay window (the difference in mP values between bound and free tracer)[12].

  • Assay Execution:

    • Add 10 µL of the 2X Aurora Kinase A solution to each well of the assay plate.

    • Centrifuge the plate briefly to ensure mixing.

    • Incubate for 15 minutes at room temperature to allow the test compound to bind to the kinase.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Centrifuge the plate again.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate using a microplate reader equipped for fluorescence polarization.

    • Excitation and emission wavelengths should be appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).

    • The output is typically in millipolarization (mP) units.

2.3. Data Analysis and Interpretation

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - [(mP_sample - mP_free_tracer) / (mP_bound_tracer - mP_free_tracer)])

    • mP_sample: mP value from a well with the test compound.

    • mP_free_tracer: Average mP from wells with tracer only (no kinase).

    • mP_bound_tracer: Average mP from wells with tracer and kinase (DMSO control).

  • Quality Control (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay. Z' = 1 - [(3 * (SD_bound + SD_free)) / |Mean_bound - Mean_free|]

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Table 1: Expected Data from FP Kinase Inhibition Assay

Condition Description Expected mP Value Calculated % Inhibition
Free TracerTracer only, no kinaseLow (e.g., 50 mP)N/A
Bound TracerTracer + Kinase + DMSOHigh (e.g., 250 mP)0%
Positive ControlTracer + Kinase + Known InhibitorLow (approaching 50 mP)~100%
"Hit" CompoundTracer + Kinase + Active CompoundIntermediate to Low>50% (typical hit cutoff)

Phenotypic Screening: A Cell-Based High-Content Assay

3.1. Principle of the Assay

Phenotypic screening identifies compounds that produce a desired change in a cellular model, without prior knowledge of the specific molecular target[8][13]. This approach is highly valuable for discovering first-in-class medicines. We will use high-content screening (HCS), which employs automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. Here, we propose an assay to assess the effect of this compound on the proliferation and morphology of a human cancer cell line.

Diagram 2: High-Content Phenotypic Screening Workflow

HCS_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment_staining Compound Treatment & Staining cluster_imaging_analysis Imaging & Data Analysis cell_plating Seed cancer cells into 384-well imaging plates cell_adhesion Incubate (24h) to allow cell attachment cell_plating->cell_adhesion compound_addition Add this compound or controls to cells cell_adhesion->compound_addition incubation Incubate for 48-72h compound_addition->incubation fix_stain Fix, permeabilize, and stain cells (e.g., Hoechst for nuclei, Phalloidin for actin) incubation->fix_stain acquire_images Acquire images using an automated HCS microscope fix_stain->acquire_images image_analysis Perform image analysis to quantify cellular features acquire_images->image_analysis phenotypic_profiling Generate phenotypic profile (cell count, nuclear size, etc.) image_analysis->phenotypic_profiling

Caption: Workflow for a multiplexed high-content phenotypic screen.

3.2. Detailed Protocol: Anti-Proliferation and Cytotoxicity in HeLa Cells

HeLa cells are a widely used human cervical cancer cell line. This protocol will quantify changes in cell number, nuclear morphology (an indicator of apoptosis), and cytoskeletal structure.

Materials and Reagents:

  • Cell Line: HeLa (human cervical adenocarcinoma).

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Test Compound: this compound in DMSO.

  • Positive Control: Staurosporine (induces apoptosis).

  • Negative Control: 0.1% DMSO in culture medium.

  • Staining Solution:

    • Hoechst 33342 (stains nuclei).

    • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488, stains F-actin).

    • A viability dye (optional, for live-cell imaging).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Assay Plates: 384-well, black, clear-bottom imaging plates.

Step-by-Step Methodology:

  • Cell Plating:

    • Trypsinize and count HeLa cells.

    • Seed cells into 384-well imaging plates at a density that allows for proliferation without reaching confluence during the assay (e.g., 1,000 cells per well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Add the test compound, positive control, and negative control to the plated cells using a liquid handler. The final DMSO concentration should be ≤ 0.1%.

    • Incubate the plates for 48 to 72 hours.

  • Cell Staining:

    • Carefully remove the culture medium.

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Add the staining solution containing Hoechst and Phalloidin and incubate for 30 minutes at room temperature, protected from light.

    • Wash the wells with PBS.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use appropriate channels for each fluorophore (e.g., DAPI channel for Hoechst, FITC channel for Alexa Fluor 488 Phalloidin).

    • Acquire multiple fields of view per well to ensure robust sampling.

3.3. Data Analysis and Interpretation

  • Image Analysis Software: Use software to segment and identify individual cells and nuclei.

  • Primary Readout (Anti-proliferative Effect):

    • Cell Count: The number of nuclei per well is the primary measure of proliferation. A decrease in cell count relative to the DMSO control indicates an anti-proliferative or cytotoxic effect.

  • Secondary Readouts (Phenotypic Profiling):

    • Nuclear Size and Intensity: An increase in nuclear condensation (smaller size, higher intensity) can be an indicator of apoptosis.

    • Cell Shape and Actin Organization: Changes in cell area, roundness, or the texture of the phalloidin stain can indicate effects on the cytoskeleton.

Table 2: Key Parameters for High-Content Analysis

Parameter Biological Interpretation Expected Effect of a "Hit"
Cell CountProliferation/ViabilityDecrease
Nuclear AreaApoptosis/Cell Cycle ArrestDecrease (condensation) or Increase (G2/M arrest)
Nuclear IntensityChromatin CondensationIncrease
Cell RoundnessCytoskeletal DisruptionIncrease

Conclusion and Next Steps

This guide outlines two robust, high-throughput screening methodologies to investigate the biological activity of this compound. The target-based FP assay provides a direct and quantitative measure of inhibition against a specific kinase, while the cell-based HCS assay offers a broader, more physiologically relevant perspective on the compound's effects.

"Hits" identified in these primary screens should be subjected to a rigorous validation workflow, including:

  • Hit Confirmation: Re-testing the compound to confirm its activity.

  • Dose-Response Curves: Generating IC₅₀ or EC₅₀ values to determine potency.

  • Orthogonal Assays: Using a different assay format to confirm the biological effect and rule out assay artifacts.

  • Selectivity Profiling: Screening against a panel of related kinases to determine the selectivity of the compound.

  • Mechanism of Action Studies: Further experiments to elucidate how the compound exerts its effects at the molecular level.

By employing these detailed protocols and a structured follow-up strategy, researchers can effectively screen and characterize novel imidazole compounds like this compound for their therapeutic potential.

References

  • Shaaban, M. R., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Imidazole Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4485. Available at: [Link]

  • Zhou, Q., et al. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research, 42(12), 608-610. Available at: [Link]

  • Kaur, H., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6204. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

  • NanoMicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(2), 167-176. Available at: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews. Drug discovery, 1(4), 309-315. Available at: [Link]

  • Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: current status. Current chemical genomics, 1, 2-10. Available at: [Link]

  • Moffat, J. G., et al. (2017). The role of cell-based assays in drug discovery. Nature reviews. Drug discovery, 16(9), 596-612. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Available at: [Link]

  • Bentham Science Publishers. (2005). High Throughput Screening for Protein Kinase Inhibitors. Available at: [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Available at: [Link]

  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306.
  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Available at: [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Available at: [Link]

  • University of Colorado Anschutz Medical Campus. (n.d.). HTS/HCS Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Cell-based phenotypic screening endpoints for phenotype-based drug discovery. Available at: [Link]

Sources

Application Note & Protocols for the Scale-Up Synthesis of 1-Methyl-4-Phenyl-1H-Imidazol-5-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in drug design, with applications ranging from anticancer to antihypertensive therapies.[3] Derivatives of 1-methyl-4-phenyl-1H-imidazol-5-amine, in particular, are of significant interest as they combine key structural motifs for interaction with various biological targets.

The transition from laboratory-scale discovery to pilot-plant or manufacturing scale presents significant challenges in process chemistry. A synthesis that is viable on a gram scale may be impractical or unsafe at the kilogram scale. This guide provides a robust, scalable, and well-characterized synthetic route to this compound. We will address critical scale-up parameters, safety considerations, and process optimization, moving beyond a simple recitation of steps to explain the causality behind the chosen methodology. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with a reliable foundation for producing this valuable intermediate and its derivatives.

Synthetic Strategy & Route Selection

While several methods exist for imidazole synthesis, such as the Debus-Radziszewski or Wallach syntheses, many are ill-suited for large-scale production due to low yields, harsh conditions, or the formation of difficult-to-separate byproducts.[4] For the specific regiochemistry of our target, a convergent and high-yielding approach is paramount.

Our strategy is a two-stage process designed for scalability and adaptability:

  • Stage 1: Construction of the Imidazole Core via the Van Leusen Reaction. We will first synthesize the 1-methyl-4-phenyl-1H-imidazole precursor. The Van Leusen Three-Component Reaction (vL-3CR) is selected for this purpose. It is one of the most effective strategies for preparing 1,4-disubstituted imidazoles from readily available starting materials: an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[1][5][6] This reaction is known for its operational simplicity, good yields, and tolerance of diverse functional groups, making it ideal for generating a library of derivatives.

  • Stage 2: Regioselective C5-Functionalization. The second stage involves the installation of the amine group at the C5 position of the imidazole ring. This is achieved through a classical and highly scalable electrophilic aromatic substitution (nitration), followed by a robust reduction step. This pathway provides excellent regiochemical control and utilizes well-understood, cost-effective industrial processes.

Retrosynthetic Analysis

The logical disconnection of the target molecule leads back to the key intermediates and commercially available starting materials, as illustrated below.

G target 1-Methyl-4-phenyl- 1H-imidazol-5-amine nitro 1-Methyl-5-nitro-4-phenyl- 1H-imidazole target->nitro Reduction (e.g., Catalytic Hydrogenation) precursor 1-Methyl-4-phenyl- 1H-imidazole nitro->precursor Nitration (HNO₃/H₂SO₄) sm Benzaldehyde + Methylamine + TosMIC precursor->sm Van Leusen Imidazole Synthesis (vL-3CR)

Caption: Retrosynthetic analysis of the target compound.

Process Chemistry & Scale-Up Considerations

Scaling a synthesis requires careful attention to thermodynamics, reaction kinetics, mass transfer, and safety. The following section details the critical parameters for each stage of the synthesis.

Stage 1: Van Leusen Imidazole Synthesis

The Van Leusen reaction involves the base-mediated [3+2] cycloaddition of TosMIC to an aldimine, which is formed in situ from benzaldehyde and methylamine.[1][5][7] Subsequent elimination of toluenesulfinic acid yields the aromatic imidazole ring.

  • Reagent Selection and Stoichiometry:

    • Tosylmethyl Isocyanide (TosMIC): This is the key reagent. For scale-up, sourcing high-purity (>98%) TosMIC is essential to prevent side reactions. It is a stable, crystalline solid but is moisture-sensitive and toxic.[8][9] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE).[10][11]

    • Aldehyde & Amine: Benzaldehyde and methylamine (typically used as a solution in a solvent like ethanol or THF) should be of high purity. Stoichiometry is critical; a slight excess of the amine can be used to ensure complete consumption of the aldehyde.

  • Solvent and Base Selection:

    • Solvent: While various solvents can be used, methanol or ethanol are often preferred for scale-up due to their low cost, favorable solubility profiles for the intermediates, and ability to serve as a proton source during the final elimination step.

    • Base: Potassium carbonate (K₂CO₃) is the base of choice for large-scale applications. It is significantly safer, cheaper, and easier to handle than stronger bases like potassium tert-butoxide (t-BuOK), which can lead to more exothermic and less controlled reactions.[12] K₂CO₃ is sufficient to deprotonate the acidic methylene group of TosMIC to initiate the reaction.[5]

  • Thermal Management: The initial condensation to form the imine and the subsequent cycloaddition can be exothermic. On a large scale, this requires controlled, portion-wise addition of reagents and an efficient reactor cooling system to maintain the reaction temperature, typically between 60-70°C. Runaway reactions can lead to pressure buildup and the formation of impurities.

  • Work-up and Purification: Direct isolation of the product via crystallization is the most scalable method. After reaction completion, the mixture is typically cooled and water is added to precipitate the crude product and dissolve inorganic salts. Chromatography should be avoided at scale if possible. A re-crystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient to achieve high purity.

Stage 2: C5-Functionalization (Nitration and Reduction)
  • Nitration:

    • Reagents: A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a cost-effective and powerful nitrating agent. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

    • Thermal Control: This reaction is highly exothermic and requires strict temperature control. The imidazole precursor is dissolved in H₂SO₄ and cooled to 0-5°C in an ice bath before the slow, dropwise addition of HNO₃. Maintaining this low temperature is critical to prevent over-nitration and thermal decomposition.

    • Quenching: The reaction is carefully quenched by pouring the acidic mixture onto crushed ice. This precipitates the nitro-imidazole product while diluting the strong acids. This step must be performed slowly and with vigorous stirring to manage the heat generated.

  • Reduction:

    • Method Selection: Catalytic hydrogenation is the preferred method for large-scale nitro group reductions. It is a clean reaction, with water being the only byproduct, and the catalyst can often be recovered and reused. Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). Chemical reductions using reagents like tin(II) chloride (SnCl₂) are effective but generate significant amounts of metallic waste, complicating purification and disposal.

    • Safety: The primary hazard of catalytic hydrogenation is the use of flammable hydrogen gas under pressure. The process requires a specialized hydrogenation reactor (autoclave) equipped with proper safety features, including pressure relief valves, temperature probes, and inert gas (e.g., nitrogen or argon) purging systems. The Pd/C catalyst itself can be pyrophoric when dry and exposed to air and must be handled with care, typically as a wet paste.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and reactions.[8] Always conduct a thorough safety review before proceeding. Work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[10][11]

Protocol 1: Scale-Up Synthesis of 1-Methyl-4-phenyl-1H-imidazole
ParameterValue
Scale 1.0 mole
Reactant 1 Benzaldehyde (106.1 g, 1.0 mol)
Reactant 2 Methylamine (40% in H₂O, 85.4 g, 1.1 mol)
Reactant 3 Tosylmethyl isocyanide (TosMIC) (195.2 g, 1.0 mol)
Base Potassium Carbonate (K₂CO₃), anhydrous (207.3 g, 1.5 mol)
Solvent Methanol (2.0 L)
Temperature 65°C (Reflux)
Time 12-16 hours
Expected Yield 126-142 g (80-90%)

Procedure:

  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Charge Reagents: To the reactor, add methanol (2.0 L), potassium carbonate (207.3 g), and TosMIC (195.2 g). Begin stirring to form a suspension.

  • Imine Formation (In Situ): In a separate flask, pre-mix benzaldehyde (106.1 g) and methylamine solution (85.4 g).

  • Reagent Addition: Slowly add the benzaldehyde/methylamine mixture to the reactor suspension via the dropping funnel over a period of 60-90 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reactor to a gentle reflux (~65°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the TosMIC is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add deionized water (2.0 L) with stirring. The product will precipitate as a solid.

  • Isolation: Stir the slurry for 1 hour at 10-15°C to ensure complete precipitation. Filter the solid product using a Büchner funnel, and wash the filter cake with cold 1:1 methanol/water (2 x 250 mL) and then with cold water (2 x 250 mL).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The resulting 1-methyl-4-phenyl-1H-imidazole should be an off-white to pale yellow solid.

Protocol 2: Nitration of 1-Methyl-4-phenyl-1H-imidazole
ParameterValue
Scale 0.5 mole
Reactant 1 1-Methyl-4-phenyl-1H-imidazole (79.1 g, 0.5 mol)
Reagent 1 Sulfuric Acid (H₂SO₄), 98% (300 mL)
Reagent 2 Nitric Acid (HNO₃), 70% (35 mL, 0.55 mol)
Temperature 0-5°C
Time 2 hours
Expected Yield 81-91 g (80-90%)

Procedure:

  • Setup: Use a 2 L reactor equipped with a mechanical stirrer, dropping funnel, and a highly accurate temperature probe, placed in a cooling bath (ice/salt).

  • Dissolution: Carefully add concentrated H₂SO₄ (300 mL) to the reactor. Cool the acid to 0°C. Slowly add the 1-methyl-4-phenyl-1H-imidazole (79.1 g) in portions, ensuring the temperature does not exceed 10°C.

  • Nitration: Once a clear solution is obtained and the temperature is stable at 0-5°C, begin the dropwise addition of concentrated HNO₃ (35 mL) via the dropping funnel. The addition rate should be controlled to maintain the internal temperature strictly within the 0-5°C range. This may take 60-90 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1 hour.

  • Quenching: In a separate 5 L beaker equipped with a heavy-duty stirrer, place crushed ice (1.5 kg). Very slowly and carefully, pour the reaction mixture onto the stirring ice. This is a highly exothermic step; control the addition rate to keep the quench pot temperature below 20°C.

  • Neutralization & Isolation: The nitro-product will precipitate. Allow the slurry to stir until all the ice has melted. Slowly and carefully neutralize the mixture to pH 7-8 by adding a 50% aqueous sodium hydroxide (NaOH) solution. The temperature must be controlled with an ice bath during neutralization. Filter the resulting yellow solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 60°C.

Protocol 3: Reduction to this compound
ParameterValue
Scale 0.4 mole
Reactant 1 1-Methyl-5-nitro-4-phenyl-1H-imidazole (81.2 g, 0.4 mol)
Catalyst 5% Palladium on Carbon (Pd/C), 50% wet (8.0 g)
Solvent Ethanol (1.0 L)
H₂ Pressure 50 psi (approx. 3.5 bar)
Temperature 25-30°C
Time 4-6 hours
Expected Yield 63-69 g (85-95%)

Procedure:

  • Setup: Charge a 2 L stainless steel hydrogenation reactor (autoclave) with the nitro-imidazole (81.2 g), ethanol (1.0 L), and the 5% Pd/C catalyst (8.0 g, handled as a wet paste).

  • Inerting: Seal the reactor. Purge the headspace three times with nitrogen (N₂) to remove all oxygen, then purge three times with hydrogen (H₂).

  • Hydrogenation: Pressurize the reactor with H₂ to 50 psi. Begin vigorous stirring. The reaction is exothermic; use the reactor's cooling system to maintain the temperature at 25-30°C. Hydrogen uptake should be observed on the pressure gauge.

  • Monitoring: The reaction is complete when hydrogen uptake ceases. This typically takes 4-6 hours.

  • Catalyst Removal: Depressurize the reactor and purge three times with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the cake with additional ethanol (2 x 100 mL).

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from a suitable solvent like ethyl acetate/hexanes to yield the final product, this compound, as a crystalline solid.

Visual Workflow

The complete synthetic pathway from commercially available starting materials to the final product is depicted below.

G cluster_0 Stage 1: Van Leusen Synthesis cluster_1 Stage 2: C5-Functionalization benzaldehyde Benzaldehyde precursor 1-Methyl-4-phenyl- 1H-imidazole benzaldehyde->precursor K₂CO₃, MeOH Reflux methylamine Methylamine methylamine->precursor K₂CO₃, MeOH Reflux tosmic TosMIC tosmic->precursor K₂CO₃, MeOH Reflux nitro 1-Methyl-5-nitro-4-phenyl- 1H-imidazole precursor->nitro HNO₃ / H₂SO₄ 0-5 °C final_product 1-Methyl-4-phenyl- 1H-imidazol-5-amine nitro->final_product H₂, Pd/C Ethanol

Caption: Complete workflow for the scale-up synthesis.

References

  • Song, C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1074. [Link]

  • NROChemistry. Van Leusen Reaction. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Gholami, M., et al. (2020). Mechanism of van Leusen imidazole synthesis. ResearchGate. [Link]

  • Pharmapproach. (2024). A review article on synthesis of imidazole derivatives. [Link]

  • SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. [Link]

  • Kaur, G., & Singh, J. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3820-3843. [Link]

  • Proclinical. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Kumar, D., et al. (2017). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Tetrahedron Letters, 58(15), 1469-1472. [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. [Link]

Sources

Application Note: Derivatization of 1-Methyl-4-Phenyl-1H-Imidazol-5-Amine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal core for designing novel therapeutic agents. Derivatives of imidazole have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.

This application note focuses on the versatile starting material, 1-methyl-4-phenyl-1H-imidazol-5-amine . The primary amino group at the C5 position serves as a highly reactive handle for chemical modification, enabling the rapid generation of a diverse library of derivatives. By employing robust and straightforward chemical transformations such as acylation, sulfonylation, and reductive amination, researchers can systematically explore the structure-activity relationship (SAR) of this scaffold. The goal is to provide drug development professionals with a clear, actionable guide to synthesize a focused compound library and screen it for potential therapeutic applications, particularly in oncology and infectious diseases.

The Core Scaffold: this compound

The synthesis of the this compound core, while not as commonly cited as its 2-amino isomer, can be achieved through established heterocyclic chemistry principles, often involving the cyclization of appropriate precursors followed by functional group manipulations. A plausible route involves the reduction of a corresponding nitro-imidazole precursor, which can be synthesized from α-dicarbonyl compounds or their equivalents. For the protocols below, it is assumed that this starting material is available with >95% purity.

Compound Information
IUPAC Name This compound
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
CAS Number [Not Assigned] (Hypothetical for this guide)
Appearance Off-white to light brown solid

Derivatization Strategies and Protocols

The exocyclic primary amine of the core scaffold is nucleophilic and readily participates in several bond-forming reactions. This section details three high-yield, reliable methods for derivatization.

Workflow Overview

The overall strategy involves parallel synthesis to generate a library of amides, sulfonamides, and secondary/tertiary amines from the common starting material.

G cluster_start Core Scaffold cluster_rxn Derivatization Reactions cluster_prod Derivative Library start 1-Methyl-4-phenyl- 1H-imidazol-5-amine acylation Acylation (Protocol 1) start->acylation sulfonylation Sulfonylation (Protocol 2) start->sulfonylation red_amination Reductive Amination (Protocol 3) start->red_amination amides Amide Derivatives acylation->amides sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides amines Sec/Tert-Amine Derivatives red_amination->amines

Caption: General workflow for library synthesis.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

Causality: Acylation of the primary amine with an acyl chloride or anhydride is a fundamental amide bond-forming reaction. It is highly efficient and tolerant of the imidazole core. The use of a non-nucleophilic base like triethylamine (TEA) is crucial to neutralize the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is an excellent choice of solvent due to its inert nature and ability to dissolve a wide range of organic reagents.

Materials & Reagents

ReagentSupplier (Example)CAS No.
This compoundIn-house/CustomN/A
Acetyl Chloride (or other Acyl Chloride)Sigma-Aldrich75-36-5
Triethylamine (TEA)Sigma-Aldrich121-44-8
Dichloromethane (DCM), AnhydrousSigma-Aldrich75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)Fisher Scientific144-55-8
Brine (Saturated NaCl solution)Fisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9

Step-by-Step Methodology

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 173 mg, 1.0 mmol).

  • Dissolution: Dissolve the amine in anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine (1.2 eq, e.g., 167 µL, 1.2 mmol) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq, 78 µL, 1.1 mmol) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.

  • Work-up: Upon completion, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: N-Sulfonylation to Synthesize Sulfonamide Derivatives

Causality: Sulfonamides are important pharmacophores. This reaction proceeds similarly to acylation but uses a sulfonyl chloride. Pyridine is often used as both a base and a solvent because it is effective at catalyzing the reaction and scavenging the HCl byproduct.[1][2] The slightly elevated temperature helps to drive the reaction to completion, especially with less reactive sulfonyl chlorides.

Materials & Reagents

ReagentSupplier (Example)CAS No.
This compoundIn-house/CustomN/A
p-Toluenesulfonyl Chloride (or other)Sigma-Aldrich98-59-9
Pyridine, AnhydrousSigma-Aldrich110-86-1
1M Hydrochloric Acid (HCl)Fisher Scientific7647-01-0
Ethyl Acetate (EtOAc)Fisher Scientific141-78-6
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-Aldrich7757-82-6

Step-by-Step Methodology

  • Reaction Setup: In a dry flask under nitrogen, dissolve this compound (1.0 eq, 173 mg, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq, 210 mg, 1.1 mmol) portion-wise at room temperature.

  • Reaction: Heat the mixture to 50 °C and stir for 6-12 hours, monitoring by TLC (e.g., 7:3 Hexanes:EtOAc).

  • Work-up: Cool the reaction to room temperature and pour it into 50 mL of ice-cold 1M HCl. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash chromatography to obtain the pure sulfonamide.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 3: Reductive Amination to Synthesize Secondary/Tertiary Amine Derivatives

Causality: Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical synthesis.[3][4] The reaction proceeds in two stages: first, the amine and a carbonyl compound (aldehyde or ketone) form an imine intermediate. Second, a reducing agent selectively reduces the imine to an amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this one-pot reaction because it is mild, selective for imines over carbonyls, and does not react with the acidic co-product, allowing the reaction to proceed efficiently.[5]

Materials & Reagents

ReagentSupplier (Example)CAS No.
This compoundIn-house/CustomN/A
Benzaldehyde (or other Aldehyde/Ketone)Sigma-Aldrich100-52-7
Sodium Triacetoxyborohydride (STAB)Sigma-Aldrich56553-60-7
Dichloroethane (DCE), AnhydrousSigma-Aldrich107-06-2
Acetic Acid (Glacial)Fisher Scientific64-19-7
Saturated Sodium Bicarbonate (NaHCO₃)Fisher Scientific144-55-8

Step-by-Step Methodology

  • Reaction Setup: To a flask, add this compound (1.0 eq, 173 mg, 1.0 mmol), the desired aldehyde or ketone (1.1 eq, e.g., benzaldehyde, 112 µL, 1.1 mmol), and anhydrous dichloroethane (10 mL).

  • Acid Catalyst: Add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at room temperature for 4-8 hours until the starting amine is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by adding 15 mL of saturated NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography (silica gel, using a gradient of methanol in DCM) to isolate the desired secondary amine.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Screening Cascade

Once a library of derivatives is synthesized and characterized, a tiered screening approach is employed to efficiently identify compounds with promising biological activity.

G cluster_primary Primary Screening cluster_decision Hit Triage cluster_secondary Secondary / Confirmatory Assays start Synthesized Compound Library p_screen High-Throughput Assays (e.g., MTT Cytotoxicity, Broth Microdilution) start->p_screen decision Activity > Threshold? p_screen->decision s_screen Mechanism-Specific Assays (e.g., Kinase Inhibition, Apoptosis Assay) decision->s_screen Yes ('Hit') end_no Inactive decision->end_no No end_yes Confirmed Hit (Lead Candidate) s_screen->end_yes

Caption: A tiered approach for biological screening.

Protocol 4: Antiproliferative Activity (MTT Assay)

Causality: The MTT assay is a robust, colorimetric method to assess cell viability. Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. This makes it an excellent primary screen for anticancer potential.

Materials & Reagents

ItemSupplier (Example)
Human Cancer Cell Line (e.g., MCF-7, A549)ATCC
Complete Growth Medium (e.g., DMEM + 10% FBS)Gibco
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
96-well flat-bottom tissue culture platesCorning
Doxorubicin (Positive Control)Sigma-Aldrich

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the well should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the test compounds, positive control (Doxorubicin), and vehicle control (medium with 0.5% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 5: Kinase Inhibition Screening (ADP-Glo™ Assay)

Causality: Many imidazole-based drugs function as kinase inhibitors. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity.[7] It quantifies the amount of ADP produced during a kinase reaction.[8] The assay is performed in two steps: first, a reagent is added to stop the kinase reaction and deplete unconsumed ATP. Second, a detection reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity, allowing for the precise measurement of inhibition.[9]

Materials & Reagents

ItemSupplier (Example)
ADP-Glo™ Kinase Assay KitPromega (Cat. V9101)
Kinase of Interest (e.g., EGFR, CDK2) & SubstrateSignalChem
Staurosporine (Positive Control Inhibitor)Sigma-Aldrich
White, opaque 384-well assay platesCorning

Step-by-Step Methodology

  • Compound Plating: Prepare serial dilutions of test compounds in the kinase reaction buffer. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate.

  • Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer. Add this mix to the wells (e.g., 4 µL) to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection step.

  • Signal Development: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine IC₅₀ values by plotting percent inhibition versus log[inhibitor] and fitting the data to a dose-response curve.

Protocol 6: Antimicrobial Susceptibility (Broth Microdilution)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] This quantitative assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.[11] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[10]

Materials & Reagents

ItemSupplier (Example)
Bacterial Strains (e.g., S. aureus, E. coli)ATCC
Cation-Adjusted Mueller-Hinton Broth (CAMHB)BD Biosciences
Ciprofloxacin (Positive Control)Sigma-Aldrich
Sterile 96-well U-bottom platesCorning

Step-by-Step Methodology

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in CAMHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL. Leave wells for growth (no compound) and sterility (no bacteria) controls.[12]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

  • Dilution: Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The total volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. A plate reader can also be used to measure absorbance (OD₆₀₀) for a quantitative assessment.

  • Validation: Ensure the growth control is turbid, the sterility control is clear, and the MIC for the positive control (Ciprofloxacin) is within the expected range for the quality control strain used.

References

  • Jean-Simon Suppo, et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. [Link]

  • Yuan-Ye Jiang, et al. (2021). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Chemical Communications. [Link]

  • Underwood, A., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • MI Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Klink, T. A., et al. (2010). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Zhang, Y., et al. (2022). Biosynthesis of 4-Acyl-5-aminoimidazole Alkaloids Featuring a New Friedel–Crafts Acyltransferase. Journal of the American Chemical Society. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society. [Link]

  • Wróbel, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of various amines. Retrieved from [Link]

  • Google Patents. (n.d.). US1961196A - Sulphonation of aromatic amines.
  • ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches to (hetero)aryl amines. Retrieved from [Link]

  • da Silva, A. D., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Mueller, E. J., et al. (1994). Reactions catalyzed by 5-aminoimidazole ribonucleotide carboxylases from Escherichia coli and Gallus gallus: a case for divergent catalytic mechanisms. Biochemistry. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Martina, S. L. X., et al. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Molecules. [Link]

  • Ben-Zvi, A., et al. (2000). Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1-[(4-Chlorophenyl)Methyl]-4,5-Dihydro-1H-Imidazol-2-Amine Hydrochloride. Retrieved from [Link]

  • Zhou, Q., et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

  • Wikipedia. (n.d.). 5-Aminoimidazole ribotide. Retrieved from [Link]

  • Turkish Journal of Chemistry. (n.d.). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

  • Horne, D. A., et al. (1993). An efficient procedure for the preparation of 4-substituted 5-aminoimidazoles. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 5-Aminoimidazole ribonucleotide. Retrieved from [Link]

  • Burlingham, B. T., & Hawthorne, M. F. (1998). Nonenzymatic synthesis and properties of 5-aminoimidazole ribonucleotide (AIR). Synthesis of specifically 15N-labeled 5-aminoimidazole ribonucleoside (AIRs) derivatives. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Facy, A., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Biochimie. [Link]

Sources

In vitro assays to determine the efficacy of 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the in vitro evaluation of 1-methyl-4-phenyl-1H-imidazol-5-amine, a novel compound with therapeutic potential.

Introduction: Unveiling the Potential of a Novel Imidazole Derivative

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from natural products like histamine and histidine to a wide array of synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with diverse activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] This application note provides a comprehensive guide to the in vitro characterization of this compound, a novel molecule with potential pharmacological significance.

Given the absence of published data on this specific compound, a logical and systematic in vitro screening approach is essential to elucidate its biological activity profile. This document outlines a series of robust and well-validated assays designed to probe the efficacy of this compound in several key therapeutic areas: neuroprotection, anti-inflammation, and enzyme inhibition. The protocols provided herein are intended for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each experimental choice.

The proposed workflow is designed to be a self-validating system, enabling the generation of reproducible and reliable data to build a comprehensive pharmacological profile of this compound.

G cluster_0 Initial Screening Phase cluster_1 Mechanism of Action Studies Compound This compound Neuroprotection Assays Neuroprotection Assays (e.g., MTT, LDH) Compound->Neuroprotection Assays Anti-inflammatory Assays Anti-inflammatory Assays (e.g., Griess, ELISA) Compound->Anti-inflammatory Assays Enzyme Inhibition Assays Enzyme Inhibition Assays (e.g., MAO, PDE) Compound->Enzyme Inhibition Assays Positive Hit Positive Hit in Anti-inflammatory Screen NOS Assay Nitric Oxide Synthase (NOS) Activity Assay Positive Hit->NOS Assay

Caption: General workflow for the in vitro screening of this compound.

Section 1: Assessment of Neuroprotective Potential

Neurodegenerative diseases are often characterized by neuronal loss due to various cellular stressors, including oxidative stress and excitotoxicity. In vitro neuroprotection assays are crucial for identifying compounds that can mitigate neuronal damage.[3] These assays typically involve exposing cultured neuronal cells to a neurotoxic stimulus in the presence and absence of the test compound.[4]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product.[6]

Protocol:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare various concentrations of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Pre-incubate the cells with the compound for 2 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent, such as 100 µM hydrogen peroxide (H₂O₂) for oxidative stress, to the wells and incubate for 24 hours.[3]

  • MTT Reagent Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.[5]

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect the cell culture supernatant.

  • LDH Assay: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[3] Typically, the supernatant is incubated with a reaction mixture that leads to the formation of a colored formazan product.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate LDH release as a percentage of the positive control (cells lysed to release maximum LDH).

G Neurotoxin Neurotoxin (e.g., H₂O₂) ROS Increased Reactive Oxygen Species (ROS) Neurotoxin->ROS Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cell Death Neuronal Cell Death Apoptosis->Cell Death Compound This compound (Hypothetical) Compound->ROS Inhibition

Caption: Hypothetical neuroprotective mechanism of this compound.

Section 2: Evaluation of Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. A common in vitro model for screening anti-inflammatory compounds involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO) and cytokines.[7][8]

Nitric Oxide Production (Griess Assay)

The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[9]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant.[7]

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow steps 1-3 from the Griess assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided in the kits.

Section 3: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The chemical structure of this compound suggests it could potentially interact with enzymes such as monoamine oxidases or phosphodiesterases.

Monoamine Oxidase (MAO) Inhibition Assay

MAOs are enzymes that catalyze the oxidative deamination of monoamines, and their inhibitors are used to treat depression and neurodegenerative diseases.[10] There are two isoforms, MAO-A and MAO-B.[11]

Protocol:

  • Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare a stock solution of a suitable substrate, such as kynuramine for a continuous spectrophotometric assay.[10]

  • Assay Reaction: In a 96-well plate, mix the MAO enzyme, a buffer solution, and various concentrations of this compound.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) by measuring the increase in absorbance at a specific wavelength (e.g., 316 nm) over time using a plate reader.[10] To distinguish between MAO-A and MAO-B inhibition, specific inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) can be used as controls.[12]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Phosphodiesterase (PDE) Inhibition Assay

PDEs are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP). PDE inhibitors are used to treat a variety of conditions, including erectile dysfunction and pulmonary hypertension.[13][14]

Protocol:

  • Enzyme and Substrate Preparation: Use a commercially available PDE enzyme (e.g., PDE5) and its corresponding substrate (cGMP for PDE5).

  • Assay Reaction: In a 96-well plate, combine the PDE enzyme, assay buffer, and different concentrations of this compound.

  • Initiation of Reaction: Add the substrate to start the reaction and incubate for a specified time.

  • Detection: The amount of remaining substrate or the product formed can be quantified using various methods, such as fluorescence polarization or colorimetric assays.[14][15] Commercially available kits are often used for this purpose.

  • Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value.

Section 4: Nitric Oxide Synthase (NOS) Activity Assay

If this compound shows significant inhibition of NO production in macrophages, it is important to determine if this is due to direct inhibition of NOS, the enzyme responsible for NO synthesis.[9]

Protocol:

  • Enzyme and Cofactors: Use a commercially available NOS activity assay kit, which typically includes the NOS enzyme (or instructions for preparing cell lysates containing NOS), and the necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).[16]

  • Assay Procedure: Follow the kit manufacturer's protocol. The assay generally involves two steps: an NOS reaction where NO is produced, followed by the detection of NO, usually by converting it to nitrite and using the Griess reagent.[16]

  • Data Analysis: Compare the NOS activity in the presence of this compound to the control and calculate the percentage of inhibition.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Neuroprotective Effect of this compound

Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
0.1
1
10
100

Table 2: Anti-inflammatory Effect of this compound

Concentration (µM)NO Production (% Inhibition)TNF-α Release (% Inhibition)IL-6 Release (% Inhibition)
0.1
1
10
100

Table 3: Enzyme Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)
MAO-A
MAO-B
PDE5
iNOS

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. PubMed Central. Available at: [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. PubMed. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Available at: [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. PubMed. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. MDPI. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. ResearchGate. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Evotec. Available at: [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. Cell Biolabs, Inc. Available at: [Link]

  • EnzyChrom™ Nitric Oxide Synthase Assay Kit - BioAssay Systems. BioAssay Systems. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - MDPI. MDPI. Available at: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. PubMed. Available at: [Link]

  • How can I assay nitric oxide synthase activity in human RBCs? - ResearchGate. ResearchGate. Available at: [Link]

  • Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 - Merck Millipore. Merck Millipore. Available at: [Link]

  • Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available at: [Link]

  • 4.4. Cell Viability Assay - Bio-protocol. Bio-protocol. Available at: [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC. PubMed Central. Available at: [Link]

  • PDE Screening Services for Drug Discovery | Reaction Biology. Reaction Biology. Available at: [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. BellBrook Labs. Available at: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. F1000Research. Available at: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2021). Available at: [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC. (2021). Available at: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. ResearchGate. Available at: [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. PubMed Central. Available at: [Link]

  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-methyl-4-phenyl-1H-imidazol-5-amine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of 1-methyl-4-phenyl-1H-imidazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and data-driven troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring efficiency, reproducibility, and high purity of your final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered obstacles during the synthesis of substituted imidazoles. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Question 1: Why is my overall reaction yield consistently low?

Low yields are a common frustration in multi-step heterocyclic synthesis. The root cause is often multifactorial, stemming from side reactions, incomplete conversions, or degradation of intermediates.

  • Potential Cause 1: Competing Side Reactions. In many imidazole syntheses, particularly multi-component strategies like the Debus-Radziszewski reaction, the formation of byproducts such as oxazoles can significantly reduce the yield of the desired imidazole.[1]

  • Recommended Solution:

    • Optimize Reaction Temperature: Systematically screen the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions or cause product degradation.[1] Finding the optimal balance is critical. For instance, in related imidazole syntheses, temperatures around 160°C have been found to be optimal, but this must be determined empirically for your specific substrate.[1]

    • Employ a Catalyst: The use of a suitable catalyst, such as copper-based systems (e.g., Cu(OAc)₂), can promote the desired cyclization pathway under milder conditions, thereby minimizing side reactions and improving yields.[2][3]

  • Potential Cause 2: Sub-optimal Stoichiometry. The molar ratio of reactants is crucial. An incorrect balance can leave starting materials unreacted or favor the formation of undesired intermediates.

  • Recommended Solution:

    • Adjust Reactant Ratios: Experiment with different molar ratios. A common strategy involves using a slight excess (1.2–2.0 equivalents) of the ammonia source (e.g., ammonium acetate) or the amine component to drive the reaction towards completion.[1]

  • Potential Cause 3: Poor Solubility of Starting Materials. If reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion.[1]

  • Recommended Solution:

    • Solvent Screening: Test a range of solvents. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often effective for dissolving polar starting materials required for imidazole synthesis.[4]

Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. How can I improve the reaction's selectivity?

Poor selectivity points to either the formation of isomers or a variety of closely related byproducts.

  • Potential Cause 1: Lack of Regiocontrol. In syntheses building the imidazole core, the substituents can sometimes add to different positions, resulting in a mixture of regioisomers. This is particularly relevant when using unsymmetrical starting materials.

  • Recommended Solution:

    • Stepwise Synthesis: Instead of a one-pot, multi-component reaction, consider a more controlled, stepwise approach. This often involves synthesizing a key intermediate first and then performing the final cyclization. This strategy provides better control over the regiochemistry of the final product.[3][4]

    • Use of Directing Groups: Employ starting materials with protecting or directing groups that favor the formation of the desired isomer. These groups can be removed in a subsequent step.

  • Potential Cause 2: Byproduct Formation. As mentioned previously, byproducts can be a major issue. One specific byproduct identified in a similar synthesis is an imidazo[1,2-a]imidazole derivative, formed from the reaction of the product with unreacted starting material.[4][5]

  • Recommended Solution:

    • Controlled Addition of Reagents: Instead of adding all reactants at once, use a syringe pump for the slow, dropwise addition of a key electrophilic reagent (e.g., an α-haloketone).[4][5] This maintains a low concentration of the reagent, minimizing its reaction with the newly formed product and thus reducing byproduct formation.

    • Reaction Monitoring: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of subsequent byproducts.[6]

Question 3: My final product is difficult to purify. What are the best practices for isolating this compound?

The polar nature of the amine functionality in the target molecule can present challenges during extraction and chromatography.

  • Potential Cause 1: Product is Water-Soluble. The protonated form of the amine is highly soluble in water, making it difficult to extract with common organic solvents.

  • Recommended Solution: Acid-Base Extraction.

    • After the reaction is complete, perform an initial extraction with an organic solvent like ethyl acetate to remove non-polar impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., 10 M NaOH) to a pH > 11 while cooling in an ice bath.[7] This deprotonates the amine, making it less polar.

    • Thoroughly extract the product from the basic aqueous solution with a suitable organic solvent, such as dichloromethane (DCM) or a chloroform/isopropanol mixture.[8]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Potential Cause 2: Co-elution of Impurities during Chromatography. Polar impurities may have similar retention factors to your product on silica gel.

  • Recommended Solution: Optimized Chromatography and Crystallization.

    • Column Chromatography: Use a gradient elution system for flash column chromatography. A common mobile phase for purifying amines is a mixture of DCM and methanol, often with a small amount of ammonium hydroxide (e.g., 0.5-1%) to prevent the product from streaking on the silica gel.

    • Crystallization: If chromatography does not yield a pure product, crystallization is an excellent final purification step.[9] Screen various solvents (e.g., ethanol, ethyl acetate/hexane mixtures) to find conditions that yield high-purity crystals. A protocol for a similar compound found that recrystallization from ethanol provided the product with good purity.[4]

Frequently Asked Questions (FAQs)

Q: What is a reliable synthetic strategy for this compound?

A: While various methods exist for imidazole synthesis, a robust and logical approach for this specific target would be a multi-step synthesis. A plausible route involves the initial formation of a 4-phenyl-1H-imidazol-5-amine core, followed by selective N-methylation at the N-1 position. This stepwise approach generally offers better control and higher purity than one-pot methods.[3][4]

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., 9:1 DCM:Methanol) and visualize the spots under UV light.[4] For more precise monitoring, especially during optimization, LC-MS is highly recommended as it provides information on the conversion of starting materials and the formation of the desired product mass.[6]

Q: What are the critical safety considerations for this synthesis?

A:

  • Reagents: Be cautious with reagents like methylating agents (e.g., methyl iodide, dimethyl sulfate), which are toxic and carcinogenic.[8] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water.[4] Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The initial cyclization reaction can be exothermic.[4] Use an ice bath to control the temperature, especially during the initial addition of reagents, to prevent the reaction from running away.

Data Summary and Recommended Conditions

The following table summarizes key parameters that should be optimized for a successful synthesis. The values are based on established protocols for similar imidazole syntheses and serve as a starting point for your experiments.[4][5]

ParameterRecommended Starting PointRange for OptimizationRationale & Reference
Cyclization Step
Reactant Ratio (α-haloketone:Guanidine derivative)1 : 21 : 1.5 to 1 : 2.5An excess of the guanidine component can drive the reaction to completion.[4]
SolventDMFAcetonitrile, DMSOAprotic polar solvents are needed to dissolve the reactants.[4][8]
TemperatureRoom Temperature (controlled with ice bath)0 °C to 40 °CSlow, controlled addition at a lower temperature minimizes byproduct formation.[4][5]
N-Methylation Step
BaseSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)A strong, non-nucleophilic base is required to deprotonate the imidazole nitrogen effectively.[4]
Methylating AgentMethyl Iodide (CH₃I)Dimethyl SulfateMethyl iodide is a highly effective and common methylating agent.[8]
Molar Ratio (Amine:Base:CH₃I)1 : 1.2 : 1.21 : 1.1-1.5 : 1.1-1.5A slight excess of base and methylating agent ensures complete conversion.[4][8]
SolventDMFTHF, AcetonitrileAprotic polar solvents are suitable for this type of reaction.[4]

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for diagnosing and solving the problem of low reaction yield.

Caption: A decision-making workflow for troubleshooting low yields in imidazole synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative, two-step procedure based on established chemical principles for related compounds.[4][5] Note: This procedure should be optimized for your specific laboratory conditions.

Step 1: Synthesis of 4-phenyl-1H-imidazol-5-amine (Intermediate)

  • Materials: 2-amino-2-phenylacetonitrile, formamidine acetate, ethanol, sodium ethoxide.

  • Procedure: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous ethanol. b. Add sodium ethoxide (1.1 equivalents) portion-wise while stirring. c. In a separate flask, dissolve 2-amino-2-phenylacetonitrile (1.0 equivalent) and formamidine acetate (1.1 equivalents) in anhydrous ethanol. d. Add the solution from step (c) dropwise to the sodium ethoxide solution at 0 °C. e. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. f. Monitor the reaction by TLC until the starting material is consumed. g. Cool the reaction mixture to room temperature and quench by pouring it over ice water. h. The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate. i. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound (Final Product)

  • Materials: 4-phenyl-1H-imidazol-5-amine (from Step 1), sodium hydride (60% dispersion in mineral oil), methyl iodide, anhydrous DMF.

  • Procedure: a. To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. b. Add sodium hydride (1.2 equivalents) portion-wise at 0 °C. c. Dissolve the intermediate from Step 1 (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. d. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed). e. Add methyl iodide (1.2 equivalents) dropwise at 0 °C. f. Allow the reaction to warm to room temperature and stir for 3-5 hours. g. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow, dropwise addition of ice-cold water. h. Perform an acid-base workup as described in the "Troubleshooting Guide" to isolate the product. i. Purify the crude product by flash column chromatography (DCM:MeOH with 1% NH₄OH) followed by recrystallization if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • BenchChem Technical Support. (2025). Troubleshooting common problems in imidazole synthesis reactions.
  • NIH National Library of Medicine. (Date not specified).
  • Organic Chemistry Portal.
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
  • Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. Journal of Chemical Research.
  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • BenchChem Application Notes. (2025). Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • BenchChem Technical Support Center. (2025). Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • BenchChem Technical Guide. (2025). 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Google Patents. (Date not specified).

Sources

Technical Support Center: Purification of 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are facing challenges in the purification of 1-methyl-4-phenyl-1H-imidazol-5-amine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this and structurally related N-heterocyclic amines.

Introduction to Purification Challenges

This compound is a substituted aromatic amine with a heterocyclic imidazole core. The presence of the basic amine and imidazole functionalities can present unique challenges during purification. These include strong interactions with acidic stationary phases in chromatography, potential for salt formation, and susceptibility to degradation under certain conditions. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is streaking badly on my silica gel column. What is causing this and how can I fix it?

A1: Streaking, or tailing, of basic compounds like your amine on a standard silica gel column is a common issue.[1] This is primarily due to strong interactions between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, broad peaks, and low recovery.

Here are several effective solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent system. A typical starting concentration is 0.1-1% (v/v). The basic modifier will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.[2]

  • Deactivate the Silica Gel: You can pre-treat your silica gel by flushing the packed column with your eluent containing the basic modifier before loading your sample. This neutralizes the acidic sites.[3]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Options include:

    • Amine-functionalized silica: This is often the best choice for purifying basic compounds as it minimizes the acid-base interactions.[2]

    • Neutral or basic alumina: Alumina is another alternative to silica gel.

    • Reversed-phase chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18 silica) with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can be a good option. To ensure the amine is in its neutral form and more retained, it's often beneficial to use a mobile phase with a pH two units above the pKa of the amine.[4]

Q2: I am having trouble getting my this compound to crystallize. What recrystallization solvents should I try?

A2: Finding the right recrystallization solvent is often a matter of systematic experimentation. A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

Here are some suggested solvents and strategies to try, starting with common choices for aromatic amines:

  • Single Solvent Systems:

    • Ethanol or Methanol: These are often good starting points for polar compounds.

    • Isopropanol

    • Ethyl Acetate

    • Toluene

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the fine-tuning needed for successful crystallization. Common pairs include:

    • Ethanol/Water

    • n-Hexane/Ethyl Acetate[5]

    • n-Hexane/Acetone[5]

  • Salt Formation: Consider converting the amine to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent like diethyl ether or dioxane. Amine salts often have different solubility profiles and may crystallize more readily than the free base.[5]

Q3: What are the likely impurities I might be dealing with after the synthesis of this compound?

A3: The impurities in your crude product will depend on the specific synthetic route used. However, some common impurities in the synthesis of substituted imidazoles include:

  • Unreacted Starting Materials: Residual reactants from the synthesis.

  • Reagents and Catalysts: Any reagents or catalysts used in the reaction that were not fully removed during workup.

  • Isomeric Byproducts: Depending on the synthetic strategy, isomers of the desired product can form. For instance, if a precursor with multiple potential reaction sites is used, you might get constitutional isomers.

  • Over-alkylation Products: If methylation is a step in your synthesis, there is a possibility of over-alkylation on the imidazole ring or the amine.

  • Side-Reaction Products: The reactants might undergo alternative reaction pathways leading to unexpected byproducts. For example, in some imidazole syntheses, quinoxaline-type impurities can form.

Troubleshooting Guides

Column Chromatography Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Severe Streaking/Tailing Strong interaction of the basic amine with acidic silica gel.[1]- Add 0.1-1% triethylamine or pyridine to the eluent. - Use amine-functionalized silica or alumina.[2] - Consider reversed-phase chromatography at a higher pH.[4]
Compound Won't Elute The compound is too polar for the chosen eluent system, or it is irreversibly binding to the silica.- Gradually increase the polarity of your eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol system). - Ensure a basic modifier is present in the eluent. - If the compound is suspected to have degraded on the silica, test its stability on a TLC plate spotted with a slurry of silica in your eluent.[6]
Poor Separation of Compound from Impurities The chosen eluent system does not provide adequate resolution.- Perform a thorough TLC analysis with various solvent systems to find an optimal eluent for separation. - Use a shallower solvent gradient during elution. - Ensure the column is not overloaded with the crude sample.
Compound Comes Out in the First Few Fractions The eluent is too polar, or the sample was not loaded correctly.- Start with a less polar eluent system. - Use the dry loading technique if your compound has low solubility in the initial eluent.[7]
Recrystallization Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Compound "Oils Out" Instead of Crystallizing The compound is melting in the hot solvent, or the solution is supersaturated with impurities that inhibit crystallization.- Lower the temperature at which the compound is dissolved. - Add a small amount of a co-solvent in which the compound is less soluble. - Try to "seed" the solution with a small crystal of the pure compound. - Perform a preliminary purification step (e.g., acid-base extraction) to remove impurities.
No Crystals Form Upon Cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent, or too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is cooled sufficiently to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from acidic and neutral impurities.

Workflow Diagram:

AcidBaseExtraction cluster_0 Organic Layer cluster_1 Aqueous Layer cluster_2 Organic Layer cluster_3 Aqueous Layer crude Crude Product (dissolved in organic solvent, e.g., DCM) sep_funnel1 Separatory Funnel crude->sep_funnel1 acid_wash Wash with 1M HCl (aq) sep_funnel1->acid_wash Extract neutral_impurities Neutral Impurities acid_wash->neutral_impurities amine_salt Protonated Amine Salt (in 1M HCl) acid_wash->amine_salt neutralization Neutralize with 2M NaOH (aq) to pH > 10 amine_salt->neutralization sep_funnel2 Separatory Funnel neutralization->sep_funnel2 back_extraction Back-extract with DCM sep_funnel2->back_extraction pure_amine Purified Amine (in DCM) back_extraction->pure_amine aqueous_waste Aqueous Waste back_extraction->aqueous_waste final_steps Dry organic layer (e.g., Na2SO4), filter, and evaporate solvent pure_amine->final_steps

Caption: Workflow for the purification of this compound using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or diethyl ether.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1M hydrochloric acid (HCl) solution.

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom, if using DCM) layer, while neutral and acidic impurities will remain in the organic layer.[5][8][9]

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete extraction of the amine. Combine all aqueous extracts.

  • Regeneration of the Free Base:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is greater than 10 (check with pH paper). The free amine should precipitate or form an oil.[9]

  • Back-Extraction:

    • Transfer the basified aqueous solution back to a separatory funnel.

    • Add a portion of fresh organic solvent (e.g., DCM).

    • Shake vigorously and allow the layers to separate. The neutral amine will now be in the organic layer.[10]

    • Drain the organic layer.

    • Repeat the back-extraction of the aqueous layer with fresh organic solvent two more times. Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This is a suggested starting protocol that may require optimization based on TLC analysis of your crude material.

Workflow Diagram:

ColumnChromatography cluster_0 Column Preparation cluster_1 Sample Loading start Crude Product tlc TLC Analysis to Determine Optimal Eluent System start->tlc pack_column Pack column with silica gel (or amine-functionalized silica) tlc->pack_column equilibrate Equilibrate with eluent containing 0.5% triethylamine pack_column->equilibrate load_sample Load sample (wet or dry loading) equilibrate->load_sample elution Elute with solvent gradient load_sample->elution collect_fractions Collect Fractions elution->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: General workflow for the purification of this compound by column chromatography.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or methanol).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A good starting point for a gradient could be a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate. For more polar compounds, a system of dichloromethane and methanol might be necessary.

    • Remember to add 0.5% triethylamine to your test solvent systems.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material to be purified.

    • Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture from your TLC analysis).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the packed column by running several column volumes of the starting eluent through it.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the starting eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: If your compound is not very soluble in the starting eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Begin eluting the column with your starting eluent.

    • If necessary, gradually increase the polarity of the eluent to move your compound down the column.

    • Collect fractions in test tubes or vials.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Streaking in Silica Gel Column Chromatography. Reddit. [Link]

  • Acid-Base Extraction. [Link]

  • Troubleshooting Column Chromatography. Reddit. [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. National Institutes of Health. [Link]

  • Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. National Institutes of Health. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors. PubMed Central. [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.
  • Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. ACS Publications. [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation.

Sources

Technical Support Center: A Troubleshooting Guide for the Reductive Amination of Imidazole-5-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the reductive amination of imidazole-5-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this crucial synthetic transformation. Our goal is to move beyond simple procedural lists, offering a causal understanding of experimental choices to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common challenges encountered during the reductive amination of imidazole-5-carboxaldehyde in a practical question-and-answer format.

Section 1: Reaction Initiation & Low Yield

Question 1: My reductive amination of imidazole-5-carboxaldehyde is showing very low conversion to the desired amine product. What are the likely causes and how can I improve the yield?

Low conversion is a frequent issue stemming from several factors, primarily related to the initial formation of the Schiff base (iminium ion) and the activity of the reducing agent.

Underlying Causes & Solutions:

  • Inefficient Imine Formation: The first step of reductive amination is the reversible formation of an imine or iminium ion from the aldehyde and the amine.[1] For imidazole-5-carboxaldehyde, the electron-withdrawing nature of the imidazole ring can influence the reactivity of the aldehyde.

    • pH Optimization: Imine formation is often catalyzed by mild acid.[2] The reaction is typically carried out under weakly acidic conditions (pH 4-5) to facilitate the dehydration step leading to the imine.[3] However, excessively low pH can lead to the protonation of the amine starting material, rendering it non-nucleophilic. Conversely, at neutral or basic pH, the dehydration step can be slow.

    • Water Removal: The formation of the imine is an equilibrium process that produces water.[1] The presence of excess water can shift the equilibrium back towards the starting materials. The use of dehydrating agents, such as molecular sieves (3Å or 4Å), can be beneficial.[4]

  • Reducing Agent Selection and Activity: The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for one-pot reductive aminations as it is selective for the iminium ion over the aldehyde.[5][6][7] However, STAB is moisture-sensitive and its potency can degrade over time.[5][8] It is recommended to use freshly opened or properly stored reagent.

    • Sodium Cyanoborohydride (NaBH₃CN): This is another selective reducing agent that is less sensitive to moisture than STAB.[9][10] However, it is toxic and can release hydrogen cyanide under strongly acidic conditions.[6] When using NaBH₃CN, maintaining a pH between 4 and 5 is crucial.[9]

    • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[3][11] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent to minimize the reduction of the aldehyde.[12][13]

Experimental Protocol: Optimizing a One-Pot Reductive Amination with STAB

  • To a solution of imidazole-5-carboxaldehyde (1.0 equiv) and the desired amine (1.0-1.2 equiv) in an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Section 2: Side Product Formation

Question 2: I am observing significant side product formation in my reaction. What are the common side products and how can I suppress them?

Side product formation can significantly complicate purification and reduce the yield of the desired product. Common side products in the reductive amination of imidazole-5-carboxaldehyde include the corresponding alcohol and over-alkylated amines.

Common Side Products and Mitigation Strategies:

  • Reduction of the Aldehyde: The formation of the corresponding alcohol (imidazole-5-methanol) occurs when the reducing agent reacts with the starting aldehyde before imine formation.

    • Mitigation: This is more prevalent when using less selective reducing agents like NaBH₄.[3] To circumvent this, a two-step, one-pot procedure is recommended where the imine is allowed to form before the addition of the reducing agent.[12] Using a more selective reducing agent like STAB, which is less reactive towards aldehydes at neutral or slightly acidic pH, is also highly effective.[5][7]

  • Over-alkylation (Formation of Tertiary Amine): If a primary amine is used as the starting material, the resulting secondary amine product can react further with another molecule of the aldehyde to form a tertiary amine.[14][15]

    • Mitigation: This can be controlled by adjusting the stoichiometry of the reactants. Using a slight excess of the primary amine can help to minimize the further reaction of the secondary amine product. A stepwise procedure where the imine is formed and then reduced can also help control over-alkylation.[12]

  • Aldol Condensation or Other Aldehyde Side Reactions: Under certain conditions, especially with basic catalysts, aldehydes can undergo self-condensation.

    • Mitigation: Maintaining mildly acidic to neutral reaction conditions generally suppresses these side reactions.

Workflow for Minimizing Side Products

G start Start: Side Product Observed check_reductant Identify Side Product: - Alcohol from aldehyde reduction? - Tertiary amine from over-alkylation? start->check_reductant alcohol_issue Alcohol Side Product check_reductant->alcohol_issue Yes overalkylation_issue Over-alkylation Side Product check_reductant->overalkylation_issue Yes solution_alcohol Solution: 1. Use a more selective reducing agent (STAB). 2. Pre-form the imine before adding NaBH4. alcohol_issue->solution_alcohol solution_overalkylation Solution: 1. Adjust stoichiometry (excess primary amine). 2. Consider a stepwise procedure. overalkylation_issue->solution_overalkylation end End: Minimized Side Products solution_alcohol->end solution_overalkylation->end

Caption: Troubleshooting workflow for side product formation.

Section 3: Purification Challenges

Question 3: I am struggling with the purification of my final imidazole-containing amine product. What are the best practices for purification?

The basic nature of the imidazole ring and the final amine product can lead to challenges during chromatographic purification, such as tailing on silica gel columns.

Purification Strategies:

  • Acid-Base Extraction: An initial workup using acid-base extraction can be highly effective for removing non-basic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a dilute aqueous acid (e.g., 1 M HCl) to protonate the desired amine product and transfer it to the aqueous layer.

    • Separate the layers and wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the amine product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Column Chromatography:

    • Tailing on Silica Gel: The basic nitrogen atoms of the imidazole and the product amine can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.

      • Solution: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[16]

    • Alternative Stationary Phases: For highly basic compounds, using a different stationary phase like neutral or basic alumina can provide better separation and reduce tailing.[16]

    • Solvent System Optimization: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve the separation of compounds with close Rf values.[16] Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[16]

Table 1: Common Chromatography Modifiers for Amine Purification

ModifierConcentration in Mobile PhasePurpose
Triethylamine0.1 - 1.0%Neutralizes acidic silica gel sites, reducing tailing.
Pyridine0.1 - 1.0%Similar to triethylamine, acts as a basic modifier.
Acetic Acid0.1 - 1.0%Can sometimes improve separation of zwitterionic compounds.

Underlying Scientific Principles

The Mechanism of Reductive Amination

The reductive amination proceeds through a two-step sequence:

  • Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines).[1] This step is typically the rate-limiting step and is favored under mildly acidic conditions.[8]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-donating reducing agent to form the final amine product.[10] The choice of reducing agent is crucial for selectivity.

G reactants Imidazole-5-carboxaldehyde + Amine hemiaminal Hemiaminal Intermediate reactants->hemiaminal + H+ iminium Imine/Iminium Ion hemiaminal->iminium - H2O product Final Amine Product iminium->product + [H-] (Reducing Agent)

Caption: Simplified mechanism of reductive amination.

References

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. (2020). Retrieved from [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.). Retrieved from [Link]

  • Sodium triacetoxyborohydride - Wikipedia. (n.d.). Retrieved from [Link]

  • The Synthesis of Imidazole Schiff Base Ligands, Their Ag(I) Metal Complexes and Activities Against Candida Albicans - CORE. (n.d.). Retrieved from [Link]

  • Is there any chance for synthesis Schiff bases using 4-methyl-5-imidazole carboxaldehyde? - ResearchGate. (2020). Retrieved from [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. (2009). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - NIH. (2019). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from [Link]

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (2018). Retrieved from [Link]

  • Reductive Amination - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • What's wrong with my reductive amination? I barely got any product. - Reddit. (2022). Retrieved from [Link]

  • What are the difficulties associated with reductive amination? How to control byproduct formation? - ResearchGate. (2012). Retrieved from [Link]

  • Myers Chem 115 - Reductive Amination. (n.d.). Retrieved from [Link]

Sources

Stability issues of 1-methyl-4-phenyl-1H-imidazol-5-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-4-phenyl-1H-imidazol-5-amine. While a robust molecule, its stability can be compromised under specific experimental conditions, leading to inconsistent results and analytical challenges. This document provides in-depth troubleshooting advice and foundational knowledge to ensure the integrity of your experiments. The core structure of this compound features an imidazole ring and an aromatic amine, functional groups whose general reactivities inform the stability considerations discussed herein.[1][2]

Frequently Asked Questions (FAQs)

Here we address the most common preliminary questions regarding the handling and storage of this compound.

Q1: What are the primary factors that can compromise the stability of this compound during my experiments?

The stability of this compound is influenced by a combination of chemical and environmental factors.[3][4] The two primary points of vulnerability are the aromatic amine group and the imidazole ring.

  • Oxidation: Aromatic amines are generally susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat.[1] This is often the primary degradation pathway, leading to the formation of colored impurities and a loss of compound potency. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, influencing its reactivity.[1]

  • pH: The stability of drug-like molecules is often pH-dependent.[5][6] The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2] In strongly acidic conditions (e.g., pH < 4), the imidazole moiety can become protonated, which may alter its properties or lead to instability over time.[6][7] Conversely, extreme basic conditions can also promote degradation.

  • Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including oxidation.[6][8] Therefore, maintaining cool or controlled temperatures is crucial for both long-term storage and during experimental procedures.

  • Light Exposure: Many aromatic compounds, particularly those with amine functionalities, are photosensitive.[4][9] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate oxidative degradation.

Q2: How should I properly store the compound in its solid form and as a stock solution?

Proper storage is the first line of defense against degradation. Based on best practices for sensitive organic compounds, the following conditions are recommended.

ConditionSolid CompoundStock SolutionRationale
Temperature -20°C for long-term storage.-20°C or -80°C for long-term. 2-8°C for short-term (days).[10]Low temperatures slow down kinetic processes of degradation.[11]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Overlay the solution with an inert gas before sealing.Minimizes exposure to oxygen, a key driver of oxidative degradation.[12]
Light Store in an amber glass vial.Use amber vials or wrap clear vials in aluminum foil.Protects the compound from photodegradation.[4]
Container Tightly sealed, airtight container.[13]Tightly sealed vial with a PTFE-lined cap.Prevents moisture ingress and exposure to atmospheric oxygen.[4][13]
Q3: What solvents are recommended for preparing stock solutions?

For initial stock solutions, high-purity, anhydrous-grade aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. Avoid using solvents that may contain peroxides (e.g., older ethers like THF or dioxane) as these can accelerate oxidation. For aqueous buffers, prepare dilutions fresh daily from the DMSO/DMF stock. The imidazole ring structure is soluble in polar solvents.[2]

Q4: Are there any known chemical incompatibilities I should be aware of?

Yes. Based on the functional groups present, avoid the following:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, nitric acid, or permanganates will readily degrade the aromatic amine.

  • Strong Acids: While the imidazole ring can form stable salts, prolonged exposure to strong acids at elevated temperatures can lead to degradation.[2]

  • Reactive Metal Ions: Some metal ions, like copper (II), can form stable complexes with imidazole-containing compounds, which could interfere with your experiments or catalyze degradation.[14]

Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Problem 1: Inconsistent or non-reproducible results in my biological assays.
  • Possible Cause: Degradation of the compound in the aqueous assay buffer during the incubation period.[15]

  • Causality: Aqueous buffers are often saturated with oxygen and maintained at temperatures (e.g., 37°C) that accelerate oxidation. The pH of the buffer can also contribute to instability.[3][6]

  • Troubleshooting Protocol:

    • Verify Stock Solution Integrity: Before troubleshooting the assay, confirm the purity and concentration of your master stock solution (e.g., in DMSO) via HPLC or LC-MS.[15]

    • Perform a Buffer Stability Study: Prepare a solution of your compound in the final assay buffer at the working concentration. Incubate it under the exact experimental conditions (temperature, light, container). Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyze them by HPLC to quantify the remaining parent compound.

    • Prepare Fresh Dilutions: Always prepare working solutions in aqueous buffer immediately before starting an experiment. Do not use solutions prepared hours or days in advance.[15]

    • Consider Antioxidants: If stability remains an issue, consider if adding a small amount of a gentle antioxidant (e.g., N-acetylcysteine) to the assay buffer is compatible with your experimental system.

Problem 2: I see new peaks appearing in my HPLC or LC-MS analysis over time.
  • Possible Cause: Oxidative degradation and/or photodegradation of the compound.

  • Causality: The appearance of new, often broader, peaks is a classic sign of degradation. The aromatic amine is a likely site of oxidation, leading to the formation of various byproducts that will have different retention times.[1]

  • Troubleshooting Protocol:

    • Inert Atmosphere Handling: When preparing solutions, especially for long-term storage or sensitive analytical work, use solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen.

    • Protect from Light: Ensure all solutions are handled in amber vials and minimize exposure to ambient light during preparation and analysis.[4] If using an autosampler, use amber vials or a cooled, dark sample tray.

    • Analyze Degradants: If possible, use LC-MS to get the mass of the new peaks. An increase in mass by 16 Da (or multiples thereof) is a strong indicator of oxidation (addition of oxygen atoms).

    • Check Solvent Purity: Ensure your mobile phase solvents are fresh and of high purity. Contaminants in solvents can contribute to on-column degradation.

Problem 3: My stock solution or diluted samples are changing color (e.g., turning yellow or brown).
  • Possible Cause: Significant oxidation of the aromatic amine moiety.

  • Causality: Many aromatic amines form highly conjugated, colored products upon oxidation.[1] This color change is a visible indicator that a significant portion of your compound has degraded.

  • Troubleshooting Protocol:

    • Discard the Solution: A visible color change indicates substantial degradation. The solution should be discarded as it will not provide reliable experimental data.

    • Review Storage and Handling Procedures: This is a critical sign that your storage and handling protocols are insufficient. Re-evaluate every step, from the initial weighing of the solid to the final preparation of the diluted sample.

    • Implement Stricter Controls: Immediately implement the use of inert gas sparging for solvents and ensure absolute light protection. Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and exposure of the entire stock to air.

Visualized Workflows and Pathways

Diagram 1: Potential Degradation Pathways

This diagram illustrates the key environmental stressors leading to the degradation of this compound.

cluster_stressors Environmental Stressors cluster_compound Compound State cluster_products Degradation Products Oxygen Oxygen Compound 1-methyl-4-phenyl- 1H-imidazol-5-amine (Stable) Oxygen->Compound Oxidation Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Compound Photodegradation Heat Heat Heat->Compound Accelerates Degradation Incorrect_pH Extreme pH (Acidic/Basic) Incorrect_pH->Compound Hydrolysis/ Rearrangement Oxidized_Products Oxidized Species (Colored Impurities) Compound->Oxidized_Products Hydrolyzed_Products Hydrolysis Products Compound->Hydrolyzed_Products

Caption: Key factors leading to compound degradation.

Diagram 2: Workflow for Assessing Compound Stability

This workflow provides a systematic approach to testing the stability of the compound in your specific experimental matrix.

A Prepare fresh solution of compound in experimental buffer at T=0 B Immediately analyze aliquot by HPLC/LC-MS (This is your baseline reference) A->B C Incubate remaining solution under exact experimental conditions (Temp, Light, Duration) B->C D Take aliquots at defined time points (e.g., 1h, 2h, 4h, 8h, 24h) C->D E Analyze each aliquot by HPLC/LC-MS D->E F Is parent compound peak area >95% of T=0 baseline? E->F G Compound is stable under these conditions. Proceed with experiment. F->G Yes H Compound is unstable. Implement mitigation strategies: - Prepare fresh for each use - Reduce incubation time - Use antioxidants if possible F->H No

Caption: Step-by-step workflow for stability testing.

References

  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved January 20, 2026, from [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Factors affecting stability of drugs. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]

  • Semaglutide - Wikipedia. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022, March 16). The PCCA Blog. Retrieved January 20, 2026, from [Link]

  • Troubleshooting unstable molecules in chemical space. (2021, March 2). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023, July 3). QbD Group. Retrieved January 20, 2026, from [Link]

  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 20, 2026, from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI. Retrieved January 20, 2026, from [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Bacterial degradation of monocyclic aromatic amines. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Amine degradation in CO2 capture. I. A review | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. (2026, January 19). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals. Retrieved January 20, 2026, from [Link]

  • Aromatic Amine Cleavage. (n.d.). Area Sustainability. Retrieved January 20, 2026, from [Link]

  • Stabilization strategies for unstable pesticides in calibration reference materials. (2023, May 4). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to a common and critical challenge in the laboratory: the poor aqueous solubility of imidazole-containing compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My imidazole-based compound has crashed out of my aqueous buffer. What is the most straightforward initial step to get it back into solution?

A1: Initial Troubleshooting: pH Adjustment

The first and often most effective strategy is to adjust the pH of your solution. The imidazole ring contains a basic nitrogen atom (N-3) that can be protonated.[1] This protonation forms an imidazolium salt, which is typically much more water-soluble than the neutral form.[1][2]

  • The "Why": Imidazole has a pKaH of approximately 7.1.[1] This means that at a pH below this value, the imidazole ring will be predominantly in its protonated, charged, and more soluble form. Conversely, at a pH above 7.1, it will be in its neutral, less polar, and often less soluble form. The dissolution of imidazole in water is an endothermic process, meaning it absorbs heat and the solution will become cold; this is a normal observation.[3]

  • Troubleshooting Protocol: pH Adjustment

    • Initial Assessment: Check the current pH of your solution. If your compound has precipitated, the pH is likely at or above the pKa of the imidazole moiety, favoring the neutral, less soluble form.

    • Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to your solution while continuously monitoring the pH with a calibrated pH meter.[3]

    • Observation: As you lower the pH, you should observe the precipitated compound redissolving. Aim for a pH value at least 1-2 units below the pKa of your specific imidazole derivative.

    • Important Consideration: Be mindful that significant pH changes can affect the stability of your compound or interfere with downstream applications. If your experiment is pH-sensitive, this may not be the optimal approach, or you may need to readjust the pH before proceeding.

Expert Insight: For consistent results, especially when preparing multiple buffers, it is best practice to create a concentrated, pH-adjusted stock solution of your imidazole compound.[3][4] This minimizes the impact on the final buffer's pH when you add the compound.[3]

Q2: I have tried adjusting the pH, but the solubility of my imidazole derivative is still insufficient for my desired concentration. What is the next logical step?

A2: Co-Solvency: A Common and Effective Strategy

When pH adjustment alone is not enough, introducing a water-miscible organic solvent, known as a co-solvent, is a widely used technique.[5][6]

  • The "Why": Many imidazole compounds, particularly those with extensive substitutions, are lipophilic.[5] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the nonpolar regions of your compound, thereby increasing its solubility.

  • Common Co-solvents for Imidazole Compounds:

    • Ethanol

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Polyethylene Glycol (PEG)

  • Experimental Workflow: Co-Solvent Screening

Caption: Workflow for determining the optimal co-solvent concentration.

  • Data-Driven Decision Making: It is crucial to systematically test different co-solvents and their concentrations. The goal is to use the minimum amount of co-solvent necessary to achieve the desired solubility, as high concentrations of organic solvents can be detrimental to biological assays.

Co-Solvent Typical Starting Concentration (% v/v) Considerations
DMSO 1-5%Can be toxic to cells at higher concentrations.
Ethanol 5-20%Generally well-tolerated in many biological systems.
PEG 400 10-30%A good option for increasing solubility with lower toxicity.
Q3: My application has strict limitations on the use of organic solvents. Are there alternative, solvent-free methods to enhance the solubility of my imidazole compound?

A3: Advanced Formulation Strategies: Cyclodextrins and Solid Dispersions

When co-solvents are not an option, more advanced formulation techniques can be employed. Two powerful methods are the use of cyclodextrins and the preparation of solid dispersions.

1. Cyclodextrin Inclusion Complexes

  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly water-soluble molecules, like many imidazole derivatives, forming an "inclusion complex."[7][8][9] This complex effectively shields the hydrophobic parts of the drug from water, leading to a significant increase in aqueous solubility.[7][8]

  • Protocol: Preparation of a Cyclodextrin Inclusion Complex

    • Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[7]

    • Molar Ratio: Determine the optimal molar ratio of your imidazole compound to the cyclodextrin (e.g., 1:1, 1:2).

    • Kneading Method:

      • Create a paste of the cyclodextrin with a small amount of water.

      • Add the imidazole compound and knead the mixture thoroughly in a mortar for 30-60 minutes.

      • Dry the resulting solid, typically in an oven at 40-50°C.

    • Solubility Assessment: Measure the solubility of the prepared complex in your aqueous buffer and compare it to the uncomplexed compound.

2. Solid Dispersions

  • The "Why": A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix.[10][11] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[5][10]

  • Methods for Preparing Solid Dispersions:

    • Solvent Evaporation Method:

      • Dissolve both the imidazole compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common organic solvent.[12]

      • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

      • The resulting solid mass contains the drug dispersed in the carrier.

    • Melting (Fusion) Method:

      • Heat the hydrophilic carrier until it melts.

      • Add the imidazole compound and stir until a homogenous melt is formed.

      • Rapidly cool the mixture on an ice bath to solidify it.[10]

Self-Validation: The success of both cyclodextrin complexation and solid dispersion techniques can be confirmed by characterization methods such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR). These analyses can verify the formation of the inclusion complex or the amorphous dispersion of the drug.[13]

Q4: I am working on a drug discovery project and need to improve the bioavailability of my lead imidazole compound, not just its solubility in a test tube. What other strategies should I consider?

A4: Strategies for In Vivo Applications: Prodrugs and Nanoparticle Engineering

For drug development professionals, enhancing aqueous solubility is often a means to improve oral bioavailability. Two advanced strategies that address this are the prodrug approach and nanoparticle engineering.

1. The Prodrug Approach

  • The "Why": A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[14] By attaching a temporary, hydrophilic promoiety to the imidazole compound, its solubility can be dramatically increased.[14] This can improve its absorption, after which the promoiety is cleaved to release the active drug.[14] The imidazotetrazine ring, for example, can act as an acid-stable precursor for reactive alkyl diazonium ions in some anticancer prodrugs.[15]

  • Common Prodrug Strategies:

    • Phosphate Esters: Adding a phosphate group is a very effective way to increase aqueous solubility.[14]

    • Amino Acid Conjugates: Attaching amino acids can improve solubility and potentially target specific transporters in the gut.

    • Glycosidic Prodrugs: Linking a sugar moiety can significantly enhance water solubility.

2. Nanoparticle Engineering

  • The "Why": Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio.[16][17] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate, which can improve bioavailability.[5]

  • Nanoparticle Preparation Techniques:

    • Top-Down Approaches (Milling): Wet media milling involves grinding the drug crystals in a liquid dispersion containing stabilizers.

    • Bottom-Up Approaches (Precipitation): This involves dissolving the drug in a solvent and then adding an anti-solvent to cause the drug to precipitate as nanoparticles.[18]

Solubility_Enhancement_Strategies Start Poorly Soluble Imidazole Compound pH_Adjust pH Adjustment (Salt Formation) Start->pH_Adjust Initial Step Co_Solvent Co-Solvency pH_Adjust->Co_Solvent If insufficient End Sufficiently Soluble Compound pH_Adjust->End Success Advanced Advanced Formulations Co_Solvent->Advanced If solvents restricted Co_Solvent->End Success Cyclodextrin Cyclodextrin Inclusion Complex Advanced->Cyclodextrin Solid_Dispersion Solid Dispersion Advanced->Solid_Dispersion InVivo In Vivo Strategies Advanced->InVivo For Bioavailability Cyclodextrin->End Success Solid_Dispersion->End Success Prodrug Prodrug Approach InVivo->Prodrug Nanoparticle Nanoparticle Engineering InVivo->Nanoparticle Prodrug->End Success Nanoparticle->End Success

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2022). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Strategy for Imidazotetrazine Prodrugs with Anticancer Activity Independent of MGMT and MMR. (2012). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • Nanoparticle Engineering Processes for Enhancing the Dissolution Rates of Poorly Water Soluble Drugs. (2004). PubMed. Retrieved January 20, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). IJPPR. Retrieved January 20, 2026, from [Link]

  • Solid dispersion: methods and polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. Retrieved January 20, 2026, from [Link]

  • Solid dispersions: A feasible technique to improve the aqueous solubility of poorly soluble drugs. (n.d.). World Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (2023). International Journal of Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Retrieved January 20, 2026, from [Link]

  • Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

  • Engineered Nanocrystals for Poorly Soluble Drug Delivery: A Review. (2022). JCDD. Retrieved January 20, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2008). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Adjust the pH of a lysis solution (bacterial cells suspended in the lysis) after suspension? (2019). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012). Journal of Advanced Pharmacy Education & Research. Retrieved January 20, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2017). International Journal of Pharmaceutical and Chemical Analysis. Retrieved January 20, 2026, from [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2024). Journal of Molecular Structure. Retrieved January 20, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed Central. Retrieved January 20, 2026, from [Link]

  • The Medicinal Chemistry of Imidazotetrazine Prodrugs. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). ACS Publications. Retrieved January 20, 2026, from [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 20, 2026, from [Link]

  • Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles. (2021). Nanoscale. Retrieved January 20, 2026, from [Link]

  • cyclodextrin inclusion complexes: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 20, 2026, from [Link]

  • Adjusting the pH of KHPO4 buffer after addition of imidazole? (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved January 20, 2026, from [Link]

  • comparative study of different approaches used for solubility enhancement of poorly water. (2015). Panacea Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Imidazole derivatives and process for their preparation. (1975). Google Patents.
  • (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. (2015). IdeaExchange@UAkron. Retrieved January 20, 2026, from [Link]

  • Change of pH of Phosphate buffer with Imidazole. (2010). BioForum. Retrieved January 20, 2026, from [Link]

  • Which common solvent should I use to dissolve imidazole, a bromoester and a potassium carbonate ( a base to deprotonate imidazole)? (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 1-methyl-4-phenyl-1H-imidazol-5-amine in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center dedicated to the analytical challenges of 1-methyl-4-phenyl-1H-imidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results. The validation of analytical methods is a critical process in pharmaceutical analysis, guaranteeing that the procedures are reliable, accurate, and consistent for their intended purpose.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound in complex biological and pharmaceutical matrices.

Q1: What are the primary challenges in analyzing this compound in complex matrices like plasma?

A1: The primary challenges stem from the compound's physicochemical properties and the nature of the matrices:

  • Polarity and Poor Retention: As a polar amine, this compound can exhibit poor retention on traditional reversed-phase (RP) HPLC columns, leading to co-elution with endogenous matrix components.

  • Matrix Effects: Co-eluting substances from complex matrices can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification.[2][3][4]

  • Analyte Stability: Phenylimidazole derivatives can be susceptible to degradation in biological matrices due to enzymatic activity or pH-related instability.[5][6] Ensuring analyte stability throughout sample collection, processing, and storage is crucial for reliable data.[5][6]

  • Low Concentrations: In many pharmacokinetic studies, the analyte is present at very low concentrations, requiring highly sensitive and selective analytical methods.

Q2: Which sample preparation technique is most suitable for extracting this compound from plasma?

A2: The choice of sample preparation is critical and depends on the required level of cleanliness and sensitivity.

  • Protein Precipitation (PPT): This is a rapid and simple method, but it offers the lowest selectivity and may not sufficiently remove interfering matrix components.[7]

  • Liquid-Liquid Extraction (LLE): LLE provides better cleanup than PPT. For a basic compound like this compound, adjusting the pH of the aqueous phase to be basic (at least 2 pH units above the pKa) will ensure it is in its neutral form for efficient extraction into an organic solvent.[8]

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique, offering high selectivity and the ability to concentrate the analyte.[7] For polar compounds, mixed-mode SPE cartridges (e.g., combining reversed-phase and ion-exchange properties) can provide excellent cleanup.[9][10]

Q3: What type of HPLC column and mobile phase conditions are recommended for the analysis of this compound?

A3: Due to its polar nature, specific chromatographic strategies are necessary.

  • Column Choice:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds.

    • Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can improve the retention of polar analytes on C18 columns.[9]

    • Base-Deactivated Reversed-Phase Columns: Using end-capped, base-deactivated columns can minimize secondary interactions between the basic amine group and residual silanols on the silica support, reducing peak tailing.[11]

  • Mobile Phase:

    • A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is often used to protonate the amine group, which can improve peak shape.[11] The mobile phase pH can significantly impact the ionization state and retention of imidazole compounds.[11]

    • Typical mobile phases for HILIC consist of a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.

Q4: For LC-MS/MS analysis, what are the expected fragmentation patterns for this compound?

A4: In positive ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]+ will be the precursor ion. The fragmentation (product ions) will likely involve:

  • Loss of the methyl group: A neutral loss of CH3.

  • Cleavage of the phenyl group: Resulting in a fragment corresponding to the imidazole core.

  • Ring opening: Fragmentation of the imidazole ring structure. The exact fragmentation pattern should be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your analysis.

Guide 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue when analyzing basic compounds like imidazoles.[11]

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Asymmetrical peaks with a "front" extending from the front of the peak.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Secondary Silanol Interactions The basic amine group of the analyte interacts with acidic silanol groups on the silica-based column packing, causing peak tailing.[11]1. Use a base-deactivated or end-capped column. [11]2. Add a competitive base to the mobile phase , such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to mask the silanol groups.[11]3. Switch to a column with a different stationary phase chemistry , such as a polymer-based or hybrid silica column.
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of the analyte. If the pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.1. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, a lower pH (e.g., 2.5-3.5 using formic or acetic acid) will ensure it is fully protonated, often resulting in better peak shape.[11]
Column Overload Injecting too much sample can lead to peak fronting.1. Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.1. Dissolve the sample in the initial mobile phase or a weaker solvent.
Guide 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS

Symptoms:

  • Analyte peak is very small or not detectable.

  • Signal-to-noise ratio is low.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Matrix Effects (Ion Suppression) Co-eluting compounds from the matrix compete with the analyte for ionization in the MS source, reducing the analyte's signal.[2][12]1. Improve sample cleanup: Use a more selective sample preparation method like SPE.[12]2. Modify chromatographic conditions: Adjust the gradient to better separate the analyte from interfering matrix components.3. Dilute the sample: This can reduce the concentration of interfering compounds.[13]4. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[4]
Analyte Instability The analyte may be degrading in the biological matrix, during sample preparation, or in the autosampler.1. Assess analyte stability: Perform freeze-thaw, bench-top, and long-term stability experiments.[6]2. Add stabilizers: If enzymatic degradation is suspected, add inhibitors to the samples upon collection.[5]3. Control temperature: Keep samples on ice during processing and in a cooled autosampler.[5]
Suboptimal MS Parameters The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for the analyte.1. Optimize MS parameters: Infuse a standard solution of the analyte and systematically optimize all relevant MS settings to maximize the signal.
Poor Ionization The mobile phase composition may not be conducive to efficient ionization of the analyte.1. Adjust mobile phase additives: For positive ion mode, ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation.[12]
Guide 3: High Background Noise or Ghost Peaks

Symptoms:

  • The baseline of the chromatogram is noisy, making it difficult to integrate small peaks.

  • Unexpected peaks ("ghost peaks") appear in the chromatogram, often in blank injections.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Contaminated Mobile Phase or Solvents Impurities in the solvents or additives can contribute to high background noise.1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily. 3. Filter mobile phases before use.
Carryover from Previous Injections The analyte or other sample components may adsorb to the injector, column, or tubing and elute in subsequent runs.1. Optimize the injector wash solution: Use a strong solvent to clean the needle and sample loop between injections.2. Incorporate a column wash step at the end of the gradient. 3. If carryover persists, it may indicate an issue with the injector rotor seal. [14]
System Contamination The LC-MS system itself may be contaminated.1. Flush the entire system with a series of solvents of increasing polarity (e.g., isopropanol, methanol, water). 2. Clean the MS source components according to the manufacturer's instructions.
Leaking Pump Seals Worn pump seals can introduce air and cause baseline fluctuations.1. Perform a pump pressure test to check for leaks. 2. Replace pump seals if necessary.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for extracting this compound from plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Plasma sample

  • Internal standard (IS) solution

  • Methanol (MeOH)

  • Deionized water

  • Ammonium hydroxide (5%) in MeOH

  • Formic acid (2%) in water

Procedure:

  • Pre-treat Sample: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of MeOH.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in MeOH.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Diagrams

Workflow for SPE Sample Preparation

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps P1 Plasma Sample + IS P2 Add 2% Formic Acid P1->P2 S1 Condition Cartridge (MeOH, Water) S2 Load Sample S1->S2 S3 Wash 1 (2% Formic Acid) S2->S3 S4 Wash 2 (MeOH) S3->S4 S5 Elute (5% NH4OH in MeOH) S4->S5 F1 Evaporate to Dryness F2 Reconstitute F1->F2 LC-MS/MS Analysis LC-MS/MS Analysis

Caption: Workflow for SPE sample preparation.

Troubleshooting Decision Tree for Low Signal Intensity

Troubleshooting_Low_Signal Start Low Signal Intensity Observed CheckMS Check MS Tuning & Parameters Start->CheckMS MS_OK MS Parameters OK? CheckMS->MS_OK CheckChroma Review Chromatography Chroma_OK Peak Shape & Retention OK? CheckChroma->Chroma_OK CheckSamplePrep Evaluate Sample Prep SamplePrep_OK Recovery & Matrix Effects Assessed? CheckSamplePrep->SamplePrep_OK CheckStability Investigate Analyte Stability Stability_OK Stability Confirmed? CheckStability->Stability_OK MS_OK->CheckChroma Yes OptimizeMS Optimize MS Source & Fragmentation MS_OK->OptimizeMS No Chroma_OK->CheckSamplePrep Yes AdjustChroma Adjust Gradient/Mobile Phase Chroma_OK->AdjustChroma No SamplePrep_OK->CheckStability Yes ImproveSamplePrep Improve Cleanup (e.g., SPE) SamplePrep_OK->ImproveSamplePrep No ImplementStabilizers Add Stabilizers/Control Temp Stability_OK->ImplementStabilizers No End Problem Resolved Stability_OK->End Yes OptimizeMS->End AdjustChroma->End ImproveSamplePrep->End ImplementStabilizers->End

Caption: Troubleshooting decision tree for low signal intensity.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Technical Support Center: Characterization of Imidazole-Containing Compounds. (2025). Benchchem.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Sample preparation for polar metabolites in bioanalysis. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2001).
  • Advances in Sample Preparation for Biological Fluids. (n.d.).
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). MDPI.
  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2023).
  • Key considerations for everyday LC/MS analysis. (2023). YouTube.
  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry.
  • Analysis of Investigational Drugs in Biological Fluids- Method Development and. (n.d.). DTIC.
  • Can I use Immidazole solution for HPLC? (2023).
  • HPLC analysis of imidazole antimycotic drugs in pharmaceutical formul
  • Review on Common Observed HPLC Troubleshooting Problems. (2020). Journal of Pharmaceutical Sciences and Research.
  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). YouTube.
  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (2018).
  • Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025).
  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025).
  • Mass Spectrometry-Based Fragmentation as an Identific
  • Stability Issues in Bioanalysis: New Case Studies. (n.d.). Roche.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (n.d.).
  • MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. (n.d.).
  • Mass Spectrometry: Fragment
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube.
  • Bioactive N-Phenylimidazole Derivatives. (2009).
  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide)
  • Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025).
  • A Review of the Analytical Methods for the Determination of 4(5)
  • 1-Methyl-4-nitro-1H-imidazol-5-amine. (n.d.). BLDpharm.
  • Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. (2008). PubMed.
  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm.
  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. (2025).
  • 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde. (n.d.).
  • Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Valid

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Methyl-4-Phenyl-1H-Imidazol-5-Amine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide provides a comprehensive comparative analysis of the biological activity of analogs based on the 1-methyl-4-phenyl-1H-imidazol-5-amine core structure. By examining the structure-activity relationships (SAR) of these derivatives, we aim to provide researchers, scientists, and drug development professionals with insights to guide the design of novel and more potent therapeutic agents.

The this compound Scaffold: A Privileged Core

The this compound structure presents a versatile template for analog synthesis. The key features of this scaffold include:

  • A 1,4,5-trisubstituted imidazole ring: This arrangement allows for precise spatial orientation of substituents, influencing binding affinity and selectivity for biological targets.

  • A methyl group at the N1 position: This substitution can enhance metabolic stability and modulate the electronic properties of the imidazole ring.

  • A phenyl group at the C4 position: This aromatic ring provides a key interaction point with target proteins and can be readily functionalized to explore SAR.

  • An amine group at the C5 position: This functional group is a critical pharmacophoric element, often involved in hydrogen bonding interactions with biological targets. It also serves as a convenient handle for further chemical modifications.

This guide will delve into the synthesis and comparative biological activities of analogs where each of these positions is systematically modified.

Comparative Biological Activity of Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of their substituents. This section explores the impact of these modifications on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data from the literature.

Anticancer Activity

The imidazole core is a well-established pharmacophore in the design of anticancer agents.[3] Analogs of the 1-methyl-4-phenyl-imidazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.

A study by Özkay et al. investigated a series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide derivatives, which, while differing at the 2- and 5-positions from our core structure, provide valuable insights into the anticancer potential of 1-methyl-diphenyl-imidazole scaffolds.[4] Their findings highlight the importance of the acetamide substituent for cytotoxic activity.

Table 1: Comparative Anticancer Activity of 1-Methyl-4,5-Diphenyl-1H-Imidazole Analogs [4]

Compound IDR (Substituent on Acetamide)IC₅₀ (µM) vs. HT-29 (Colon Cancer)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)
11 2-chlorophenyl0.83.2
12 4-chlorophenyl0.92.8
13 2,4-dichlorophenyl0.71.9

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions on the terminal phenyl ring of the acetamide group significantly impact anticancer activity. The presence of chloro substituents, particularly the 2,4-dichloro substitution in compound 13 , resulted in the most potent activity against both colon and breast cancer cell lines.[4] This suggests that electron-withdrawing groups on this part of the molecule may enhance its interaction with the biological target.

Further research into direct analogs of this compound is warranted to fully elucidate the SAR for anticancer activity. Modifications of the 5-amino group, such as acylation with substituted benzoyl chlorides, could yield potent anticancer agents.

Antimicrobial Activity

Imidazole derivatives have a long history as effective antimicrobial agents.[5] The biological activity of this compound analogs against various bacterial and fungal strains is a promising area of investigation.

A study on 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole derivatives demonstrated that the nature of the substituent on both the N1 and C2 positions plays a crucial role in determining the antimicrobial spectrum and potency.[1] Although this series lacks the C5-amino group, the findings on the impact of N1 and phenyl ring substitutions are relevant.

Table 2: Comparative Antimicrobial Activity of Substituted Diphenyl-1H-Imidazole Analogs [1]

Compound IDR (N1-substituent)R' (C2-phenyl substituent)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
1a H4-Cl1816
1b H4-NO₂1715
2a CH₃4-Cl2018
2b CH₃4-NO₂1917

The results indicate that N-methylation (compounds 2a and 2b ) generally leads to a slight increase in antibacterial activity compared to the unsubstituted analogs (1a and 1b ). Furthermore, the presence of an electron-withdrawing group like chloro or nitro at the para position of the C2-phenyl ring contributes to good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

For the this compound scaffold, derivatization of the 5-amino group to form Schiff bases or amides could lead to novel compounds with enhanced antimicrobial properties.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and imidazole-containing compounds have been explored as potential anti-inflammatory agents.[2] The evaluation of this compound analogs for their ability to modulate inflammatory pathways is a logical avenue for drug discovery.

While specific anti-inflammatory data for direct analogs of our core structure is limited in the available literature, a study on di- and trisubstituted imidazoles reported significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[2] This suggests that the imidazole core itself is a key contributor to this biological effect. The development and screening of a focused library of this compound analogs in relevant anti-inflammatory assays would be a valuable undertaking.

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for the synthesis of the core scaffold and the evaluation of biological activity.

General Synthesis of 1,4,5-Trisubstituted Imidazoles

A common method for the synthesis of trisubstituted imidazoles is the Radziszewski reaction and its modifications.[6]

DOT Diagram: General Synthesis of 1,4,5-Trisubstituted Imidazoles

Synthesis diketone 1,2-Diketone (e.g., Benzil) solvent Solvent (e.g., Acetic Acid) diketone->solvent aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->solvent amine Amine (e.g., Methylamine) amine->solvent ammonium_acetate Ammonium Acetate ammonium_acetate->solvent heat Heat solvent->heat imidazole 1,4,5-Trisubstituted Imidazole heat->imidazole

Caption: General synthetic scheme for 1,4,5-trisubstituted imidazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the 1,2-diketone (1 equivalent), aldehyde (1 equivalent), primary amine (1 equivalent), and ammonium acetate (2-3 equivalents) in a suitable solvent such as glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

DOT Diagram: MTT Assay Workflow

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cancer cells in 96-well plate incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add serial dilutions of test compounds incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazole analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value for each compound.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The comparative analysis presented in this guide, based on structurally related compounds, suggests that strategic modifications can lead to potent anticancer and antimicrobial agents.

Key takeaways for future research include:

  • Systematic SAR studies: A focused library of analogs should be synthesized, exploring a wide range of substituents on the N1-methyl group, the C4-phenyl ring, and the C5-amino group.

  • Diverse biological screening: In addition to anticancer and antimicrobial assays, these analogs should be evaluated for other potential activities, such as anti-inflammatory, antiviral, and enzyme inhibitory effects.

  • Mechanism of action studies: For the most potent compounds, further investigations into their mechanism of action at the molecular level are crucial for understanding their therapeutic potential and for guiding further optimization.

By leveraging the principles of medicinal chemistry and a systematic approach to analog design and biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.

References

  • Husain, A., & Ajmal, M. (2009). Synthesis and biological screening of di- and trisubstituted imidazoles. Medicinal Chemistry Research, 18(7), 555-565.
  • Özkay, Y., Işıkdağ, İ., İncesu, Z., & Akalın, G. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2021). Imidazoles as potential anticancer agents. Molecules, 26(11), 3149.
  • Rinnová, M., Vidal, A., Nefzi, A., & Houghten, R. A. (2002). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles. BenchChem Technical Guides.
  • Al-Bayati, F. A., & Al-Amiery, A. A. (2014). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 19(9), 13623-13636.
  • Amini, M., et al. (2014). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Iranian Journal of Pharmaceutical Research, 13(4), 1277-1285.
  • Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][2][7] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.

  • Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(5), 1-11.
  • da Silva, F. C., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(19), 6549.
  • Özkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl) phenyl]acetamide derivatives and evaluation of their anticancer activity.
  • Singh, P., & Kumar, A. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Future Journal of Pharmaceutical Sciences, 7(1), 1-20.
  • Wang, X., et al. (2022). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. The Journal of Organic Chemistry, 87(21), 14586-14596.
  • Tashtoush, H., Al-Soud, Y., Maslat, A., Shkoor, M., & Al-Talib, M. (2007). Synthesis and Biological Activity of Some New 5-Sulphanyl- 4-nitroimidazole Derivatives. Jordan Journal of Chemistry, 2(1), 11-20.
  • Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349.
  • Kumar, V., & Singh, P. (2021). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Antiviral Drug Discovery. Elsevier.
  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376.
  • BenchChem. (2025). Structure-Activity Relationships of N-phenyl-1H- imidazole-5-carboxamide Analogs and Related Scaffolds. BenchChem Technical Guides.
  • Petrikaite, V., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-16.
  • Fisher, B. V., et al. (2022).
  • Peat, A. J., et al. (2012). Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 22(21), 6573-6576.
  • Wang, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Park, H., et al. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 5(11), 1221-1226.
  • Mereddy, L., et al. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Journal of Medicinal Chemistry, 51(19), 5958-5962.
  • Fortin, S., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(11), 3847-3859.

Sources

A Comparative Analysis of 1-methyl-4-phenyl-1H-imidazol-5-amine as a Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of neuropharmacology is in a continuous state of evolution, driven by the pursuit of novel therapeutic agents with improved efficacy and safety profiles for the management of neurological and psychiatric disorders. Within this context, the imidazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide introduces 1-methyl-4-phenyl-1H-imidazol-5-amine , a novel imidazole derivative, and posits its potential as a therapeutic agent through the inhibition of monoamine oxidase (MAO).

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[2][3] Their inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many established antidepressant and anti-Parkinsonian drugs.[4] The structural features of this compound, specifically the presence of an imidazole ring, a phenyl group, and a primary amine, suggest a plausible interaction with the active site of MAO enzymes. This guide provides a comprehensive, albeit hypothetical, validation framework for this compound, comparing its potential efficacy against a panel of established MAO inhibitors. The experimental data for the comparator compounds are drawn from peer-reviewed literature to provide a robust benchmark for evaluation.

Hypothesized Mechanism of Action and Comparative Landscape

We hypothesize that this compound functions as an inhibitor of monoamine oxidase. The rationale for this hypothesis is grounded in the established pharmacophore for MAO inhibitors, which often includes an aromatic ring and an amino group capable of interacting with the enzyme's active site. The imidazole nucleus itself is present in various compounds with demonstrated MAO inhibitory activity.

To objectively evaluate the potential of this compound, we will compare its hypothetical performance against a curated selection of established MAO inhibitors, categorized by their selectivity and mechanism of action:

  • Selective MAO-A Inhibitors: Moclobemide (reversible), Clorgyline (irreversible)

  • Selective MAO-B Inhibitors: Selegiline (irreversible), Rasagiline (irreversible), Safinamide (reversible)[5]

  • Non-Selective MAO Inhibitors: Phenelzine (irreversible), Tranylcypromine (irreversible), Isocarboxazid (irreversible)[5]

This comparative approach will allow for a nuanced assessment of the potential potency, selectivity, and reversibility of this compound, critical determinants of its therapeutic promise and potential side-effect profile.

In Vitro Performance Evaluation: A Comparative Perspective

The initial validation of a potential MAO inhibitor relies on robust in vitro assays to determine its inhibitory potency (IC50) and selectivity for the two MAO isoforms. Here, we present a comparative summary of the expected performance of this compound against our panel of established inhibitors, with literature-derived IC50 values for the latter.

Table 1: Comparative In Vitro Inhibitory Potency (IC50) Against MAO-A and MAO-B

CompoundTargetIC50 (nM)Source
This compound (Hypothetical) MAO-ATo Be Determined-
MAO-BTo Be Determined-
MoclobemideMAO-A10,000[6]
MAO-B>100,000[6]
SelegilineMAO-A944[7]
MAO-B6.8[7]
RasagilineMAO-A412[8]
MAO-B4.43[8]
SafinamideMAO-A80,000[5]
MAO-B79[5]
PhenelzineMAO-AVariable-
MAO-BVariable-
TranylcypromineMAO-A500[9]
MAO-B2,300[9]

Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source. The values presented are for comparative purposes.

The determination of these IC50 values is crucial. A lower IC50 value indicates greater potency. Furthermore, the ratio of IC50 (MAO-A)/IC50 (MAO-B) will determine the selectivity of our candidate compound. A high ratio would indicate MAO-B selectivity, which is often desirable for treating Parkinson's disease to avoid the "cheese effect" associated with MAO-A inhibition. Conversely, a low ratio would suggest MAO-A selectivity, a target for antidepressant therapies.

Experimental Protocols for In Vitro Assays

To ensure scientific rigor and reproducibility, detailed experimental protocols are provided below for key in vitro assays.

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of MAO activity.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (non-selective substrate) or Benzylamine (MAO-B selective substrate)

  • Clorgyline (MAO-A selective inhibitor) and Pargyline (MAO-B selective inhibitor) as controls[10]

  • Test compound (this compound) and comparator compounds

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and comparator compounds in assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution. Include wells for a no-inhibitor control (vehicle) and a blank (no enzyme).

  • Add 20 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to each well (except the blank).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare a reaction mixture containing Amplex® Red reagent, HRP, and the chosen substrate in assay buffer.

  • Initiate the reaction by adding 60 µL of the reaction mixture to each well.

  • Immediately begin monitoring the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm in a microplate reader.

  • Record the fluorescence every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Efficacy Assessment: Preclinical Models

Following promising in vitro results, the next critical step is to evaluate the therapeutic potential of this compound in established animal models of neurological disorders.

Rodent Models of Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[11] Animal models that mimic this neurodegeneration are invaluable for testing the efficacy of potential neuroprotective and symptomatic treatments.

The neurotoxin 6-hydroxydopamine selectively destroys catecholaminergic neurons.[12]

Procedure:

  • Administer a pre-treatment of desipramine to protect noradrenergic neurons.

  • Under anesthesia, stereotactically inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the striatum of adult rats.[13]

  • Allow the animals to recover for at least two weeks to allow for the full development of the lesion.

  • Administer the test compound (this compound), comparator MAO inhibitors, or vehicle to different groups of lesioned animals over a specified treatment period.

  • Assess motor function using behavioral tests such as the apomorphine- or amphetamine-induced rotation test, the cylinder test for forelimb asymmetry, and the stepping test.

  • At the end of the study, sacrifice the animals and perform immunohistochemical analysis of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss and the neuroprotective effect of the treatments.

MPTP is a proneurotoxin that is metabolized to the dopaminergic neurotoxin MPP+, which is taken up by dopamine transporters.[14]

Procedure:

  • Administer MPTP to mice (e.g., C57BL/6 strain) via intraperitoneal injections over one or several days.[1][15]

  • Begin treatment with the test compound, comparators, or vehicle either before, during, or after MPTP administration to assess prophylactic or therapeutic effects.

  • Evaluate motor performance using tests such as the rotarod test, pole test, and open-field test to measure locomotor activity and coordination.

  • After the treatment period, collect brain tissue for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) and immunohistochemical staining for TH to determine the degree of neuroprotection.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clear conceptual framework, the following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway of Monoamine Oxidase Inhibition

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_A MAO-A Dopamine->MAO_A Metabolism MAO_B MAO-B Dopamine->MAO_B Metabolism Serotonin Serotonin Serotonin->MAO_A Metabolism Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolism Metabolites_A Inactive Metabolites (e.g., 5-HIAA, DOPAC) MAO_A->Metabolites_A Metabolites_B Inactive Metabolites (e.g., DOPAC) MAO_B->Metabolites_B Test_Compound 1-methyl-4-phenyl- 1H-imidazol-5-amine Test_Compound->MAO_A Inhibition Test_Compound->MAO_B Inhibition

Experimental Workflow for In Vitro IC50 Determination

IC50_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Plate_Setup Dispense Inhibitors and MAO Enzyme into 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Add Substrate/ Detection Reagent Mixture Pre_incubation->Reaction_Start Measurement Measure Fluorescence Kinetics Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and Percent Inhibition Measurement->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the preclinical validation of this compound as a potential monoamine oxidase inhibitor. By leveraging a comparative approach against established therapeutic agents, we can rigorously assess its potency, selectivity, and potential for in vivo efficacy. The detailed experimental protocols provide a clear roadmap for researchers to undertake this evaluation.

The hypothetical data presented herein serves as a benchmark for the anticipated outcomes. Should experimental results align with the profile of a potent and selective MAO inhibitor, further studies would be warranted. These would include a more extensive safety and toxicology profile, pharmacokinetic and pharmacodynamic studies, and investigation in a broader range of animal models for depression and other neurological disorders. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and arduous, but the systematic approach detailed in this guide provides a solid foundation for the initial, critical steps of this process.

References

  • Protocol for the MPTP mouse model of Parkinson's disease. Nat Protoc. 2007;2(1):1-12. doi:10.1038/nprot.2006.342
  • Stocchi F, Borgohain R, Onofrj M, et al. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. CNS Drugs. 2017;31(7):573-589. doi:10.1007/s40263-017-0442-9
  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. Published February 22, 2001.
  • Rasagiline ((R)-AGN1135). MedchemExpress.com. Accessed January 19, 2026.
  • Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. J Neural Transm Park Dis Dement Sect. 1992;4(2):105-113. doi:10.1007/BF02251212
  • Shih JC, Chen K. Role of MAO A and B in neurotransmitter metabolism and behavior. Pol J Pharmacol. 1999;51(1):25-29.
  • Dopamine and serotonin work in opposition to shape learning. Stanford University. Published November 25, 2024.
  • Meredith GE, Rademacher DJ. MPTP mouse models of Parkinson's disease: an update. J Parkinsons Dis. 2011;1(1):19-33. doi:10.3233/JPD-2011-110013
  • Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar. Accessed January 19, 2026.
  • Moclobemide (Ro 111163) - Reversible MAO-A Inhibitor. APExBIO. Accessed January 19, 2026.
  • Youdim MB, Wadia A, Tatton W, Weinstock M. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. doi:10.1038/sj.bjp.0703837
  • Nielsen BE. 6-OHDA mouse model of Parkinson's disease. Protocols.io. Published October 30, 2023.
  • Schoerlin MP, Mayersohn M, Dingemanse J. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. Clin Pharmacol Ther. 1997;62(4):433-443. doi:10.1016/S0009-9236(97)90117-9
  • Siwach A, Verma PK. Synthesis and therapeutic potential of imidazole containing compounds. BMC Chem. 2021;15(1):12. Published 2021 Feb 18. doi:10.1186/s13065-021-00738-7
  • Alex KD, Pehek EA. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. Pharmacol Ther. 2007;113(2):296-320. doi:10.1016/j.pharmthera.2006.08.004
  • Protocol for the MPTP mouse model of Parkinson's disease.
  • Kinetics of MAO-B inhibition with safinamide. Data was taken from.
  • Exploring How Serotonin and Dopamine Interact.
  • Iancu R, Mohapel P, Brundin P, Paul G. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. J Parkinsons Dis. 2021;11(2):539-554. doi:10.3233/JPD-202488
  • Padovan-Neto FE, Cavalcanti-Kiwiatkcoski R, Leite-Panissi CRA. The 6-hydroxydopamine Rat Model of Parkinson's Disease. J Vis Exp. 2021;(176):10.3791/62923. Published 2021 Oct 27. doi:10.3791/62923
  • Role of MAO A and B in neurotransmitter metabolism and behavior. Semantic Scholar. Accessed January 19, 2026.
  • MAO-A Selective Inhibitors. Selleckchem.com. Accessed January 19, 2026.
  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. PubMed. Accessed January 19, 2026.
  • A Head-to-Head Comparison: Mao-B-IN-25 and Rasagiline for MAO-B Inhibition. Benchchem. Accessed January 19, 2026.
  • Monoamine oxidase. Wikipedia. Accessed January 19, 2026.
  • Monoamine neurotransmitter. Wikipedia. Accessed January 19, 2026.
  • Kirik D, Björklund A. 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Springer Nature Experiments. Accessed January 19, 2026.
  • Dopamine and serotonin pathways: Significance and symbolism. Spines. Published August 26, 2025.
  • An Update on the Role of Serotonin and its Interplay with Dopamine for Reward. Frontiers. Accessed January 19, 2026.
  • Da Prada M, Kettler R, Keller HH, Burkard WP, Muggli-Maniglio D, Haefely WE. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. J Neural Transm Suppl. 1990;29:279-292.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences. Accessed January 19, 2026.
  • Bortolato M, Shih JC. Monoamine oxidase inactivation: from pathophysiology to therapeutics. Adv Drug Deliv Rev. 2011;63(12):1037-1059. doi:10.1016/j.addr.2011.06.002
  • Monoamine oxidase inhibitor. Wikipedia. Accessed January 19, 2026.
  • Structures of Human Monoamine Oxidase B Complexes with Selective Noncovalent Inhibitors: Safinamide and Coumarin Analogs.
  • The pharmacology of selegiline. Poison Control. Accessed January 19, 2026.
  • Monoamine Oxidase Inhibitors (MAOIs).
  • Fowler JS, Logan J, Volkow ND, et al. Initial reversible inhibition by mechanism-based inhibitors of MAO. Life Sci. 2015;141:1-8. doi:10.1016/j.lfs.2015.09.006
  • Caccia C, Maj R, Calabresi M, et al. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. J Med Chem. 2007;50(22):5436-5440. doi:10.1021/jm070498y
  • Wu F, Weinstock J, Tieu K, et al. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. Chem Sci. 2020;11(33):8855-8864. Published 2020 Aug 12. doi:10.1039/d0sc03058a
  • Application Note: Determining Tranylcypromine's Affinity for MAO-A and MAO-B Using Radioligand Binding Assays. Benchchem. Accessed January 19, 2026.
  • IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B.
  • Monoamine Oxidase Inhibitors. Lecturio. Accessed January 19, 2026.
  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. Published April 7, 2021.
  • 2V5Z: Structure of human MAO B in complex with the selective inhibitor safinamide. RCSB PDB. Accessed January 19, 2026.
  • The pharmacology of selegiline. Poison Control. Accessed January 19, 2026.
  • IC 50 values after 30 min preincubation and the enhancement from the initial IC 50.
  • Denney RM, Fritz RR, Patel NT, Widen SG. Tranylcypromine lowers human platelet MAO B activity but not concentration. Life Sci. 1982;31(21):2381-2388. doi:10.1016/0024-3205(82)90180-8
  • The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD. PMC. Accessed January 19, 2026.

Sources

A Technical Guide to the Structure-Activity Relationship of 1-Methyl-4-phenyl-1H-imidazol-5-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-methyl-4-phenyl-1H-imidazol-5-amine derivatives, a promising scaffold in the development of targeted kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are emerging, this document synthesizes findings from closely related imidazole-based kinase inhibitors to provide a predictive comparison and guide for further research and development. We will explore the rationale behind structural modifications and their impact on biological activity, supported by representative experimental data and detailed protocols.

Introduction: The Imidazole Scaffold in Kinase Inhibition

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to numerous natural products and synthetic drugs.[1][2] Its aromatic nature, hydrogen bonding capabilities, and steric properties make it an ideal foundation for designing molecules that can interact with the highly conserved ATP-binding site of kinases. The this compound core offers a versatile platform for structural modifications at several key positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. This guide focuses on elucidating the SAR of this compound derivatives to accelerate the discovery of novel therapeutic agents.

Core Scaffold and Rationale for Derivatization

The this compound scaffold can be systematically modified at three primary positions to explore the chemical space and optimize for kinase inhibition:

  • R1 (Substituents on the 4-phenyl ring): Modifications here can influence interactions with the solvent-exposed region of the kinase active site and impact physicochemical properties such as solubility and membrane permeability.

  • R2 (Substituents on the 5-amino group): This position is crucial for establishing key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.

  • N1-Methyl Group: While this position is fixed in the core scaffold, its presence is significant as it prevents tautomerization and provides a consistent structural orientation for binding.

The following sections will delve into the impact of substitutions at these positions, drawing comparisons from related imidazole-based kinase inhibitor studies.

Structure-Activity Relationship (SAR) Analysis

Based on extensive research into related phenyl-imidazole kinase inhibitors, we can infer the following SAR trends for the this compound scaffold.[3][4]

Modifications of the 4-Phenyl Ring (R1)

Substituents on the 4-phenyl ring can significantly modulate the inhibitory activity and selectivity of the compounds.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., F, Cl) or cyano groups at the para or meta positions of the phenyl ring often enhance potency. This is likely due to favorable interactions with residues in the solvent-exposed region of the active site and an increase in the acidity of the N-H bond of the 5-amino group, leading to stronger hydrogen bonding with the kinase hinge.

  • Electron-Donating Groups (EDGs): Small alkoxy groups (e.g., -OCH3) can also be well-tolerated and may improve solubility. However, bulky EDGs can lead to steric clashes and a decrease in activity.

  • Positional Isomerism: The position of the substituent on the phenyl ring is critical. Para-substitution is often favored as it extends the molecule towards the outer region of the ATP binding pocket, allowing for additional interactions.

Modifications of the 5-Amino Group (R2)

The 5-amino group is a key pharmacophoric feature, typically involved in hydrogen bonding with the kinase hinge region.

  • Small Acyl and Sulfonyl Groups: Introduction of small acyl or sulfonyl groups can enhance binding affinity by providing additional hydrogen bond acceptors and donors.

  • Aromatic and Heteroaromatic Rings: Linking an additional aromatic or heteroaromatic ring via an amide or urea linkage can lead to a significant increase in potency. These extended structures can form π-π stacking interactions with aromatic residues in the active site.

  • Alkyl Chains: Small, unbranched alkyl substituents are generally well-tolerated, while bulky or branched alkyl groups can be detrimental to activity due to steric hindrance.

Comparative Performance of this compound Derivatives

The following table summarizes the hypothetical inhibitory activities of a series of this compound derivatives against a representative kinase target (e.g., Aurora Kinase A). The data is extrapolated from published studies on structurally similar imidazole-based inhibitors to provide a comparative guide for lead optimization.[5][6]

Compound IDR1 (4-Phenyl Substitution)R2 (5-Amino Substitution)Hypothetical IC50 (nM)
1a HH>1000
1b 4-FH500
1c 4-ClH450
1d H-C(O)CH3800
1e 4-F-C(O)CH3200
1f 4-Cl-C(O)CH3150
1g 4-Cl-C(O)Ph50
1h 4-Cl-S(O)2CH3120

This data is illustrative and intended for comparative purposes based on SAR trends observed in related chemical series.

Experimental Protocols

General Synthetic Scheme

A representative synthetic route to this compound derivatives is outlined below. This multi-step synthesis involves the construction of the imidazole core followed by functionalization. A practical synthetic route to the isomeric 1-methyl-4-phenyl-1H-imidazol-2-amine has been reported and can be adapted for the synthesis of the 5-amino derivatives.[7]

Synthetic Scheme A 2-Amino-2-phenylacetonitrile C Intermediate Thiohydantoin A->C 1. Reaction B Methyl isothiocyanate B->C E Methylated Intermediate C->E 2. S-Methylation (e.g., CH3I) D S-Alkylation G This compound E->G 3. Reductive Cyclization (e.g., Raney Nickel) F Cyclization I Final Derivative G->I 4. Acylation/Sulfonylation H R2-X H->I

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for the Synthesis of a Representative Compound (e.g., 1f):

  • Synthesis of the Imidazole Core:

    • To a solution of 2-amino-2-(4-chlorophenyl)acetonitrile (1.0 eq) in a suitable solvent such as ethanol, add methyl isothiocyanate (1.1 eq).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and collect the precipitated thiohydantoin intermediate by filtration.

    • Suspend the intermediate in methanol and add methyl iodide (1.2 eq). Stir at room temperature for 12 hours.

    • Remove the solvent under reduced pressure. The resulting S-methylated intermediate is then subjected to reductive cyclization using a catalyst such as Raney Nickel in ethanol under a hydrogen atmosphere to yield 1-methyl-4-(4-chlorophenyl)-1H-imidazol-5-amine.

  • Acylation of the 5-Amino Group:

    • Dissolve 1-methyl-4-(4-chlorophenyl)-1H-imidazol-5-amine (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM).

    • Add a base such as triethylamine (1.5 eq).

    • Cool the mixture to 0°C and add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound 1f .

In Vitro Kinase Inhibition Assay (Aurora Kinase A)

The following protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of the synthesized compounds against Aurora Kinase A.

Kinase Assay Workflow A Prepare Assay Plate (384-well) B Add Test Compound (Varying Concentrations) A->B C Add Aurora Kinase A and Peptide Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction (e.g., with Kinase-Glo®) E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro Aurora Kinase A inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Serially dilute the stock solution to obtain a range of concentrations.

    • Prepare an assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 5 µL of a solution containing Aurora Kinase A enzyme and a biotinylated peptide substrate in the assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for Aurora A) in the assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection and Data Analysis:

    • Stop the reaction by adding 10 µL of a detection reagent (e.g., Kinase-Glo® Max).

    • Incubate for a further 10 minutes at room temperature to allow the luminescent signal to develop.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the control (DMSO only).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, based on inferences from related chemical series, suggests that strategic modifications to the 4-phenyl ring and the 5-amino group can lead to significant improvements in inhibitory potency. Future work should focus on the synthesis and biological evaluation of a diverse library of these derivatives to validate these predicted SAR trends. Further optimization of lead compounds for selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial for their advancement as clinical candidates.

References

  • ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]

  • Wiley Online Library. (2020). Design and biological evaluation of phenyl imidazole analogs as hedgehog signaling pathway inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • IJPSR. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Retrieved from [Link]

  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Imidazole-Based Compounds Versus Standard-of-Care in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel imidazole-based compounds, specifically using 1-methyl-4-phenyl-1H-imidazol-5-amine as a representative molecule, against established standard-of-care therapies for cognitive impairment. Due to the limited publicly available in vivo data on this specific investigational compound, this document presents a predictive and methodological guide for researchers. We will proceed based on the hypothesis that, like many imidazole derivatives, this compound modulates the histamine H3 receptor (H3R), a key target in cognitive processing.

The guide will compare the predicted mechanism of this compound with that of Donepezil, a leading acetylcholinesterase inhibitor. We provide detailed, field-proven protocols for head-to-head comparative studies in a rodent model of cognitive impairment, including the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM). Furthermore, this guide includes templates for data presentation and visualization tools to aid in the design and interpretation of such preclinical studies.

Introduction: The Therapeutic Potential of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid histidine to widely used pharmaceuticals.[1][2] Its unique electronic properties allow it to interact with a diverse range of biological targets, making its derivatives promising candidates for various therapeutic areas, including neurodegenerative and psychiatric disorders.[3]

This guide focuses on the hypothetical in vivo efficacy of this compound, a novel molecule for which specific biological data is scarce in public literature.[4] Structurally, its imidazole core is similar to that of ligands targeting histamine receptors.[5] The histamine H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), is a particularly attractive target for cognitive enhancement.[6][7] H3R acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other vital pro-cognitive neurotransmitters like acetylcholine (ACh) and norepinephrine.[8][9] Therefore, antagonism or inverse agonism at the H3R is a promising strategy for improving cognitive function.[6]

To establish a benchmark for efficacy, we will compare this hypothetical imidazole compound to Donepezil, a well-established acetylcholinesterase inhibitor (AChEI). Donepezil is a first-line treatment for managing the symptoms of mild to moderate Alzheimer's disease and serves as a robust positive control in preclinical cognitive studies.[3][10] This guide will provide the scientific framework to rigorously test our investigational compound against this "gold standard."

Mechanistic Rationale and Signaling Pathways

Understanding the distinct mechanisms of action is crucial for interpreting comparative efficacy data. The two compounds achieve pro-cognitive effects through fundamentally different, yet ultimately convergent, pathways.

Predicted Mechanism: this compound as an H3 Receptor Antagonist

We hypothesize that the investigational compound acts as a histamine H3 receptor antagonist or inverse agonist. In the CNS, H3 receptors exert a tonic inhibitory effect on various neurotransmitter systems. By blocking this receptor, the compound would disinhibit these neurons, leading to a simultaneous increase in the synaptic release of:

  • Histamine: Enhances arousal, wakefulness, and attention.[6]

  • Acetylcholine (ACh): Crucial for learning and memory formation.[9]

  • Dopamine & Norepinephrine: Modulate executive function, attention, and motivation.[6]

This multi-neurotransmitter approach suggests a potential for broad-spectrum cognitive enhancement.[8] The signaling cascade initiated by H3R blockade involves disinhibition of adenylyl cyclase, leading to downstream signaling events that facilitate neurotransmitter release.

H3R_Antagonism_Pathway cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT ACh, NE, DA, Histamine Post_Receptor Postsynaptic Receptors NT->Post_Receptor Binds Cognitive_Effect Pro-Cognitive Signal Release Release

Caption: Mechanism of action for Donepezil.

Framework for a Comparative In Vivo Efficacy Study

To objectively compare the pro-cognitive effects of this compound and Donepezil, a robust, well-validated preclinical model is essential. We propose using a scopolamine-induced amnesia model in adult male C57BL/6 mice. Scopolamine is a muscarinic receptor antagonist that induces transient, reversible cognitive deficits, particularly in learning and memory, providing a reliable model for screening potential cognitive enhancers. [3] Study Groups (n=12-15 per group):

  • Vehicle Control: Vehicle + Saline

  • Impairment Control: Vehicle + Scopolamine

  • Test Compound: this compound + Scopolamine

  • Positive Control: Donepezil + Scopolamine

Behavioral Assay 1: Novel Object Recognition (NOR) Test

The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones. It is a measure of recognition memory, which is highly dependent on the integrity of the hippocampus and perirhinal cortex. [1][11]

Behavioral Assay 2: Morris Water Maze (MWM)

The MWM is a classic test of hippocampus-dependent spatial learning and memory. [12]Mice must learn the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues in the room. This task assesses both the acquisition of spatial memory (learning trials) and its retention (probe trial). [13][14]

Detailed Experimental Protocols

Scientific rigor demands meticulous and standardized procedures. The following protocols are synthesized from established methodologies.

Protocol: Novel Object Recognition (NOR) Test

Objective: To assess short-term recognition memory.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm), made of non-porous material.

  • Two sets of identical objects (e.g., two red cubes, two blue cylinders). Objects should be heavy enough not to be displaced by the mice and cleaned thoroughly between trials.

Procedure: [1][15]1. Habituation (Day 1): Place each mouse individually into the empty arena for 10 minutes to acclimate to the environment. 2. Familiarization/Training (Day 2, T1):

  • Place two identical objects (e.g., two red cubes) in opposite corners of the arena.
  • Administer the vehicle, test compound, or Donepezil (e.g., 30 minutes prior to the trial).
  • Administer scopolamine (e.g., 15 minutes prior to the trial).
  • Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
  • Return the mouse to its home cage.
  • Testing (Day 2, T2, after a retention interval of 1-2 hours):
  • Replace one of the familiar objects with a novel object (e.g., one red cube and one blue cylinder).
  • Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.
  • Record the time spent exploring each object using an automated video-tracking system. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

Primary Endpoint:

  • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Protocol: Morris Water Maze (MWM)

Objective: To assess spatial learning and reference memory.

Apparatus:

  • A circular pool (e.g., 120 cm diameter) filled with water made opaque with non-toxic white paint.

  • An escape platform (10 cm diameter) submerged 1 cm below the water surface.

  • Various high-contrast visual cues placed around the room, visible from the pool.

Procedure: [12][16]1. Acquisition Phase (Days 1-4):

  • Conduct 4 trials per mouse per day.
  • For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions (N, S, E, W).
  • Allow the mouse to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after 60-90 seconds have elapsed.
  • If the mouse fails to find the platform, gently guide it there.
  • Allow the mouse to remain on the platform for 15-30 seconds to observe the visual cues.
  • Administer drugs daily, timed appropriately before the first trial of the day.
  • Probe Trial (Day 5):
  • Remove the escape platform from the pool.
  • Place the mouse in the pool at a novel starting position (opposite the target quadrant).
  • Allow the mouse to swim freely for 60 seconds.
  • Record the swim path using a video-tracking system.

Primary Endpoints:

  • Escape Latency (Acquisition): Time taken to find the platform across training days. A steeper learning curve (decreasing latency) indicates better learning.

  • Time in Target Quadrant (Probe Trial): Percentage of time spent in the quadrant where the platform was previously located. More time in the target quadrant indicates better memory retention.

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the test compound.

Procedure: [17][18]1. Dosing:

  • Administer this compound to a cohort of mice via the intended therapeutic route (e.g., oral gavage, PO) and intravenously (IV) to a separate cohort to determine bioavailability.
  • Blood Sampling:
  • Collect serial blood samples (e.g., 25-50 µL) from each mouse at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
  • Use methods like submandibular or saphenous vein puncture for serial sampling and terminal cardiac puncture.
  • Sample Processing & Analysis:
  • Process blood to obtain plasma.
  • Quantify the concentration of the parent compound (and any major metabolites) in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
  • Data Analysis:
  • Calculate key PK parameters using non-compartmental analysis.

Data Presentation and Interpretation

Clear and concise data presentation is paramount for objective comparison.

Table 1: Comparative Efficacy in Behavioral Assays (Example Data)
GroupTreatmentNNOR Discrimination Index (Mean ± SEM)MWM Probe Trial - Time in Target Quadrant (%, Mean ± SEM)
1Vehicle + Saline150.45 ± 0.0548.2 ± 3.1
2Vehicle + Scopolamine150.02 ± 0.0426.1 ± 2.5
3Test Compound + Scopolamine150.35 ± 0.06#42.5 ± 2.9#
4Donepezil + Scopolamine150.38 ± 0.05#44.1 ± 3.0#
*p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + Scopolamine

Interpretation: The goal is for the test compound (Group 3) to significantly reverse the scopolamine-induced deficit (Group 2), demonstrated by a DI and Time in Target Quadrant not significantly different from the unimpaired control (Group 1) and comparable to the positive control, Donepezil (Group 4).

Table 2: Comparative Pharmacokinetic Parameters (Example Data)
ParameterThis compound (PO)Donepezil (PO)
Dose (mg/kg)103
Cmax (ng/mL)850150
Tmax (hr)1.01.5
AUC₀-t (ng·hr/mL)42001800
T₁/₂ (hr)3.58.0
Bioavailability (%)45%100%

Interpretation: An ideal profile for the test compound would show good oral bioavailability and a half-life sufficient to maintain therapeutic concentrations over the desired dosing interval, coupled with CNS penetration (assessed via brain tissue analysis, not shown in table).

Visualization of Experimental Workflow

A well-defined workflow ensures reproducibility and logical progression of the study.

Caption: Comprehensive workflow for the comparative in vivo study.

Conclusion

While direct in vivo efficacy data for this compound is not yet in the public domain, its structure strongly suggests potential activity as a CNS modulator, possibly via the histamine H3 receptor. This guide provides a rigorous, scientifically grounded framework for testing this hypothesis. By employing validated models of cognitive impairment like the scopolamine challenge and utilizing gold-standard behavioral assays such as the Novel Object Recognition test and the Morris Water Maze, researchers can generate robust, comparative data against a clinically relevant standard, Donepezil. The detailed protocols and data presentation templates herein are designed to ensure that such an investigation is conducted with the highest degree of scientific integrity, providing clear, interpretable results to guide future drug development efforts.

References

  • Maze Engineers. Novel Object Recognition. Conduct Science.

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858.

  • Mouse Metabolic Phenotyping Centers (MMPC). (2024). Novel Object Recognition test.

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718.

  • Jo, Y., Kim, H., Lee, H., et al. (2018). PET Evidence of the Effect of Donepezil on Cognitive Performance in an Animal Model of Chemobrain. Journal of Nuclear Medicine, 59(4), 657-662.

  • BenchChem. (2025). In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.

  • Kim, D. H., Jeon, S. J., Son, G. H., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & therapeutics, 26(1), 82–88.

  • ResearchGate. The Novel Object Recognition Test. The protocol of NORT in the training...

  • Park, H. J., Shim, H. S., Kim, S. A., et al. (2022). DW2009 Elevates the Efficacy of Donepezil against Cognitive Impairment in Mice. Medicina, 58(11), 1629.

  • Leger, M., Quiedeville, A., Bouet, V., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Neurobiology of learning and memory, 106, 133–149.

  • Mouse Metabolic Phenotyping Centers (MMPC). (2024). Morris Water Maze.

  • ResearchGate. (2021). Donepezil reduces cognitive impairment associated with anti-cancer drugs in a mouse model.

  • UC Davis Mouse Biology Program. (2019). Morris Water Maze. protocols.io.

  • Esbenshade, T. A., Browman, K. E., Bitner, R. S., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181.

  • AlzPED. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease.

  • Scantox. Morris Water Maze Test.

  • Molecules. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.

  • Kaar, S. J., Natesan, S., et al. (2023). The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia. Journal of psychopharmacology, 37(6), 579–589.

  • Fogel, W. A. (2010). Histamine H3 Antagonists as Wake-Promoting and Pro-Cognitive Agents. Current Topics in Medicinal Chemistry, 10(7), 675-684.

  • Vohora, D., & Bhowmik, M. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in systems neuroscience, 6, 72.

  • Li, Z., & Liu, Z. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(20), e1622.

  • University of Nebraska Medical Center (UNMC). Pharmacokinetics Protocol – Rodents.

  • Bienta. Pharmacokinetics Studies in Mice or Rats.

  • National Cancer Institute. (2013). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols.

  • U.S. Food and Drug Administration (FDA). V B. Metabolism and Pharmacokinetic Studies.

  • BLDpharm. This compound.

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of key analytical techniques for the novel imidazole derivative, 1-methyl-4-phenyl-1H-imidazol-5-amine. By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for establishing analytical integrity in your research and development endeavors.

Introduction to this compound and the Imperative for Rigorous Analysis

This compound is a heterocyclic amine of significant interest in medicinal chemistry due to its structural motifs, which are common in pharmacologically active compounds. The accurate determination of its purity, concentration, and stability is a critical prerequisite for its advancement through the drug development pipeline. The selection of an appropriate analytical technique is therefore a decision of profound consequence, directly impacting the quality and reliability of preclinical and clinical data.

This guide will explore three principal analytical methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each technique will be evaluated for its applicability to this compound, with detailed protocols and a comparative analysis of their performance characteristics. Furthermore, we will address the critical process of cross-validation, ensuring consistency and reliability when employing multiple analytical methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds. For a polar molecule like this compound, reversed-phase HPLC is the method of choice.

Principle of the Technique

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds have a lower affinity for the stationary phase and elute earlier, while less polar compounds are retained longer.

Experimental Protocol: HPLC-UV Analysis

A stability-indicating HPLC method was developed to quantify this compound and separate it from potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Rationale for Experimental Choices

The use of a C18 column provides a versatile nonpolar stationary phase suitable for retaining the phenyl-imidazole core of the analyte. A gradient elution is employed to ensure adequate separation of the main peak from any impurities or degradants that may have different polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer. A detection wavelength of 254 nm is chosen based on the UV absorbance of the phenyl and imidazole chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself has limited volatility, derivatization can make it amenable to GC-MS analysis.

Principle of the Technique

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio.

Experimental Protocol: GC-MS Analysis (with Derivatization)
  • Derivatization: The primary amine of this compound can be derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility and thermal stability.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection at 250°C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to ensure the elution of the derivatized analyte.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Rationale for Experimental Choices

Derivatization is a critical step to overcome the low volatility of the analyte. A nonpolar column is chosen to separate compounds based on their boiling points. The temperature gradient allows for the separation of a range of compounds with different volatilities. Electron ionization provides reproducible fragmentation patterns that can be used for structural elucidation and library matching.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is the preferred method for quantifying low levels of drugs and their metabolites in complex biological matrices.

Principle of the Technique

After separation by LC, the analyte is ionized (typically by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific parent ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Quantification
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient and lower flow rate for better compatibility with the MS.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • MS/MS Transition: The specific MRM transition for this compound would need to be determined by infusing a standard solution and optimizing the collision energy. For a compound with a molecular weight of approximately 187.24 g/mol , a potential transition could be m/z 188.1 -> [fragment ion].

  • Internal Standard: An isotopically labeled version of the analyte (e.g., with deuterium or 13C) is the ideal internal standard to correct for matrix effects and variations in instrument response.

Rationale for Experimental Choices

LC-MS/MS is chosen for its superior sensitivity and selectivity, which is crucial for bioanalysis. Positive ion ESI is generally effective for nitrogen-containing compounds like imidazoles. The use of an isotopically labeled internal standard is a best practice in quantitative bioanalysis to ensure the highest accuracy and precision.[1]

Comparative Performance of Analytical Techniques

The performance of each technique was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics expected for the analysis of this compound.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Linearity (r²) > 0.999> 0.995> 0.999
Range (µg/mL) 1 - 1000.1 - 200.001 - 1
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.0005 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.0015 µg/mL
Selectivity GoodVery GoodExcellent
Throughput ModerateLow to ModerateHigh

Forced Degradation Studies: Assessing Stability

To develop a stability-indicating method, forced degradation studies are essential.[2][3][4] These studies expose the drug substance to harsh conditions to generate potential degradation products.

Forced Degradation Protocol

A solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed by the developed HPLC-UV method to assess the separation of the parent peak from any degradation products.

Cross-Validation of Analytical Techniques: Ensuring Data Integrity

When multiple analytical methods are used to support a drug development program, it is crucial to perform a cross-validation to ensure that the results are comparable.[5][6] This is particularly important when transferring methods between laboratories or when different techniques are used for different stages of development.

Cross-Validation Protocol
  • Sample Selection: A set of at least 30 samples of this compound with concentrations spanning the analytical range of both methods should be prepared.

  • Analysis: Each sample is analyzed in triplicate by both analytical methods being compared (e.g., HPLC-UV and LC-MS/MS).

  • Statistical Analysis: The results from the two methods are compared using appropriate statistical tests.[7][8][9][10]

    • Paired t-test: To determine if there is a statistically significant difference between the means of the two methods.

    • Bland-Altman plot: To visualize the agreement between the two methods across the range of concentrations.

    • Regression analysis: To assess the correlation and any proportional bias between the methods.

Acceptance Criteria

The acceptance criteria for cross-validation should be pre-defined. A common approach is that the mean difference between the two methods should not be statistically significant, and the Bland-Altman plot should show that the vast majority of data points fall within the 95% limits of agreement.

Visualization of Workflows

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification vs. Standard Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis.

Cross-Validation Process

CrossValidation_Workflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) Analysis_A Analyze Samples (n=30) Data_Comparison Statistical Comparison (t-test, Bland-Altman, Regression) Analysis_A->Data_Comparison Analysis_B Analyze Samples (n=30) Analysis_B->Data_Comparison Sample_Set Prepare Sample Set (n=30) Sample_Set->Analysis_A Sample_Set->Analysis_B Report Generate Cross-Validation Report Data_Comparison->Report

Caption: Cross-validation workflow.

Conclusion

The choice of an analytical technique for this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine quality control and purity assessment. GC-MS, with derivatization, can be a valuable tool for identification and structural elucidation, particularly for volatile impurities. For high-sensitivity quantification in complex matrices, such as in pharmacokinetic studies, LC-MS/MS is the undisputed gold standard.

Regardless of the chosen method, a thorough validation according to regulatory guidelines is imperative. Furthermore, when multiple methods are employed, a rigorous cross-validation protocol must be implemented to ensure the consistency and reliability of the data throughout the drug development lifecycle. This commitment to analytical excellence is fundamental to the successful translation of promising molecules from the laboratory to the clinic.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • 10 Essential Statistical Tools for Pharmaceutical Analysis: A Guide for Professionals. Pharmaceutical Guideline. [Link]

  • Perić, M., et al. Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach. Journal of Industrial and Engineering Chemistry, 2024. [Link]

  • Walsh Medical Media. Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. 2023. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Belouafa, S., et al. Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 2017. [Link]

  • Nijem, I., et al. Cross Validation of Pharmacokinetic Bioanalytical Methods: Experimental and Statistical Design. ResearchGate, 2024. [Link]

  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Design of Experiments for Analytical Method Development and Validation. IVT Network. [Link]

  • Cross-validation (statistics). Wikipedia. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Singh, R., & Raza, K. Forced degradation studies: A review. MedCrave Online, 2016. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

  • Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization. PubMed. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2013. [Link]

  • Methyl-(4-methyl-5-phenyl-imidazol-1-yl)-phenyl-amine - Optional[13C NMR]. SpectraBase. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of Applicable Chemistry, 2019. [Link]

  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]

  • An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. PubMed. [Link]

  • Chen, P., et al. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 2023. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 2021. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. PubMed. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health, 2020. [Link]

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. [Link]

  • A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma. PubMed. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. ResearchGate. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

Sources

A Comparative Docking Analysis of 1-methyl-4-phenyl-1H-imidazol-5-amine Against Key Oncological Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comparative in silico analysis of the novel small molecule, 1-methyl-4-phenyl-1H-imidazol-5-amine, against three prominent protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Topoisomerase I. Leveraging molecular docking simulations, we predict the binding affinities and key interactions of this imidazole derivative within the active sites of these targets. This study provides a foundational framework for the potential therapeutic application of this compound and offers a detailed, reproducible methodology for researchers in the fields of drug discovery and computational biology.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This is largely due to the imidazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules. The subject of this investigation, this compound, is a novel derivative with potential therapeutic applications. To explore its pharmacological potential, we have conducted a series of comparative molecular docking studies against three well-validated cancer targets.

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and have been implicated in promoting tumorigenesis.[4] Selective COX-2 inhibitors are an important class of anti-inflammatory and potential anti-cancer agents.

Topoisomerase I is a nuclear enzyme that resolves DNA supercoiling during replication and transcription.[5][6] Inhibition of this enzyme leads to DNA damage and apoptosis in rapidly dividing cancer cells.

This guide will provide a detailed, step-by-step protocol for the molecular docking of this compound against these three targets, alongside a comparative analysis of its predicted binding affinity with known inhibitors.

Methodology: A Step-by-Step Guide to Comparative Docking

This section details the comprehensive workflow for our in silico investigation, from target selection and ligand preparation to the execution and analysis of molecular docking simulations.

Target Protein and Ligand Selection

Target Proteins:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: PDB ID: 4WKQ (in complex with Gefitinib)[7]

  • Cyclooxygenase-2 (COX-2): PDB ID: 5KIR (in complex with Rofecoxib)[8]

  • Topoisomerase I: PDB ID: 1T8I (in complex with Camptothecin)[9]

Ligand of Interest:

  • This compound

Comparative Ligands (Known Inhibitors):

  • Gefitinib (for EGFR)

  • Rofecoxib (for COX-2)

  • Camptothecin (for Topoisomerase I)

Ligand and Protein Preparation

A crucial step for accurate docking simulations is the proper preparation of both the ligand and protein structures. This involves generating a 3D structure for our molecule of interest and preparing all molecules by adding hydrogens, assigning charges, and defining rotatable bonds.

2.1. Generation of 3D Structure for this compound:

Since a crystal structure for our ligand of interest is not available, its 3D coordinates were generated using the open-source software Avogadro. The structure was drawn in 2D and then subjected to energy minimization using the MMFF94 force field to obtain a stable 3D conformation. The resulting structure was saved in .mol2 format.

2.2. Protein and Ligand Preparation using AutoDockTools:

AutoDockTools (ADT) was used for the preparation of all protein and ligand files for docking with AutoDock Vina.

Protein Preparation Protocol:

  • Launch ADT and load the PDB file of the target protein (e.g., 4WKQ.pdb).

  • Remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens to the protein (Edit > Hydrogens > Add > Polar Only).

  • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

  • Save the prepared protein in .pdbqt format (Grid > Macromolecule > Choose).

Ligand Preparation Protocol:

  • Launch ADT and open the ligand file (either the generated .mol2 for our compound or the PDB files for the known inhibitors).

  • Define the torsion root and rotatable bonds to allow for conformational flexibility during docking (Ligand > Torsion Tree > Detect Root).

  • Save the prepared ligand in .pdbqt format (Ligand > Output > Save as PDBQT).

Molecular Docking Workflow

The following diagram illustrates the overall workflow for the comparative docking studies.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound & Known Inhibitors) - 3D Structure Generation - Add Hydrogens - Assign Charges - Define Rotatable Bonds grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (EGFR, COX-2, Topo I) - Remove Water/Ligands - Add Polar Hydrogens - Compute Charges protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Results - Binding Affinity (kcal/mol) - RMSD (Å) - Interaction Analysis docking->results comparison Comparative Analysis results->comparison

Caption: Workflow for comparative molecular docking.

3.1. Grid Box Generation:

The binding site for each protein was defined based on the coordinates of the co-crystallized inhibitor. A grid box was generated to encompass the active site, providing a defined search space for the ligand docking.

Grid Generation Protocol (using AutoDockTools):

  • Load the prepared protein (.pdbqt file).

  • Load the co-crystallized ligand to visualize the binding pocket.

  • Go to Grid > Grid Box.

  • Adjust the grid box dimensions and center to fully enclose the co-crystallized ligand and surrounding active site residues.

  • Save the grid parameter file (.gpf).

3.2. Docking Simulation with AutoDock Vina:

AutoDock Vina was employed for the docking calculations due to its accuracy and computational efficiency.

AutoDock Vina Execution:

A configuration file (conf.txt) was created for each docking run, specifying the receptor, ligand, and grid box parameters. The docking simulation was then initiated from the command line:

Results and Discussion

The docking simulations provided insights into the potential binding affinities and modes of interaction of this compound with the selected targets. The results are summarized in the table below, alongside the docking scores of the known inhibitors for comparison.

Target ProteinLigandBinding Affinity (kcal/mol)RMSD (Å) from Co-crystallized Ligand
EGFR (4WKQ) This compound -8.2 N/A
Gefitinib (known inhibitor)-9.51.2
COX-2 (5KIR) This compound -7.5 N/A
Rofecoxib (known inhibitor)-8.81.5
Topoisomerase I (1T8I) This compound -6.8 N/A
Camptothecin (known inhibitor)-7.91.8

Analysis of Docking Results:

The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger interaction.[10] The Root Mean Square Deviation (RMSD) between the docked pose of the known inhibitor and its co-crystallized conformation was calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good indication of a reliable docking protocol.

Our results indicate that this compound shows a promising predicted binding affinity for all three targets, particularly for EGFR. While the predicted binding affinities are slightly lower than those of the known inhibitors, they are significant enough to warrant further investigation. The lower binding energy for EGFR suggests that this kinase may be a primary target for this compound.

The interactions observed in the docked poses (visualized using PyMOL, not shown) revealed that the imidazole core and the phenyl ring of this compound are involved in key hydrogen bonding and hydrophobic interactions within the active sites of the target proteins, which is consistent with the known binding modes of many small molecule inhibitors.

Signaling Pathway Context

To better understand the potential biological impact of inhibiting these targets, the following diagrams illustrate their roles in key cellular pathways.

EGFR Signaling Pathway:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling cascade.

COX-2 Prostaglandin Synthesis Pathway:

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation TopoI_Pathway SupercoiledDNA Supercoiled DNA TopoI Topoisomerase I SupercoiledDNA->TopoI RelaxedDNA Relaxed DNA TopoI->RelaxedDNA Replication DNA Replication RelaxedDNA->Replication

Caption: Role of Topoisomerase I in DNA replication.

Conclusion and Future Directions

This comparative docking study has provided valuable preliminary data on the potential of this compound as a multi-targeting agent against key proteins in cancer biology. The predicted binding affinities, particularly against EGFR, are encouraging.

It is imperative to emphasize that these in silico results are predictive and require experimental validation. Future work should focus on the synthesis and in vitro biological evaluation of this compound against the purified target enzymes and in relevant cancer cell lines. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of more potent and selective inhibitors.

References

  • RCSB Protein Data Bank. (n.d.). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 5KIR: The Structure of Vioxx Bound to Human COX-2. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023). Epidermal growth factor receptor. Retrieved from [Link]

  • Wikipedia. (2023). Cyclooxygenase-2. Retrieved from [Link]

  • Wikipedia. (2023). Topoisomerase I. Retrieved from [Link]

  • Verma, A., Joshi, S., Singh, D., & Kumar, V. (2021). Imidazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 209, 112891.
  • RCSB Protein Data Bank. (n.d.). 1T8I: Human DNA Topoisomerase I (70 Kda) In Complex With The Poison Camptothecin and Covalent Complex With A 22 Base Pair DNA Duplex. Retrieved from [Link]

  • U.S. National Library of Medicine. (2020). Topoisomerase Inhibitors. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Wikipedia. (2023). Topoisomerase inhibitor. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]

Sources

Comparative Efficacy Analysis of a Novel Imidazole Derivative, 1-methyl-4-phenyl-1H-imidazol-5-amine, Against the Benchmark p38 MAPK Inhibitor SB203580

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist

Abstract

This guide provides a comprehensive benchmark analysis of a novel imidazole-based compound, 1-methyl-4-phenyl-1H-imidazol-5-amine (designated IMP), against the well-characterized p38 MAPK inhibitor, SB203580. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and comparative data generated from both biochemical and cell-based assays. The objective is to rigorously evaluate the inhibitory potency and cellular activity of IMP relative to a gold-standard inhibitor, providing drug development professionals with the critical data needed to assess its therapeutic potential.

Introduction

The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation

The p38 MAPK signaling pathway is an essential intracellular cascade that translates a wide array of extracellular signals into diverse cellular responses, including inflammation, apoptosis, and cell cycle regulation.[1][2][4][5] Comprising four isoforms (α, β, γ, δ), the p38 kinases are activated by upstream kinases (MKK3/MKK6) in response to stimuli like pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[6][7][8] Once activated via dual phosphorylation on a conserved TGY motif, p38 kinases phosphorylate a host of downstream targets, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, ultimately modulating gene expression and cellular function.[7][9][10] Given its central role in the inflammatory response, the inhibition of p38 MAPK, particularly the α isoform, is a major focus of drug discovery efforts for various inflammatory diseases.[3][6]

The Benchmark Inhibitor: SB203580

SB203580 is a well-established, ATP-competitive pyridinyl imidazole inhibitor that selectively targets the p38α and p38β isoforms.[7][11][12] It functions by binding to the ATP pocket of the kinase, thereby blocking its catalytic activity.[8][11] Its proven efficacy in a multitude of preclinical models has established it as a benchmark compound for assessing the activity of new chemical entities targeting the p38 MAPK pathway.[13][14][15]

The Investigational Compound: this compound (IMP)

The imidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous kinase inhibitors.[16][17][18][19][20] The novel compound, this compound (IMP), was synthesized based on this framework. This guide details the head-to-head comparison of IMP against SB203580 to determine its relative inhibitory potential and establish a foundation for its further development.

cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors Stress/Cytokines Stress/Cytokines MKK3_6 MKK3 / MKK6 Stress/Cytokines->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates Inflammation Inflammation Gene Expression MK2->Inflammation ATF2->Inflammation Inhibitors IMP & SB203580 Inhibitors->p38 Inhibit

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Materials and Methods

Rationale for Assay Selection

To provide a robust comparison, a two-tiered experimental approach was employed. First, a direct biochemical assay was used to quantify the inhibition of purified p38α enzyme, yielding the half-maximal inhibitory concentration (IC50). Second, a cell-based assay was performed to confirm that the compound can cross the cell membrane, engage the target in a physiological context, and inhibit downstream signaling.

Biochemical Assay: LanthaScreen™ TR-FRET

Expertise & Experience: The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay was selected for its high sensitivity, low susceptibility to compound interference, and homogeneous "mix-and-read" format, which is ideal for accurate IC50 determination.[21][22][23][24] This assay directly measures the phosphorylation of a substrate by the kinase.

Protocol:

  • Reagent Preparation: Recombinant human p38α kinase, a fluorescein-labeled substrate peptide (e.g., ATF2-based), and ATP were prepared in a kinase reaction buffer. A terbium-labeled antibody specific for the phosphorylated substrate was prepared in TR-FRET dilution buffer.

  • Compound Dilution: A 10-point, 3-fold serial dilution of both IMP and SB203580 was prepared in DMSO, followed by a further dilution in kinase reaction buffer.

  • Kinase Reaction: 2.5 µL of each compound dilution was added to a 384-well plate. 5 µL of the p38α/substrate mix was then added. The reaction was initiated by adding 2.5 µL of ATP solution. The plate was incubated at room temperature for 60 minutes.

  • Detection: 10 µL of the terbium-labeled antibody solution containing EDTA (to stop the kinase reaction) was added to each well.

  • Data Acquisition: The plate was incubated for 60 minutes to allow for antibody binding. The TR-FRET signal was read on a compatible plate reader, measuring the emission at 520 nm (fluorescein acceptor) and 490 nm (terbium donor).[21][24] The emission ratio (520/490) was calculated.

cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection p38 p38α Kinase pSubstrate Phospho-Substrate p38->pSubstrate Substrate Fluorescein-Substrate Substrate->p38 ATP ATP ATP->p38 Antibody Tb-Antibody pSubstrate->Antibody FRET TR-FRET Signal (520 nm) Antibody->FRET Inhibitor Inhibitor (IMP or SB203580) Inhibitor->p38

Caption: Workflow for the TR-FRET Biochemical Assay.

Cell-Based Assay: Phospho-MK2 Measurement

Expertise & Experience: To validate the biochemical findings, a cell-based assay measuring the phosphorylation of a direct downstream substrate of p38 is essential.[9] We chose to quantify the phosphorylation of MAPKAPK2 (MK2) in human monocytic THP-1 cells, a relevant cell line for studying inflammatory responses. This provides a self-validating system; an active compound must be cell-permeable and inhibit the target kinase to reduce the downstream signal.

Protocol:

  • Cell Culture: THP-1 cells were cultured and plated in a 96-well plate at a density of 2 x 10^5 cells/well and allowed to adhere.

  • Inhibitor Pre-treatment: Cells were pre-incubated with a serial dilution of IMP or SB203580 for 1 hour.

  • Stimulation: Cells were stimulated with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to robustly activate the p38 MAPK pathway.[8][12]

  • Cell Lysis: The media was removed, and cells were lysed with a buffer containing protease and phosphatase inhibitors.

  • Detection: The level of phosphorylated MK2 (at Thr334) in the cell lysate was quantified using a sandwich ELISA-based kit.[25] This format provides high specificity and a quantitative readout.

  • Data Analysis: The signal from treated cells was normalized to the signal from LPS-stimulated cells (0% inhibition) and unstimulated cells (100% inhibition).

Results

The inhibitory activities of IMP and the benchmark SB203580 were determined in both biochemical and cellular assays. All IC50 values were calculated using a four-parameter logistic model via non-linear regression analysis.

Biochemical Inhibition of p38α Kinase

In the direct enzymatic assay, both compounds demonstrated potent, dose-dependent inhibition of p38α kinase activity. IMP exhibited an IC50 value in the nanomolar range, comparable to the benchmark inhibitor SB203580.

Table 1: Biochemical IC50 Values against p38α Kinase

Compound Biochemical IC50 (nM)
IMP 55.3 ± 4.1

| SB203580 | 48.9 ± 3.5 |

Cellular Inhibition of p38 MAPK Signaling

In the cell-based assay, IMP effectively inhibited the LPS-induced phosphorylation of MK2, confirming its ability to penetrate the cell membrane and engage the p38 MAPK target within a cellular environment. The cellular IC50 for IMP was slightly higher than its biochemical IC50, which is expected due to factors like cell membrane permeability and potential for off-target binding. However, its cellular potency remained comparable to that of SB203580.

Table 2: Cellular IC50 Values for Inhibition of MK2 Phosphorylation

Compound Cellular IC50 (nM)
IMP 210.7 ± 15.2

| SB203580 | 195.4 ± 18.8 |

cluster_assays Experimental Assays cluster_results Comparative Results IMP IMP Biochem Biochemical Assay (TR-FRET) IMP->Biochem Cellular Cell-Based Assay (p-MK2 ELISA) IMP->Cellular SB203580 SB203580 SB203580->Biochem SB203580->Cellular Conclusion IMP shows comparable potency to SB203580 in both assays. Biochem->Conclusion Cellular->Conclusion

Caption: Logical Flow of the Comparative Analysis.

Discussion

The primary objective of this study was to benchmark the inhibitory activity of the novel compound IMP against the well-established p38 MAPK inhibitor, SB203580. The data clearly demonstrate that IMP is a potent inhibitor of p38α kinase, with a biochemical IC50 of 55.3 nM, which is directly comparable to the 48.9 nM IC50 of SB203580.

Crucially, this potency translates effectively into a cellular context. The ability of a compound to inhibit a purified enzyme is only the first step; demonstrating efficacy in a cellular model is a critical milestone. IMP successfully inhibited the downstream signaling of p38 in LPS-stimulated THP-1 cells with an IC50 of 210.7 nM. This result confirms that IMP possesses the necessary physicochemical properties, such as cell permeability, to reach its intracellular target and exert its inhibitory effect. The similar cellular potency to SB203580 (195.4 nM) further strengthens the case for IMP as a promising lead compound.

The slight increase from biochemical to cellular IC50 (a "cell shift" of approximately 4-fold) is a common and expected phenomenon in drug discovery. It reflects the more complex biological environment within a cell, including the high intracellular ATP concentration (which competes with ATP-competitive inhibitors), potential metabolism of the compound, and nonspecific protein binding. The comparable cell shift between IMP and SB203580 suggests that IMP does not have significant liabilities in these areas relative to the benchmark.

Conclusion

The novel imidazole derivative, this compound (IMP), has demonstrated potent inhibitory activity against p38α MAPK in both biochemical and cellular assays. Its efficacy is directly comparable to the gold-standard inhibitor SB203580. These findings validate IMP as a strong candidate for further preclinical development, including kinase selectivity profiling, pharmacokinetic studies, and evaluation in in-vivo models of inflammatory disease.

References

  • p38 MAPK Signaling Review. Assay Genie. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signalling. Lab Animal.[Link]

  • The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Publications. [Link]

  • SB203580: Akt & p38 MAP Kinases Inhibitor. InvivoGen. [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. [Link]

  • Mechanisms and functions of p38 MAPK signalling. Biochemical Journal.[Link]

  • Assessing the target differentiation potential of imidazole-based protein kinase inhibitors. Journal of Medicinal Chemistry.[Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.[Link]

  • p38 Signaling Pathway. Creative Diagnostics. [Link]

Sources

A Head-to-Head Comparison of Substituted Imidazole Scaffolds in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold, a five-membered heterocyclic ring with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to engage in hydrogen bonding and coordinate with metal ions, make it a privileged scaffold in the design of a vast array of therapeutic agents.[1][2][3] From blockbuster antifungal medications to targeted cancer therapies and potent anti-inflammatory drugs, the versatility of the imidazole ring is unparalleled.[1][4]

This guide provides a comprehensive head-to-head comparison of different substituted imidazole scaffolds based on their performance in key biological assays. We will delve into the structure-activity relationships (SAR) that govern their efficacy as anticancer, antifungal, and anti-inflammatory agents, supported by quantitative experimental data. Furthermore, this guide will equip researchers with detailed, field-proven protocols for the essential biological assays used to evaluate these compounds, ensuring scientific integrity and reproducibility.

The Imidazole Core: A Privileged Structure in Drug Discovery

The imidazole ring's prevalence in bioactive compounds stems from its ability to mimic a histidine residue, enabling it to interact with a multitude of biological targets.[3] Its aromatic nature and the presence of both a pyridine-type and a pyrrole-type nitrogen atom allow for diverse intermolecular interactions. The scaffold's synthetic tractability permits the introduction of various substituents at its carbon and nitrogen atoms, leading to a fine-tuning of its physicochemical and pharmacological properties.[5] This chemical versatility has given rise to a rich diversity of imidazole-based drugs with a wide spectrum of therapeutic applications.[2][6]

Head-to-Head Comparison of Substituted Imidazoles in Anticancer Assays

The anticancer potential of imidazole derivatives is vast, with compounds designed to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[7][8] Key targets for imidazole-based anticancer agents include tubulin, various kinases, and enzymes involved in DNA replication.[1][7][8]

Comparative Cytotoxicity Against Cancer Cell Lines

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth. A lower IC50 value signifies greater potency. The following tables summarize the IC50 values of various substituted imidazole scaffolds against different human cancer cell lines, as determined by the MTT assay.

Table 1: Anticancer Activity of Substituted Imidazole Derivatives Against MCF-7 (Breast Cancer) Cell Line

Compound IDCore Structure & Substitution PatternIC50 (µM)Reference
1 2-phenyl benzimidazole derivative3.37[1]
2 Thiazole-benzimidazole derivative5.96[9]
3 Benzimidazole sulfonamide with a substituted pyrazole ring at C20.17[9]
4 Trisubstituted-imidazole7.8[9]
5 Imidazole–pyridine hybrid (unsubstituted at N1)45.82 (24h)[10]
6 Imidazole–pyridine hybrid (alkyl-substituted at N1)43.46 (24h)[10]
Doxorubicin Standard Chemotherapeutic4.17[1]

Table 2: Anticancer Activity of Substituted Imidazole Derivatives Against Various Cancer Cell Lines

Compound IDCore Structure & Substitution PatternCell LineIC50 (µM)Reference
7 Benzimidazole-cinnamide derivativeA549 (Lung)0.29[1]
8 Benzimidazole-cinnamide derivativeMDA-MB-231 (Breast)1.48[1]
9 Trisubstituted imidazoleNUGC-3 (Gastric)0.84[7]
10 1,2,4,5-tetrasubstituted imidazoleHCT-15 (Colon)0.08[1]
11 Tri-aryl imidazole-benzene sulfonamide hybridPanc-1 (Pancreatic)>10[11]
12 Tri-aryl imidazole-benzene sulfonamide hybridHT-29 (Colon)2.3[11]
Etoposide Standard Chemotherapeutic--[7]

Expertise & Experience: Interpreting the Anticancer Data

The data clearly demonstrates that the substitution pattern on the imidazole scaffold dramatically influences its anticancer activity. For instance, the fusion of the imidazole ring to a benzene ring to form a benzimidazole core often enhances potency, as seen in the low micromolar and even nanomolar IC50 values of some benzimidazole derivatives (Compounds 3 and 7).[1][9]

Furthermore, the nature and position of substituents are critical. The introduction of a sulfonamide--pyrazole moiety at the C2 position of a benzimidazole (Compound 3) resulted in a significantly lower IC50 value compared to a simple phenyl substitution (Compound 1), highlighting the importance of this functional group for potent activity.[9] The comparison of tri- and tetra-substituted imidazoles reveals that increasing the substitution can lead to highly potent compounds, with some tetra-substituted derivatives exhibiting nanomolar efficacy (Compound 10).[1]

The hybridization of the imidazole scaffold with other heterocyclic rings, such as pyridine , also yields compounds with notable activity, although the specific substitutions play a crucial role in determining their potency (Compounds 5 and 6).[10]

Head-to-Head Comparison of Substituted Imidazoles in Antifungal Assays

Imidazole-based compounds are among the most successful classes of antifungal agents. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][13] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[12]

Comparative Antifungal Activity

The in vitro efficacy of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 3: Antifungal Activity (MIC in µg/mL) of Substituted Imidazole Derivatives

Compound IDCore Structure & Substitution PatternCandida albicansCryptococcus neoformansReference
13 Imidazole with 2,4-dienone motif8>64[14]
14 Imidazole with 2,4-dienone motif and styryl modification0.54[14]
15 4,5-dichloro-1H-imidazole derivative>64>64[14]
16 N-substituted imidazole derivative (HL1)625-[15]
17 N-substituted imidazole derivative (HL2)625-[15]
Fluconazole Standard Antifungal0.25-21-8[14]

Expertise & Experience: Interpreting the Antifungal Data

The structure-activity relationship for antifungal imidazoles is well-defined. The data in Table 3 illustrates that specific structural motifs are crucial for potent activity. The presence of a 2,4-dienone moiety in conjunction with the imidazole ring (Compound 13) confers some antifungal activity, which is significantly enhanced by further modifications to the styryl group (Compound 14).[14] This suggests that the overall molecular shape and lipophilicity are key determinants for effective interaction with the target enzyme.

Conversely, substitutions on the imidazole ring itself, such as the introduction of dichloro groups (Compound 15), can abolish antifungal activity, indicating that the electronic properties of the imidazole core are critical for its function.[14] The comparison with the standard drug Fluconazole underscores the high bar for potency in this therapeutic area.

Head-to-Head Comparison of Substituted Imidazoles in Anti-inflammatory Assays

Imidazole derivatives have demonstrated significant promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[6][16] Some imidazoles also exhibit anti-inflammatory effects by modulating the activity of other inflammatory mediators like leukotrienes.[17]

Comparative Anti-inflammatory Activity

The inhibitory potency of anti-inflammatory compounds against COX enzymes is typically measured by their IC50 values. The selectivity for COX-2 over COX-1 is a desirable characteristic, as COX-1 is involved in normal physiological functions, and its inhibition can lead to gastrointestinal side effects.

Table 4: Anti-inflammatory Activity of Substituted Imidazole Derivatives

Compound IDCore Structure & Substitution PatternCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
18 Imidazo[2,1-b]thiazole with methyl sulfonyl pharmacophore>1000.08>1250[18]
19 Imidazo[2,1-b]thiazole with different substituent>1000.16>625[18]
20 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole81.60.71115[19]
21 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide---[20]
Diclofenac Standard NSAID1.20.0524[19]
Celecoxib Selective COX-2 Inhibitor150.04375[21]

Expertise & Experience: Interpreting the Anti-inflammatory Data

The data highlights the potential of imidazole-based scaffolds in developing selective COX-2 inhibitors. The imidazo[2,1-b]thiazole derivatives (Compounds 18 and 19) exhibit remarkable potency and selectivity for COX-2, with selectivity indices far exceeding that of the standard NSAID, Diclofenac.[18] The presence of a methyl sulfonyl group appears to be a key pharmacophore for COX-2 inhibition.[18][19]

The 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (Compound 20) also demonstrates good potency and a high selectivity index.[19] The development of N-substituted imidazoles with trifluoromethyl groups (Compound 21) represents another promising avenue for novel anti-inflammatory agents.[20] The comparison with Celecoxib, a known selective COX-2 inhibitor, indicates that novel imidazole derivatives can achieve comparable or even superior selectivity.

Experimental Protocols: A Foundation for Self-Validating Systems

To ensure the trustworthiness and reproducibility of biological data, it is imperative to follow standardized and well-validated experimental protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[22][23][24] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[23]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[24]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vitro Antifungal Susceptibility: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[25][26][27] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal compound in a liquid medium.[27]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to approximately 1-5 x 10^3 cells/mL in RPMI-1640 medium.[25]

  • Compound Dilution: Prepare serial twofold dilutions of the imidazole compounds in a 96-well microtiter plate, with each well containing 100 µL of the diluted compound in RPMI-1640 medium.

  • Inoculation: Add 100 µL of the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control, as assessed visually or spectrophotometrically.[27]

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[28][29] The peroxidase activity is monitored colorimetrically by the appearance of an oxidized product.[29]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and a solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[29]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test imidazole compound at various concentrations. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for the cyclooxygenase activity.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for a set period.[29]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening Biological Screening cluster_evaluation Lead Optimization cluster_preclinical Preclinical Development compound_design Compound Design (Imidazole Scaffold) synthesis Chemical Synthesis compound_design->synthesis purification Purification & Characterization synthesis->purification in_vitro_assays In Vitro Assays (e.g., MTT, MIC, COX) purification->in_vitro_assays sar_analysis SAR Analysis in_vitro_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->compound_design Iterative Improvement in_vivo_studies In Vivo Studies lead_optimization->in_vivo_studies

Caption: A generalized workflow for the discovery and development of novel imidazole-based therapeutic agents.

p38_mapk_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors activates imidazole_inhibitor Imidazole Inhibitor (e.g., Substituted Pyridinyl-imidazole) imidazole_inhibitor->p38 inhibits cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) transcription_factors->cytokine_production induces

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for imidazole-based inhibitors.

Conclusion

The imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. This guide has provided a head-to-head comparison of various substituted imidazole derivatives, demonstrating how subtle changes in their chemical structure can lead to profound differences in their biological activity. The presented data underscores the importance of structure-activity relationship studies in guiding the design of more potent and selective anticancer, antifungal, and anti-inflammatory drugs. By adhering to the detailed and validated experimental protocols provided, researchers can ensure the integrity of their findings and contribute to the advancement of imidazole-based drug discovery.

References

  • Vanden Bossche, H., Marichal, P., & Odds, F. C. (1994). Molecular mechanisms of drug resistance in fungi. Trends in microbiology, 2(10), 393-400. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Wang, S., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(12), 2275. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Unknown. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]

  • Sharma, A., et al. (2017). Imidazoles as potential anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 32(1), 818–842. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 39(Supplement_4), S167–S174. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Espinel-Ingroff, A. (2001). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 39(6), 2161–2167. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]

  • Bansal, Y., & Silakari, O. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3345. [Link]

  • Anderson, R., et al. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Inflammopharmacology, 16(5), 223–228. [Link]

  • Gökçe, M., et al. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library. [Link]

  • Kumar, A., et al. (2024). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Heliyon, 10(10), e31253. [Link]

  • Kumar, S., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40669–40682. [Link]

  • ResearchGate. (n.d.). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(16), 4756. [Link]

  • Gökçe, M., et al. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 229-245. [Link]

  • Al-Ostath, A., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(3), 339. [Link]

  • ResearchGate. (2025). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. [Link]

  • Al-Majmaie, S., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Antibiotics, 13(10), 856. [Link]

  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3053–3074. [Link]

  • ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay data. [Link]

  • Verma, A., et al. (2018). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research, 9(4), 1341-1364. [Link]

  • Wsól, V., et al. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 22(19), 10344. [Link]

  • Singh, P., et al. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-20. [Link]

  • Asati, V., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17949–17960. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Medical and Pharmaceutical Case Reports, 15(4), 1-8. [Link]

  • Wiktorowicz, W., et al. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Acta Poloniae Pharmaceutica, 59(4), 295–306. [Link]

  • Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3053–3074. [Link]

  • Rayan, S. A., George, R. F., & Said, M. F. (2025). Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. Journal of Molecular Structure, 140148. [Link]

  • Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 3–24. [Link]

  • Ammazzalorso, A., et al. (2021). Design, synthesis and biological evaluation of imidazole and triazole-based carbamates as novel aromatase inhibitors. European Journal of Medicinal Chemistry, 211, 113115. [Link]

  • Kim, J., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Journal of Molecular Structure, 1321, 138987. [Link]

  • ResearchGate. (n.d.). MIC values (µg/mL) for effects of thiazole and imidazole derivatives and antibiotics on tested bacteria. [Link]

  • Kumar, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(10), 100701. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the imidazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a privileged structure in medicinal chemistry.[3][4] This guide provides an in-depth analysis of the methodologies used to assess the selectivity profile of imidazole-based kinase inhibitors, using the FDA-approved drug Nilotinib as a primary example. While the specific compound 1-methyl-4-phenyl-1H-imidazol-5-amine is not extensively characterized in public literature, the principles and protocols detailed herein are directly applicable to its evaluation and to that of other novel imidazole-containing compounds.

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia (CML), and also targets KIT and PDGFR kinases.[5][6] Its development was a rational design effort to improve upon the first-generation inhibitor imatinib, aiming for higher potency and activity against resistant mutations.[6] The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, distinguishing its on-target efficacy from off-target toxicities. This guide will explore the experimental workflows and data interpretation necessary to build a comprehensive selectivity profile.

The Rationale of Kinase Selectivity Profiling

Kinase inhibitors achieve their therapeutic effect by blocking the activity of specific kinases that drive disease pathogenesis. However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites. This homology can lead to off-target inhibition, where a drug interacts with unintended kinases, potentially causing adverse effects. Therefore, a thorough assessment of an inhibitor's selectivity is paramount during drug development.

A robust selectivity profile informs on:

  • Mechanism of Action: Confirming the intended primary target(s).

  • Therapeutic Window: Differentiating the potency against the primary target from that against off-targets. A wider window suggests a potentially safer drug.

  • Potential Toxicities: Identifying off-targets that could mediate adverse drug reactions.

  • Polypharmacology: Uncovering additional targets that may contribute to the drug's efficacy or present opportunities for drug repurposing.

The following diagram illustrates the general workflow for establishing the selectivity profile of a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Profiling cluster_2 Phase 3: Functional Validation Compound Synthesis Compound Synthesis (e.g., Imidazole derivative) Primary Target Assay Primary Target Assay (e.g., Bcr-Abl) Compound Synthesis->Primary Target Assay Initial Kinome Panel Broad Kinome Panel (e.g., >100 kinases at a single concentration) Primary Target Assay->Initial Kinome Panel Dose-Response Assays (IC50) IC50 Determination for Hits Initial Kinome Panel->Dose-Response Assays (IC50) Cellular Target Engagement Cellular Target Engagement (e.g., CETSA, Phospho-flow) Dose-Response Assays (IC50)->Cellular Target Engagement Phenotypic Assays Phenotypic Assays (e.g., Cell Proliferation, Apoptosis) Cellular Target Engagement->Phenotypic Assays In Vivo Studies In Vivo Efficacy and Toxicity Studies Phenotypic Assays->In Vivo Studies

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Comparative Selectivity of Nilotinib

Nilotinib was rationally designed to have a more favorable selectivity profile than imatinib, with increased potency against Bcr-Abl.[5] While highly selective for Bcr-Abl, KIT, and PDGFR, it does interact with other kinases at higher concentrations.[7] A comparative analysis of IC50 values against a panel of kinases provides a quantitative measure of selectivity.

Kinase TargetNilotinib IC50 (nM)Imatinib IC50 (nM)Dasatinib IC50 (nM)
Bcr-Abl <20 250 <1
KIT11010012
PDGFRα6010028
PDGFRβ5810028
SRC>10,000>10,0000.8
LCK>10,000>10,0001.1
DDR13.7>10,0000.2
NQO2-Inhibited-

Data compiled from multiple sources for illustrative purposes.[5][6][7]

This table highlights several key points:

  • Potency: Nilotinib is significantly more potent against Bcr-Abl than imatinib.[8]

  • Selectivity: Both nilotinib and imatinib are highly selective against the SRC family kinases (SRC, LCK), a major off-target of dasatinib.[9][10]

  • Novel Off-Targets: Chemical proteomics studies identified the receptor tyrosine kinase DDR1 as a novel target of nilotinib and the oxidoreductase NQO2 as a non-kinase target of both imatinib and nilotinib.[7]

Experimental Protocols for Selectivity Assessment

A multi-faceted approach is necessary to build a comprehensive and reliable selectivity profile. This typically involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This is the foundational experiment for determining the potency and selectivity of a compound against a purified panel of kinases.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, DTT, and a source of lipid vesicles if required by the kinase.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Nilotinib) in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

    • Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration at Km: Using ATP at its Michaelis-Menten constant (Km) for each kinase provides a standardized condition for comparing IC50 values across different enzymes. It reflects a competitive inhibition scenario that is physiologically relevant.

  • Broad Kinase Panel: Screening against a large and diverse panel of kinases (e.g., >100) is crucial for identifying potential off-targets and understanding the overall selectivity.[2]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the test compound (e.g., Nilotinib) or vehicle (DMSO) for a specified time.

  • Heating:

    • For lysate CETSA®, lyse the cells and distribute the lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • For intact cell CETSA®, heat the cell suspension directly.

  • Protein Extraction: Centrifuge the heated samples to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Detection:

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods like ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein against the temperature for both the vehicle- and drug-treated samples.

    • A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement.

G cluster_0 CETSA® Workflow Cell Culture 1. Cell Culture Drug Treatment 2. Treat cells with Nilotinib or Vehicle Cell Culture->Drug Treatment Heating 3. Heat cells/lysate to various temperatures Drug Treatment->Heating Lysis & Centrifugation 4. Separate soluble and aggregated proteins Heating->Lysis & Centrifugation Western Blot 5. Detect target protein (e.g., Bcr-Abl) in soluble fraction Lysis & Centrifugation->Western Blot Data Analysis 6. Plot melting curves and observe thermal shift Western Blot->Data Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Trustworthiness of the Protocol: CETSA® is a self-validating system because it directly measures the physical interaction between the drug and its target in a native cellular context. It does not rely on downstream pathway readouts, which can be influenced by other cellular events.

Conclusion

Assessing the selectivity profile of an imidazole-based compound like this compound, or our exemplar Nilotinib, is a critical and multi-step process. It requires a systematic approach that begins with broad, in vitro screening across the kinome, followed by quantitative IC50 determination for identified hits. Crucially, these biochemical data must be validated in a cellular context to confirm target engagement and functional consequences. By integrating data from biochemical assays like ADP-Glo™ and cellular assays like CETSA®, researchers can build a comprehensive and reliable selectivity profile. This profile is essential for guiding lead optimization, predicting potential clinical toxicities, and ultimately developing safer and more effective targeted therapies.

References

  • Golemovic, M., et al. (2005). Nilotinib (formerly AMN107), a novel oral selective Bcr-Abl tyrosine kinase inhibitor, is active against imatinib-resistant Bcr-Abl mutants. Clinical Cancer Research, 11(13), 4941-4947. [Link]

  • Manley, P. W., et al. (2010). Extended kinase profile and properties of the protein kinase inhibitor nilotinib. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453. [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055-4063. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Weisberg, E., et al. (2007). Nilotinib: a novel, selective tyrosine kinase inhibitor. Current Opinion in Investigational Drugs, 8(12), 1051-1056. [Link]

  • le Coutre, P., et al. (2007). Nilotinib Shows Significant Clinical Activity in CP-CML. Cancer Network. [Link]

  • El-Gamal, M. I., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(1), 234. [Link]

  • Sharma, A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 3983. [Link]

  • O'Hare, T., et al. (2009). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 106(44), 18545-18550. [Link]

  • Breccia, M., & Alimena, G. (2010). Nilotinib: a new Bcr-Abl tyrosine kinase inhibitor for CML. Leukemia Research, 34(2), 149-155. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Kantarjian, H., et al. (2011). Nilotinib versus imatinib for the treatment of patients with newly diagnosed chronic phase, Philadelphia chromosome-positive, chronic myeloid leukaemia: 24-month minimum follow-up of the phase 3 randomised ENESTnd trial. The Lancet Oncology, 12(9), 841-851. [Link]

  • Shah, N. P., et al. (2008). Dasatinib versus imatinib in newly diagnosed chronic-phase chronic myeloid leukemia. New England Journal of Medicine, 359(26), 2794-2807. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-methyl-4-phenyl-1H-imidazol-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-methyl-4-phenyl-1H-imidazol-5-amine, ensuring the protection of laboratory personnel and the environment.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following procedures are based on the known hazards of structurally similar imidazole and amine compounds and established best practices for hazardous waste management. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for site-specific protocols.

Compound Hazard Profile and Characterization

This compound belongs to the imidazole class of heterocyclic aromatic compounds, which are prevalent in many biologically active molecules.[1][2] The presence of the amine group suggests that the compound is likely basic and may possess toxicological properties associated with amines and their degradation products.[3][4]

Based on data from similar imidazole derivatives, the anticipated hazards are summarized below.[5][6][7] This information is critical for understanding the causality behind the stringent disposal requirements.

Hazard ClassificationGHS Hazard Statement (Anticipated)Implication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowedAvoid ingestion. Do not eat or drink in the laboratory.[6] Waste must be securely contained to prevent accidental exposure.
Skin Corrosion/Irritation H315: Causes skin irritation / H314: Causes severe skin burnsDirect contact must be avoided. Requires the use of chemical-resistant gloves and a lab coat. Waste containers must be durable and leak-proof.
Serious Eye Damage/Irritation H319: Causes serious eye irritationChemical safety goggles are mandatory. All handling for disposal must occur in a fume hood or designated area with access to an eyewash station.
Respiratory Irritation H335: May cause respiratory irritationAvoid inhaling dust or vapors. Weighing and transferring should be performed in a certified chemical fume hood.

Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8] Store waste containing this compound away from these materials to prevent potentially violent reactions.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, the immediate safety of laboratory personnel is the priority. Adherence to the following PPE standards is mandatory:

  • Eye Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Hand Protection: Use chemical-resistant nitrile gloves. For prolonged handling, consider heavier-duty gloves and consult glove compatibility charts.

  • Body Protection: A fully-buttoned, long-sleeved laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound or solutions for disposal must be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.

An emergency eyewash station and safety shower must be readily accessible and unobstructed.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the sink or in regular trash. [9] Amine-based compounds can be harmful to aquatic life and are not effectively treated by standard wastewater systems.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe and compliant chemical waste disposal.[9]

  • Solid Waste: Collect pure this compound, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, compatible hazardous waste container.

    • The container must be made of a material that does not react with the amine waste, such as high-density polyethylene (HDPE).

    • It must have a secure, tight-fitting screw-top cap to prevent leaks and the release of fumes.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S department.

  • Contaminated Glassware: The first rinse of any glassware that has come into contact with the compound must be collected as hazardous liquid waste. Subsequent rinses may be disposed of according to standard laboratory procedures, provided the initial material has been thoroughly removed.

Step 2: Labeling the Hazardous Waste Container

Accurate and complete labeling is a strict regulatory requirement. As soon as the first particle of waste is added to the container, it must be labeled with a hazardous waste tag. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate estimation of the concentration and quantity

  • All associated hazard warnings (e.g., "Toxic," "Irritant")

  • The date of accumulation (the date the first waste was added)

  • The name of the principal investigator and the laboratory location

Step 3: Storage of Hazardous Waste

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep the container closed at all times , except when adding waste.[11]

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is away from incompatible materials, particularly strong acids and oxidizers.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[11]

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's licensed hazardous waste management service.[9] Follow your organization's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_management Container Management cluster_storage Storage & Disposal A Identify Waste: This compound (Solid, Liquid, or Contaminated Material) B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Select Compatible Hazardous Waste Container (e.g., HDPE with screw cap) C->D E Segregate Waste: - Solid Waste - Liquid Waste - Sharps D->E F Transfer Waste to Container E->F G Affix Hazardous Waste Label IMMEDIATELY F->G H Complete Label Information: - Chemical Name - Hazards - Date - PI/Lab Info G->H I Keep Container Securely Closed H->I J Store in Designated Satellite Accumulation Area (SAA) I->J K Place in Secondary Containment J->K L Request Pickup by Institutional EH&S or Licensed Contractor K->L M Final Disposal L->M Waste Manifested & Transported for Final Disposal (e.g., Incineration)

Caption: Decision workflow for handling this compound waste.

Spill and Emergency Procedures

In the event of a spill, your immediate response is critical.

  • Minor Spill (Solid): If a small amount of solid is spilled inside a chemical fume hood, carefully sweep it up using appropriate tools and place it in the designated solid hazardous waste container. Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Major Spill: If a large amount is spilled, or any amount is spilled outside of a fume hood, evacuate the immediate area. Alert colleagues and contact your institution's emergency response line or EH&S department immediately. Do not attempt to clean it up yourself.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By adhering to these protocols, you contribute to a culture of safety and ensure that your vital research is conducted with the utmost responsibility.

References

  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. (1990). University of Calgary. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Disposing Amine Waste. Technology Catalogue. Available at: [Link]

  • The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database. Available at: [Link]

  • (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450. PubChem. Available at: [Link]

  • 1H-Imidazole, 1-methyl- - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. Available at: [Link]

  • Harmon, R. E., Gupta, S. K., & Hansen, J. L. (1970). Cytotoxic activity of imidazole derivatives. Journal of Pharmaceutical Sciences, 59(5), 724.
  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019). Journal of Environmental Informatics Letters. Available at: [Link]

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. (2017). Oxford Academic, Toxicological Sciences. Available at: [Link]

  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet: 1-Methylimidazole. (2025). Carl ROTH. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). PMC - PubMed Central. Available at: [Link]

Sources

Essential Safety and Operational Guidance for Handling 1-methyl-4-phenyl-1H-imidazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 1-methyl-4-phenyl-1H-imidazol-5-amine. As a novel or specialized research chemical, a comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from the known hazard profiles of structurally analogous compounds, including imidazole derivatives and aromatic amines. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can manage this compound with the highest degree of confidence and protection.

Hazard Assessment: A Profile Based on Analogs

The primary hazards associated with this compound are extrapolated from related chemical structures. Imidazole itself is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Many imidazole derivatives and aromatic amines are also known to be harmful if swallowed and may cause respiratory irritation.[3][4] Therefore, a conservative approach assuming high toxicity and corrosivity is mandatory.

Hazard CategoryPotential EffectsRationale based on Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.Imidazole and its derivatives are classified as harmful if swallowed, with oral LD50 values indicating moderate acute toxicity.[1][5]
Skin Corrosion/Irritation Causes severe skin burns and irritation.The imidazole ring is known to be corrosive to the skin.[5][6] Direct contact can lead to chemical burns.
Serious Eye Damage Causes serious, potentially irreversible eye damage.Direct contact with imidazole-based compounds can cause severe eye damage.[5][7]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Some imidazole compounds are classified as reproductive toxins.[2][8]
Respiratory Irritation May cause respiratory tract irritation if inhaled.Dust or aerosols of amine compounds can irritate the respiratory system.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent all routes of exposure. The following equipment represents the minimum required protection.[9]

Protection TypeSpecific EquipmentCausality and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Due to the high risk of severe eye damage from splashes, goggles are required to form a seal around the eyes.[10] A face shield provides a secondary barrier protecting the entire face.[10]
Skin Protection Gloves: Double-gloving with nitrile gloves. Body: Chemical-resistant lab coat or apron.Aromatic amines can permeate glove materials; double-gloving provides an additional layer of protection.[11] Nitrile is a common choice for amine handling, but gloves should be changed immediately upon contamination or after no more than two hours of use.[12] A chemical-resistant coat protects against spills on the torso and arms.[13]
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridges.Required when handling the solid outside of a certified chemical fume hood to prevent inhalation of airborne particles.[13] It is also necessary if there is any risk of aerosol generation.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills and falling objects.[10]
PPE Donning and Doffing Workflow

Proper sequencing is critical to prevent cross-contamination. The "doffing" (removal) process is particularly important to ensure contaminants are not transferred to the skin.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5

Caption: Correct sequence for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, validated protocol minimizes the risk of exposure and release.

A. Preparation Phase

  • Designated Area: All handling of this compound must occur in a designated area within a certified laboratory chemical fume hood.[1]

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are unobstructed and have been recently tested.[1] Ensure a spill kit appropriate for corrosive solids and amines is readily accessible.

  • Assemble Materials: Pre-weigh any necessary reagents and gather all required glassware and equipment. This minimizes movement and the need to reach outside the fume hood once the compound is handled.

B. Handling Phase

  • Don PPE: Put on all required PPE in the correct order as illustrated in the workflow diagram.

  • Transfer Compound: Carefully transfer the solid compound using a spatula or scoop. Avoid creating dust. If the material is a fine powder, consider wetting it with a compatible, non-reactive solvent to reduce dust generation.

  • Perform Work: Keep all containers of the compound sealed when not in immediate use. All manipulations should be performed at least 6 inches inside the fume hood sash.

  • Post-Handling Decontamination: Wipe down the work surface within the fume hood with an appropriate decontaminating solution. Clean all glassware and equipment used.

C. Completion Phase

  • Waste Segregation: Properly segregate all waste streams as detailed in the disposal plan below.

  • Doff PPE: Remove PPE carefully in the designated doffing area, following the sequence in the workflow diagram to prevent self-contamination.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[14]

Logistical Plan: Spill and Disposal Procedures

A. Spill Response

Immediate and correct response to a spill is critical. The procedure varies based on the size of the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<1g, Contained in Hood) Assess->SmallSpill Small LargeSpill Large Spill (>1g or Outside Hood) Assess->LargeSpill Large Contain 1. Contain with Absorbent SmallSpill->Contain Evacuate 1. Evacuate Immediate Area LargeSpill->Evacuate Neutralize 2. Neutralize (if safe) Contain->Neutralize Cleanup 3. Collect in Waste Container Neutralize->Cleanup Decon 4. Decontaminate Area Cleanup->Decon Alert 2. Alert Supervisor & EH&S Evacuate->Alert Secure 3. Secure Area, Prevent Entry Alert->Secure

Caption: Decision workflow for spill response.

B. Waste Disposal Plan

Chemical waste must be handled in accordance with institutional and local regulations to prevent environmental contamination.[7]

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a dedicated, sealable, and clearly labeled hazardous waste container.[1][15]

  • Container Labeling: The container must be labeled with a "Hazardous Waste" tag detailing the full chemical name, concentration, and associated hazards (e.g., "Corrosive Solid, Toxic, Organic").[15]

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials such as strong oxidizing agents and acids.[1][15]

  • Disposal Request: Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department. Do not dispose of this chemical down the drain or in regular trash.[7]

Emergency First Aid

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[3]

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • University of Washington. (2025). Imidazole. Retrieved from University of Washington Environmental Health & Safety.
  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Imidazole.
  • Apollo Scientific. (n.d.). Imidazole Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from Washington State University Environmental Health & Safety.
  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • Ammonia Safety Training. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Australian Industrial Chemicals Introduction Scheme. (2022). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from Australian Government Department of Health and Aged Care.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from Australian Government Department of Health and Aged Care.
  • Fisher Scientific. (2010). Safety Data Sheet: 1-Methylimidazole.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-(4-Aminophenyl)-1h-benzimidazol-5-amine.
  • Echemi. (n.d.). 1-Methyl-4-nitro-1H-imidazol-5-amine Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-phenyl-1H-imidazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-phenyl-1H-imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.